molecular formula C7H8O4 B091564 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid CAS No. 15341-68-1

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Cat. No.: B091564
CAS No.: 15341-68-1
M. Wt: 156.14 g/mol
InChI Key: CUGVJULTCGYVRR-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is a furan-based building block of high interest in medicinal chemistry and chemical synthesis. Furan derivatives are recognized as privileged structures in drug discovery due to their prevalence in bioactive molecules and natural products . This compound serves as a key synthetic intermediate for developing novel chemical entities. Researchers utilize its functional groups—both the hydroxymethyl and carboxylic acid moieties—for further chemical modifications, such as esterification or amide coupling, to create libraries of compounds for biological screening . Studies on structurally related furan carboxylic acids have demonstrated potential bioactivities, including enzyme inhibition properties . In material science, furan derivatives derived from biomass are important precursors for producing sustainable polymers and green chemicals . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(hydroxymethyl)-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-4-6(7(9)10)2-5(3-8)11-4/h2,8H,3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGVJULTCGYVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429366
Record name 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15341-68-1
Record name 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of scientifically robust synthesis pathways for 5-(hydroxymethyl)-2-methylfuran-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary pathway detailed herein proceeds via a three-step sequence starting from the readily available methyl 2-methylfuran-3-carboxylate, involving formylation, selective reduction, and saponification. An alternative route employing a protecting group strategy is also discussed. This document is intended to be a practical resource for researchers, offering not only detailed, step-by-step protocols but also the underlying chemical principles and rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Significance of Substituted Furans

The furan scaffold is a cornerstone in the architecture of numerous biologically active compounds and functional materials. The specific substitution pattern of this compound, featuring a carboxylic acid, a hydroxymethyl group, and a methyl group on the furan ring, presents a trifunctional platform for diverse chemical elaborations. The carboxylic acid moiety serves as a handle for amide bond formation or other derivatizations, the hydroxymethyl group allows for esterification or conversion to other functional groups, and the methyl group at the 2-position influences the electronic properties and steric environment of the molecule. Consequently, access to efficient and scalable synthetic routes to this compound is of paramount importance for advancing research in drug discovery and materials science. This guide will focus on a logical and field-proven synthetic approach, starting from a commercially available precursor.

Primary Synthesis Pathway: A Three-Step Approach

The most direct and efficient synthesis of this compound commences with methyl 2-methylfuran-3-carboxylate. The strategy involves the introduction of a formyl group at the electron-rich 5-position of the furan ring, followed by the selective reduction of this aldehyde to a primary alcohol, and concluding with the hydrolysis of the methyl ester to the desired carboxylic acid.

Step 1: Vilsmeier-Haack Formylation of Methyl 2-Methylfuran-3-carboxylate

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] In this step, the Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the 5-position of the furan ring, which is activated towards electrophilic substitution by the electron-donating nature of the ring oxygen and the methyl group at the 2-position.

  • To a flask containing N,N-dimethylformamide (9.28 mmol), add phosphorus oxychloride (7.14 mmol) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes to allow for the formation of the Vilsmeier reagent.

  • To this mixture, add methyl 2-methylfuran-3-carboxylate (7.14 mmol).

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • After cooling, pour the reaction mixture onto ice (approximately 20 g).

  • Adjust the pH to 8 with a 10% aqueous solution of sodium hydroxide while maintaining the temperature between 0-10 °C.

  • Filter the resulting solid, wash with water (3 x 5 mL), and dry under vacuum to yield methyl 5-formyl-2-methylfuran-3-carboxylate as a yellow solid.

Parameter Value
Starting Material Methyl 2-methylfuran-3-carboxylate
Reagents POCl₃, DMF, NaOH (aq)
Product Methyl 5-formyl-2-methylfuran-3-carboxylate
Yield 83%
Appearance Yellow solid

Causality Behind Experimental Choices:

  • The use of DMF and POCl₃ is a standard and cost-effective method for generating the Vilsmeier reagent.[4]

  • The reaction is performed at an elevated temperature (100 °C) to ensure a reasonable reaction rate for the electrophilic aromatic substitution on the moderately activated furan ring.

  • The work-up procedure involving pouring the reaction mixture onto ice and neutralization with a base is crucial for hydrolyzing the intermediate iminium salt to the aldehyde and quenching the reactive reagents.

Step 2: Selective Reduction of the Formyl Group

The selective reduction of an aldehyde in the presence of an ester is a common challenge in organic synthesis. A mild reducing agent is required to avoid the concomitant reduction of the ester functionality. Sodium borohydride (NaBH₄) is an ideal choice for this transformation due to its chemoselectivity for aldehydes and ketones over esters.[5]

  • Dissolve methyl 5-formyl-2-methylfuran-3-carboxylate in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and methanol at 0 °C.

  • Slowly add sodium borohydride (1.0-1.2 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acetic acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate.

Parameter Value
Starting Material Methyl 5-formyl-2-methylfuran-3-carboxylate
Reagent Sodium borohydride (NaBH₄)
Product Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate
Expected Yield High
Key Consideration Maintain low temperature to ensure selectivity

Causality Behind Experimental Choices:

  • Sodium borohydride is a less reactive hydride donor than lithium aluminum hydride (LAH) and will selectively reduce the more electrophilic aldehyde carbonyl over the less reactive ester carbonyl.

  • Performing the reaction at a low temperature (0 °C) further enhances the selectivity and minimizes potential side reactions.

  • The choice of a protic solvent like methanol can accelerate the reduction by NaBH₄.

Step 3: Saponification of the Methyl Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid. Basic hydrolysis, or saponification, is employed to ensure an irreversible reaction and facilitate product isolation.[6][7] Lithium hydroxide (LiOH) in a mixture of THF and water is a commonly used and effective reagent for this transformation, often providing clean conversion under mild conditions.[8]

  • Dissolve methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 or 2:1 ratio).

  • Add lithium hydroxide monohydrate (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to a pH of approximately 2-3 with a dilute strong acid (e.g., 1 M HCl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Parameter Value
Starting Material Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate
Reagent Lithium hydroxide (LiOH)
Product This compound
Expected Yield High
Key Consideration Ensure complete hydrolysis before acidification

Causality Behind Experimental Choices:

  • Basic hydrolysis is generally preferred over acidic hydrolysis for esters as it is an irreversible process, driving the reaction to completion.[7]

  • LiOH is often favored over NaOH or KOH in delicate substrates due to its potential for higher selectivity and milder reaction conditions. The use of a THF/water solvent system ensures the solubility of both the organic substrate and the inorganic base.[9][8]

  • Acidification of the reaction mixture after hydrolysis is necessary to protonate the carboxylate salt and isolate the free carboxylic acid.

Alternative Pathway: A Protecting Group Strategy

An alternative approach involves the protection of the hydroxymethyl group as an acetate ester prior to the final hydrolysis step. This can be advantageous if the free hydroxyl group is found to interfere with other desired transformations or to simplify purification.

Acetylation of the Hydroxymethyl Group

The primary alcohol can be readily acetylated using acetic anhydride in the presence of a base like triethylamine or pyridine.

Saponification of the Acetate and Methyl Esters

The final step would then involve the simultaneous hydrolysis of both the acetate and methyl esters under basic conditions, as described in section 2.3. While this adds steps to the overall synthesis, it can provide a more robust route for more complex applications of the target molecule.

Visualizing the Synthesis

Diagram of the Primary Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Selective Reduction cluster_step3 Step 3: Saponification A Methyl 2-methylfuran-3-carboxylate B Methyl 5-formyl-2-methylfuran-3-carboxylate A->B POCl₃, DMF, 100°C C Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate B->C NaBH₄, MeOH, 0°C D This compound C->D 1. LiOH, THF/H₂O 2. H⁺

Sources

Technical Guide to the Spectroscopic Analysis of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the spectroscopic characterization of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid (C₇H₈O₄, Molar Mass: 156.14 g/mol ). Intended for researchers and professionals in drug development and chemical synthesis, this guide outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this multifunctional furan derivative. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from structurally analogous compounds and first principles to present a robust, predictive analysis. Each section details the underlying causality for experimental choices and provides self-validating protocols to ensure data integrity.

Introduction and Molecular Structure

This compound is a substituted furan possessing three key functional groups: a carboxylic acid, a primary alcohol (hydroxymethyl), and a methyl group, all attached to a central furan ring. This unique combination of features makes it an interesting building block in medicinal chemistry and materials science. The structural complexity necessitates a multi-faceted analytical approach for unambiguous characterization.

Molecular Structure:

(Simplified representation)

The strategic application of NMR, IR, and MS allows for the complete mapping of this structure, from the proton and carbon backbone to the specific vibrational modes of its functional groups and its fragmentation behavior.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule, revealing the connectivity and stereochemistry. For this compound, we can predict five distinct signals.

Predicted ¹H NMR Spectrum

The expected spectrum is analyzed based on chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern). The choice of a deuterated solvent like DMSO-d₆ is critical; its ability to form hydrogen bonds with the -OH and -COOH protons allows for their observation as distinct, often broad, signals.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale and Expert Insights
H-4 (Furan)6.2 - 6.5Singlet (s)1HThis lone proton on the furan ring is deshielded by the ring's aromaticity and the adjacent oxygen atom. Its chemical shift is influenced by the electron-withdrawing carboxylic acid.
-CH₂OH4.5 - 4.7Singlet (s) or Doublet (d)2HThese methylene protons are adjacent to the electron-withdrawing furan ring and the hydroxyl group. In DMSO-d₆, coupling to the -OH proton might be observed, resulting in a doublet. In many cases, this coupling is averaged out, yielding a singlet.
-CH₂OH 5.2 - 5.5Singlet (s) or Triplet (t)1HThe hydroxyl proton is exchangeable and its signal is often broad. If it couples to the adjacent CH₂ group, it will appear as a triplet. Its chemical shift is highly dependent on solvent and concentration.
-CH₃ 2.3 - 2.5Singlet (s)3HThe methyl protons are attached to the furan ring at a position influenced by the adjacent carboxylic acid. This environment shifts them slightly downfield compared to a simple alkyl group on a furan ring.
-COOH 12.0 - 13.0Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and hydrogen bonding. It appears as a very broad signal far downfield.
Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate to ensure the solubility of the polar compound and to observe the exchangeable -OH and -COOH protons.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving closely spaced peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Spectral Width: -2 to 16 ppm to ensure all signals, especially the downfield carboxylic acid proton, are captured.

    • Acquisition Time: ~3-4 seconds to ensure good resolution.

    • Relaxation Delay (d1): 5 seconds. A longer delay is essential for quantitative integration, particularly for the slowly relaxing carboxylic acid proton.

    • Number of Scans: 16-64 scans, averaged to improve the signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

  • Validation: The integration of the signals should correspond to the proton count (1:2:1:3:1). The presence of the far downfield peak (>12 ppm) validates the carboxylic acid moiety.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_interp Interpretation prep1 Weigh 5-10 mg of Compound prep2 Dissolve in 0.7 mL DMSO-d₆ prep1->prep2 acq1 Set Parameters (SW, d1, NS) prep2->acq1 acq2 Acquire FID acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to Solvent (2.50 ppm) proc2->proc3 interp1 Assign Shifts & Multiplicities proc3->interp1 interp2 Verify Integration Ratios interp1->interp2 interp3 Confirm Structure interp2->interp3

Caption: Workflow for ¹H NMR structural elucidation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. A proton-decoupled experiment is standard, where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectrum

The structure contains 7 unique carbon atoms, and thus 7 distinct signals are expected.

Assignment Predicted δ (ppm) Rationale and Expert Insights
-C OOH165 - 170The carboxylic acid carbonyl carbon is significantly deshielded and appears far downfield.
C -5 (Furan)155 - 160This carbon is attached to both the ring oxygen and the hydroxymethyl group, leading to strong deshielding.
C -2 (Furan)148 - 153This carbon is attached to the ring oxygen and the methyl group. Its chemical shift is influenced by both.
C -3 (Furan)120 - 125This carbon is attached to the electron-withdrawing carboxylic acid group.
C -4 (Furan)110 - 115The C-H carbon of the furan ring typically appears in this region.
-C H₂OH55 - 60The sp³-hybridized carbon of the hydroxymethyl group is shielded relative to the sp² furan carbons.[1]
-C H₃12 - 18The methyl carbon is the most shielded carbon in the molecule, appearing far upfield.
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Instrument Setup: Use the same spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence with nuclear Overhauser effect (NOE), such as zgpg30.

    • Spectral Width: 0 to 200 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more. Due to the low natural abundance of ¹³C (~1.1%), a significantly higher number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

  • Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

  • Validation: The presence of 7 distinct signals validates the carbon backbone. The chemical shifts should fall within the predicted ranges for the respective functional groups (e.g., a peak >165 ppm for the carbonyl, four peaks in the aromatic region, and two peaks in the aliphatic region).

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

The spectrum is dominated by the characteristic vibrations of the -OH and C=O groups.

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale and Expert Insights
2500 - 3300O-H stretch (Carboxylic Acid)Strong, Very BroadThis extremely broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches.[2]
3200 - 3500O-H stretch (Alcohol)Strong, BroadThis band, corresponding to the hydroxymethyl group, will likely be superimposed on the broader carboxylic acid O-H stretch.
2850 - 3000C-H stretch (Aliphatic)MediumVibrations from the methyl and hydroxymethyl C-H bonds.
~3100C-H stretch (Aromatic)WeakVibration from the furan ring C-H bond.
1690 - 1725C=O stretch (Carboxylic Acid)Strong, SharpThis intense, sharp peak is characteristic of a conjugated carboxylic acid carbonyl group. Its position confirms the presence and electronic environment of the acid.[2]
1550 - 1650C=C stretch (Furan Ring)Medium-WeakAromatic ring stretching vibrations. Furan rings typically show a few bands in this region.[3]
1200 - 1300C-O stretch (Carboxylic Acid)StrongStretching vibration of the C-O single bond within the carboxylic acid group.
1000 - 1100C-O stretch (Alcohol)StrongStretching vibration of the C-O bond in the primary alcohol.
Experimental Protocol: FTIR-ATR Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid, dry powder directly onto the ATR crystal (typically diamond or germanium).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Background Scan: First, run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of ambient air (CO₂ and H₂O).

    • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

    • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Validation: The presence of the very broad O-H stretch (2500-3300 cm⁻¹) and the strong, sharp C=O stretch (~1700 cm⁻¹) provides definitive evidence for the carboxylic acid functionality.

Workflow for FTIR-ATR Analysis

G cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation acq1 Collect Background Spectrum (Clean ATR) acq2 Place Solid Sample on ATR Crystal acq1->acq2 acq3 Collect Sample Spectrum (16-32 scans) acq2->acq3 proc1 Ratio Sample Scan to Background acq3->proc1 proc2 Generate Absorbance/ Transmittance Spectrum proc1->proc2 interp1 Identify Key Bands (O-H, C=O, C-O) proc2->interp1 interp2 Correlate with Functional Groups interp1->interp2 interp3 Confirm Molecular Features interp2->interp3

Caption: Workflow for FTIR-ATR functional group analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a molecular fingerprint.

  • Molecular Ion (M⁺˙): The molecular formula is C₇H₈O₄. The predicted exact mass is 156.0423 g/mol . The observation of this peak confirms the elemental composition.

  • Key Fragmentation Pathways:

    • [M - H₂O]⁺˙ (m/z 138): Loss of a water molecule from the hydroxymethyl group is a very common fragmentation pathway for primary alcohols.

    • [M - OH]⁺ (m/z 139): Loss of the hydroxyl radical from the carboxylic acid group.

    • [M - CH₂OH]⁺ (m/z 125): Cleavage of the hydroxymethyl group.

    • [M - COOH]⁺ (m/z 111): Loss of the entire carboxylic acid group as a radical.

    • [M - CO₂]⁺˙ (m/z 112): Decarboxylation of the molecular ion.

Experimental Protocol: GC-MS (for a derivatized sample)

For a volatile derivative, such as a trimethylsilyl (TMS) ester/ether.

  • Derivatization: React the compound with a silylating agent (e.g., BSTFA). This step is essential because the high polarity and low volatility of the carboxylic acid and alcohol make it unsuitable for direct GC-MS analysis. Derivatization replaces the acidic protons with non-polar TMS groups.[4]

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injection: 1 µL of the derivatized sample solution.

    • Temperature Program: Start at a low temperature (~70°C) and ramp up to a high temperature (~280°C) to elute the derivatized compound.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the chromatographic peak corresponding to the derivatized analyte. Analyze the mass spectrum associated with this peak, looking for the molecular ion of the derivatized compound and characteristic fragment ions.

  • Validation: The mass spectrum should be consistent with the predicted fragmentation pattern, and the high-resolution mass of the molecular ion should match the calculated exact mass to within 5 ppm.

Summary and Conclusion

The combination of NMR, IR, and MS provides a powerful and orthogonal toolkit for the unambiguous structural characterization of this compound.

Technique Key Information Provided Anticipated Key Signals/Features
¹H NMR Proton environment and connectivity5 signals; characteristic downfield -COOH peak at >12 ppm.
¹³C NMR Carbon backbone structure7 signals; characteristic downfield C=O peak at >165 ppm.
FTIR Functional group identificationVery broad O-H (2500-3300 cm⁻¹) and strong C=O (~1700 cm⁻¹).
MS Molecular weight and fragmentationM⁺˙ at m/z = 156; key fragments at m/z 139, 125, 111.

This technical guide establishes a predictive framework and robust experimental protocols for the analysis of this compound. By understanding the causality behind spectroscopic principles and adhering to self-validating methodologies, researchers can confidently verify the structure and purity of this compound, facilitating its application in further research and development.

References

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • ResearchGate. ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). [Link]

  • ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0291036). [Link]

  • ResearchGate. The Fourier transform infrared (FTIR) spectra of.... [Link]

  • SpectraBase. 5-HYDROXYMETHYLFURAN-3-CARBOXYLIC-ACID. [Link]

  • PubMed Central (PMC). 5-(Hydroxymethyl)furan-2-carboxylic acid. [Link]

  • NIST WebBook. 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. [Link]

  • Royal Society of Chemistry. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. [Link]

  • PubChem. 5-Hydroxymethyl-2-furoic acid. [Link]

  • NIST WebBook. Mass spectrum (electron ionization) of 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. [Link]

  • NIST WebBook. 5-Hydroxymethylfurfural. [Link]

  • SIELC Technologies. 5-Hydroxymethyl-2-furancarboxylic acid. [Link]

  • University of Dayton eCommons. The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. [Link]

  • PubChemLite. 5-(hydroxymethyl)furan-3-carboxylic acid (C6H6O4). [Link]

Sources

An In-Depth Technical Guide on 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid: Navigating the Landscape of a Niche Furan Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the State of Publicly Available Data

This technical guide addresses the chemical properties of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid. In the course of a comprehensive literature review, it has become evident that this specific furan derivative is not extensively characterized in publicly accessible scientific databases, peer-reviewed journals, or patent literature. While basic identifiers and some predicted properties are available, detailed experimental data on its synthesis, spectroscopic analysis, reactivity, and specific applications are conspicuously absent. This guide, therefore, serves a dual purpose: to consolidate the limited available information on the target molecule and to provide a scientifically grounded perspective on its properties by drawing comparisons with its well-documented isomers and related furan derivatives. This approach is intended to offer a valuable, albeit constrained, resource for researchers navigating this particular area of chemical space.

Core Identification and Physicochemical Properties

This compound is a polysubstituted furan derivative. The presence of a carboxylic acid, a hydroxymethyl group, and a methyl group on the furan ring suggests a molecule with diverse potential for chemical modification and interaction.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈O₄CymitQuimica[1]
Molecular Weight 156.14 g/mol CymitQuimica[1]
CAS Number 15341-68-1Not explicitly found in searches
Appearance Solid (Predicted)CymitQuimica[1]
InChI InChI=1S/C7H8O4/c1-4-6(7(9)10)2-5(3-8)11-4/h2,8H,3H2,1H3,(H,9,10)CymitQuimica[1]
InChIKey CUGVJULTCGYVRR-UHFFFAOYSA-NCymitQuimica[1]
SMILES CC1=C(C=C(O1)CO)C(=O)ONot explicitly found in searches

Synthesis and Plausible Synthetic Pathways

A validated, step-by-step synthesis protocol for this compound is not described in the available scientific literature. However, based on established organic chemistry principles and the synthesis of related furan derivatives, a plausible synthetic route can be postulated.

A likely precursor is the corresponding methyl ester, This compound methyl ester (CAS No. 15341-69-2) [2]. The synthesis of this ester has been reported, and its hydrolysis would yield the target carboxylic acid.

Conceptual Experimental Protocol: Hydrolysis of this compound methyl ester

Disclaimer: This is a theoretical protocol and has not been experimentally validated. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Objective: To synthesize this compound via the hydrolysis of its methyl ester.

Materials:

  • This compound methyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve this compound methyl ester in a suitable solvent such as THF or methanol in a round-bottom flask.

  • Saponification: Add an aqueous solution of an alkali base, such as lithium hydroxide or sodium hydroxide (typically 1.1 to 1.5 equivalents), to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of approximately 2-3 with a 1M HCl solution. This will protonate the carboxylate to form the desired carboxylic acid, which may precipitate out of solution.

  • Extraction and Drying:

    • Extract the acidified aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification:

    • If necessary, purify the crude product by recrystallization from a suitable solvent system or by column chromatography.

Causality in Experimental Choices:

  • Choice of Base: Lithium hydroxide is often preferred for ester hydrolysis as it can be effective at room temperature and tends to minimize side reactions.

  • Solvent System: A co-solvent system (e.g., THF/water or MeOH/water) is used to ensure the miscibility of both the organic ester and the aqueous base.

  • Acidification: Careful acidification is critical to ensure the complete protonation of the carboxylate salt to the carboxylic acid without promoting acid-catalyzed side reactions on the furan ring.

Spectroscopic Characterization: An Inferential Approach

Direct spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, we can predict the key spectral features based on the known spectra of its structural isomer, 5-Hydroxymethyl-2-furancarboxylic acid , and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Features for this compound

Spectroscopy Predicted Key Signals/Bands Rationale
¹H NMR - A singlet for the furan proton. - A singlet for the methyl protons. - A singlet for the hydroxymethyl protons. - A broad singlet for the carboxylic acid proton. - A singlet for the alcohol proton of the hydroxymethyl group.The substitution pattern on the furan ring would result in a single, isolated furan proton. The methyl and hydroxymethyl protons would appear as singlets. The acidic protons of the carboxylic acid and alcohol are typically broad and may exchange with deuterium in solvents like D₂O.
¹³C NMR - Resonances for the furan ring carbons. - A resonance for the methyl carbon. - A resonance for the hydroxymethyl carbon. - A downfield resonance for the carboxylic acid carbonyl carbon.The chemical shifts would be influenced by the electron-withdrawing and -donating effects of the substituents. The carbonyl carbon of the carboxylic acid would be the most downfield signal.
IR Spectroscopy - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹). - A strong C=O stretching band for the carboxylic acid (approx. 1680-1710 cm⁻¹). - An O-H stretching band for the alcohol (approx. 3200-3500 cm⁻¹). - C-O stretching bands. - C-H stretching and bending vibrations.The characteristic broad O-H stretch of a hydrogen-bonded carboxylic acid dimer is a key diagnostic feature. The carbonyl stretch is also highly indicative.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 156.14. - Fragmentation patterns corresponding to the loss of H₂O, CO, and COOH.Electron ionization mass spectrometry would likely show a clear molecular ion peak and characteristic fragmentation patterns of furan carboxylic acids and alcohols.

For comparison, the ¹H NMR spectrum of the isomer, 5-Hydroxymethyl-2-furoic acid, in water shows signals for the furan protons and the hydroxymethyl protons[3].

Reactivity and Potential Applications

The reactivity of this compound can be inferred from its functional groups:

  • Carboxylic Acid: This group can undergo esterification, amidation, and reduction to the corresponding alcohol. It also imparts acidic properties to the molecule.

  • Hydroxymethyl Group: This primary alcohol can be oxidized to an aldehyde or carboxylic acid, and can also undergo esterification and etherification.

  • Furan Ring: The furan ring is an electron-rich aromatic system that can participate in electrophilic aromatic substitution reactions. However, it is also susceptible to ring-opening under strong acidic conditions.

Potential Applications in Drug Discovery and Materials Science:

The furan scaffold is a common motif in many natural products and biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, anti-inflammatory, and anticancer effects[4][5]. Furan-3-carboxylic acid derivatives, in particular, are utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals[5].

Given its structure, this compound could serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The two distinct oxygen-containing functional groups allow for selective chemical modifications, enabling the exploration of structure-activity relationships in drug design.

Conclusion: A Call for Further Investigation

This compound represents a molecule of potential interest that remains largely unexplored in the scientific literature. While its basic chemical identity is established, a significant gap exists in the experimental data required for a comprehensive understanding of its properties and potential. The information presented in this guide, based on limited available data and informed scientific inference, is intended to provide a foundational understanding and to stimulate further experimental investigation into this intriguing furan derivative. The validation of its synthesis, a thorough spectroscopic characterization, and an exploration of its reactivity and biological activity are necessary next steps to unlock its full potential for researchers, scientists, and drug development professionals.

References

A comprehensive list of references is not provided due to the lack of primary literature directly addressing the topic compound. The information herein is a synthesis of data from chemical supplier databases and extrapolations from the literature on related compounds. Key sources that informed this analysis include:

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

  • PubChem. (n.d.). 5-Hydroxymethyl-2-furoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Guidechem. (n.d.). 5-HYDROXYMETHYL-2-METHYL-FURAN-3-CARBOXYLIC ACID METHYL ESTER 15341-69-2 wiki.
  • Google Patents. (n.d.).

Sources

"5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid" derivatives and analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic Acid Derivatives and Analogues

Introduction: The Furan-3-Carboxylic Acid Scaffold in Medicinal Chemistry

Significance of the Furan Moiety

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and steric properties, including its ability to act as a bioisostere for phenyl rings, allow it to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The oxygen atom in the furan ring can participate in hydrogen bonding, which can be crucial for drug-receptor interactions.[2] Furthermore, the planar nature of the furan ring can provide a rigid framework for the precise orientation of functional groups, enhancing binding affinity and selectivity for biological targets.[1][2]

Therapeutic Landscape of Furan Derivatives

Compounds incorporating the furan nucleus exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor properties.[3][4] The versatility of the furan scaffold has led to its incorporation into a number of approved drugs and clinical candidates. However, the metabolic activation of the furan ring to reactive intermediates can sometimes lead to toxicity, particularly hepatotoxicity, a factor that must be carefully considered in the design of furan-based therapeutics.[1][4]

Focus on the this compound Core

The this compound core represents a promising starting point for the development of novel therapeutic agents. This scaffold combines several key features: a carboxylic acid group at the 3-position, which can be readily derivatized to form amides and esters, a methyl group at the 2-position that can influence steric interactions and metabolic stability, and a hydroxymethyl group at the 5-position that provides a site for further modification and can contribute to solubility and target interactions. Recent research has highlighted the potential of derivatives of this and related furan-3-carboxylic acid scaffolds in oncology and infectious diseases.[5][6]

Synthetic Strategies and Methodologies

Retrosynthetic Analysis of the Core Scaffold

A plausible retrosynthetic analysis for the this compound scaffold is outlined below. The primary disconnection is at the furan ring, which can be formed via a cyclization reaction. A key strategy for the synthesis of 2,5-disubstituted furan-3-carboxylates involves the cyclization of a β-keto ester precursor.

Proposed Synthetic Protocol for this compound

The following is a proposed, detailed, step-by-step methodology for the synthesis of the core compound. This protocol is based on established methods for the synthesis of substituted furan-3-carboxylates.[5]

Step 1: Synthesis of Ethyl 2-(2-bromoallyl)-3-oxobutanoate

  • To a solution of ethyl acetoacetate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,3-dibromopropene (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(2-bromoallyl)-3-oxobutanoate.

Step 2: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add silver(I) carbonate (Ag₂CO₃, 0.4 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq).[1]

  • Heat the reaction mixture at 60 °C for 3-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield ethyl 2,5-dimethylfuran-3-carboxylate.

Step 3: Benzylic Bromination of the 5-Methyl Group

  • Dissolve ethyl 2,5-dimethylfuran-3-carboxylate (1.0 eq) in carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reflux the mixture under inert atmosphere for 4-6 hours.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer and concentrate to give crude ethyl 5-(bromomethyl)-2-methylfuran-3-carboxylate, which can be used in the next step without further purification.

Step 4: Synthesis of Ethyl 5-(acetoxymethyl)-2-methylfuran-3-carboxylate

  • Dissolve the crude product from Step 3 in glacial acetic acid.

  • Add sodium acetate (1.5 eq) and heat the mixture at 80 °C for 2-3 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry and concentrate to obtain ethyl 5-(acetoxymethyl)-2-methylfuran-3-carboxylate.

Step 5: Hydrolysis to this compound

  • Dissolve the ester from Step 4 in a mixture of methanol and water.

  • Add an excess of a base such as lithium hydroxide (LiOH, 3.0 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis of Key Analogues (Amides and Esters)

The carboxylic acid of the core scaffold can be readily converted to a variety of amides and esters using standard coupling procedures.

Amide Synthesis:

  • To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Add the desired amine (1.1 eq) and stir the reaction at room temperature for 12-24 hours.

  • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate to give the crude amide, which can be purified by column chromatography or recrystallization.

Ester Synthesis:

  • To a solution of this compound (1.0 eq) in the desired alcohol (as solvent or in a suitable solvent), add a catalytic amount of a strong acid such as sulfuric acid.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate to obtain the desired ester.

Experimental Workflow Diagram

G cluster_0 Synthesis of Core Scaffold cluster_1 Analogue Synthesis A Ethyl Acetoacetate + 2,3-Dibromopropene B Ethyl 2-(2-bromoallyl)-3-oxobutanoate A->B NaH, THF C Ethyl 2,5-dimethylfuran-3-carboxylate B->C Ag2CO3, DBU, DMF D Ethyl 5-(bromomethyl)-2-methylfuran-3-carboxylate C->D NBS, AIBN, CCl4 E Ethyl 5-(acetoxymethyl)-2-methylfuran-3-carboxylate D->E NaOAc, AcOH F This compound E->F LiOH, MeOH/H2O H Amide Derivative F->H EDC, DIPEA, DCM J Ester Derivative F->J H2SO4 (cat.) G Amine G->H I Alcohol I->J

Caption: Synthetic workflow for the core scaffold and its derivatives.

Structure-Activity Relationship (SAR) and Lead Optimization

Analysis of Substituent Effects on Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature of the substituents at the 2, 3, and 5 positions of the furan ring.

  • Position 3 (Carboxamide/Ester Group): Derivatization of the carboxylic acid at the 3-position into amides and esters has been shown to be a fruitful strategy for modulating activity.[7] In a study on related furan-3-carboxamides, the nature of the amine component significantly impacted antifungal activity.[8] Aromatic and bulky aliphatic amines often lead to enhanced potency.

  • Position 2 (Methyl Group): The methyl group at the 2-position is expected to influence the compound's lipophilicity and steric interactions with the target protein. Its replacement with other small alkyl groups or hydrogen could be explored to probe the steric requirements of the binding pocket.

  • Position 5 (Hydroxymethyl Group): The hydroxymethyl group at the 5-position offers a handle for further derivatization. Esterification or etherification of this group could be used to modulate solubility and pharmacokinetic properties. Alternatively, oxidation to an aldehyde or carboxylic acid would introduce new functionalities for interaction with biological targets.

Key Pharmacophoric Features

Based on the available data, a hypothetical pharmacophore model for this class of compounds can be proposed. This model includes a hydrogen bond acceptor (the furan oxygen), a hydrogen bond donor/acceptor (the carboxylic acid or its derivatives at C3), and hydrophobic/steric features (the methyl group at C2 and substituents on the amide/ester).

Strategies for Lead Optimization

Several strategies can be employed to optimize the lead compounds from this series:[9][10]

  • Bioisosteric Replacement: The furan ring can be replaced with other five-membered heterocycles like thiophene or pyrrole to explore the impact on activity and metabolic stability.

  • Scaffold Hopping: Maintaining the key pharmacophoric features while changing the core scaffold could lead to novel intellectual property and improved drug-like properties.

  • Structure-Based Drug Design: If the biological target is known and a crystal structure is available, computational methods like molecular docking can be used to guide the design of more potent and selective inhibitors.[11]

SAR Summary Diagram

G cluster_0 Structure-Activity Relationship main R1 Position 5 (R1): - Hydroxymethyl group can be modified (esterification, etherification) - Oxidation to aldehyde or carboxylic acid R2 Position 2 (R2): - Methyl group influences lipophilicity and steric interactions - Can be replaced with other small alkyl groups or H R3 Position 3 (R3): - Carboxylic acid can be derivatized to amides or esters - Amide substituents are crucial for activity

Caption: Key SAR points for the this compound scaffold.

Pharmacological Profile and Therapeutic Potential

Anticancer Activity and Mechanism of Action

Several furan derivatives have demonstrated significant anticancer activity against a range of cancer cell lines.[2][8]

Some furan derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.[1][5] By promoting the activity of the tumor suppressor PTEN, these compounds can inhibit the downstream signaling of this pathway, leading to decreased cell proliferation and survival.[5]

G Furan Derivative Furan Derivative PTEN PTEN Furan Derivative->PTEN promotes PI3K PI3K PTEN->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival

Caption: Putative mechanism of action via the PI3K/Akt/mTOR pathway.

Certain furan-based compounds have been found to induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis in cancer cells.[2] This is often associated with the modulation of apoptosis-related proteins such as Bax and Bcl-2.[2]

Antifungal Activity and Mechanism of Action

Furan derivatives have also emerged as promising antifungal agents.[7]

A key mechanism of antifungal action for some furan carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[6][12] By inhibiting SDH, these compounds disrupt fungal respiration and energy production, leading to fungal cell death.

G Furan Carboxamide Furan Carboxamide SDH Succinate Dehydrogenase Furan Carboxamide->SDH inhibits Electron Transport Chain Electron Transport Chain SDH->Electron Transport Chain is part of ATP Production ATP Production Electron Transport Chain->ATP Production

Caption: Antifungal mechanism via inhibition of succinate dehydrogenase.

Other Potential Therapeutic Applications

Given the broad biological activity of the furan scaffold, derivatives of this compound may also have potential as anti-inflammatory, antioxidant, and antiviral agents.[8][13] Further investigation is warranted to explore these possibilities.

ADMET Profile and Drug-Likeness

In Silico Prediction of ADMET Properties

In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, providing valuable insights in the early stages of drug discovery.[13][14][15] For the this compound scaffold, the following ADMET profile can be anticipated:

PropertyPredicted OutcomeRationale
Absorption Moderate to good oral bioavailabilityThe presence of polar functional groups and a relatively small molecular weight are favorable for absorption.
Distribution Moderate volume of distributionThe balance of hydrophilic and lipophilic features suggests distribution into various tissues.
Metabolism Potential for oxidative metabolism of the furan ringThe furan ring can be a site of metabolism by cytochrome P450 enzymes.
Excretion Likely renal and/or biliary excretionThe carboxylic acid group facilitates excretion.
Toxicity Potential for hepatotoxicityFuran ring oxidation can lead to reactive metabolites.[4]
Potential for Hepatotoxicity and Mitigation Strategies

As mentioned, a key concern with furan-containing compounds is the potential for metabolic activation to hepatotoxic species.[4] Strategies to mitigate this risk include:

  • Introducing electron-withdrawing groups on the furan ring to decrease its susceptibility to oxidation.

  • Blocking metabolic sites by introducing stable substituents at positions prone to oxidation.

  • Conducting early in vitro toxicology assays to identify and deprioritize compounds with a high risk of toxicity.

Physicochemical Properties and Lipinski's Rule of Five

The core scaffold, this compound, and its simple derivatives are likely to comply with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[13]

PropertyValue for Core ScaffoldLipinski's Rule
Molecular Weight170.15 g/mol < 500
LogP~0.5< 5
Hydrogen Bond Donors2< 5
Hydrogen Bond Acceptors4< 10

Future Perspectives and Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of analogues for biological screening. The demonstrated anticancer and antifungal potential of related compounds, coupled with clear mechanisms of action, provides a strong rationale for further investigation. Future work should focus on the synthesis and biological evaluation of a broader range of derivatives to establish a more comprehensive SAR. Additionally, a thorough investigation of the ADMET properties of lead compounds will be crucial for their advancement towards clinical development. While no clinical trials have been reported for this specific class of compounds to date, the foundational research suggests that they hold significant promise for addressing unmet medical needs in oncology and infectious diseases.

References

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Bentham Science. [Link][5]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. [Link][1]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. National Center for Biotechnology Information. [Link][2]

  • Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. National Center for Biotechnology Information. [Link][8]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. National Center for Biotechnology Information. [Link][3]

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. National Center for Biotechnology Information. [Link][6]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • Pharmacological activity of furan derivatives. AIMS Press. [Link][4]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link][16]

  • Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Royal Society of Chemistry. [Link][17]

  • Furan-3-carboxylic acid derivatives. Google Patents. [18]

  • comprehensive review on furan and its derivatives. World Journal of Pharmaceutical Research. [Link][19]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. National Center for Biotechnology Information. [Link][20]

  • (PDF) Synthesis and biological activities of furan derivatives. ResearchGate. [Link][21]

  • Lead Optimization in Drug Discovery. Danaher Life Sciences. [Link][9]

  • an in silico study. Termedia. [Link][22]

  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. National Center for Biotechnology Information. [Link][7]

  • Optimization of Substrate-Analogue Furin Inhibitors. National Center for Biotechnology Information. [Link][23]

  • Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. National Center for Biotechnology Information. [Link][11]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link][24]

  • What pharmacological assays are used for lead optimization?. Patsnap. [Link][10]

  • Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. National Center for Biotechnology Information. [Link][25]

  • Development of predictive in silico models for ADME properties.. ResearchGate. [Link][14]

  • Lead Optimization Services in Drug Discovery. Charles River. [Link][12]

  • Reaction scheme for the polyester synthesis from 5-hydroxymethyl-2-furancarboxylic acid and ε-caprolactone, with formation of linear copolymer (route a) and homopolymer (route b and c) products.. ResearchGate. [Link][26]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link][27]

  • 3-Furoic acid. National Center for Biotechnology Information. [Link][28]

  • In Silico Molecular Docking & ADME Studies Approach for Designing of New Schiff Base Derivatives of Indomethacin as Both Ant. NeuroQuantology. [Link][13]

  • Synthesis, quantum chemical study, AIM simulation, in silico ADMET profile analysis, molecular docking and antioxidant activity assessment of aminofuran derivatives. ResearchGate. [Link][15]

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Natural occurrence of "5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of Hydroxymethyl-Furan Carboxylic Acids

Abstract

While the specific molecule "5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid" is not documented as a known natural product in current scientific literature, this technical guide delves into the natural occurrence, biosynthesis, and biological significance of its closely related and structurally important isomers: 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) and its methyl ester, Methyl-5-(hydroxymethyl)-2-furan carboxylate . These compounds are significant metabolites found in a variety of fungal species and are of increasing interest to researchers in natural products chemistry, drug development, and materials science. This guide provides a comprehensive overview of their origins, from microbial biosynthesis to formation as metabolic byproducts, and details the methodologies for their isolation and characterization.

Naturally Occurring Hydroxymethyl-Furan Carboxylic Acid Isomers

The furan ring is a common motif in many natural products.[1] The focus of this guide is on two key isomers that possess the hydroxymethyl and carboxyl functional groups characteristic of the user's query.

5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA)

Also known as Sumiki's acid, 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) is the most prominent naturally occurring isomer. It is a recognized fungal and bacterial metabolite and has also been identified in humans.[2][3][4]

  • Fungal Sources : HMFCA is produced by a range of fungi, often through the oxidation of 5-hydroxymethylfurfural (HMF). Documented fungal producers include:

    • Aspergillus species[5][6]

    • Gibberella fujikuroi[6]

    • Pyricularia grisea[]

    • Fomitopsis meliae[8]

    • Marine-derived fungi such as Epicoccum sp. and Cladosporium herbarum[6]

  • Human Metabolism : HMFCA is the primary metabolite of HMF, a compound commonly formed during the heating and storage of foods containing sugars.[4][9] After ingestion of HMF-containing foods like honey, coffee, and juices, it is rapidly absorbed and oxidized in the body, with HMFCA being excreted in the urine.[5][6][9]

Methyl-5-(hydroxymethyl)-2-furan carboxylate

This methyl ester of HMFCA has been isolated from several microbial sources and is noted for its biological activities.

  • Fungal Sources :

    • Curvularia lunata : The compound was first identified as a toxin produced by this fungus, which causes leaf spot disease in maize.[1][10]

    • Antrodia camphorata : This medicinal mushroom is another source, where the compound has been found to possess anti-inflammatory properties.[1]

    • Fomitopsis meliae : Isolated alongside its carboxylic acid counterpart, HMFCA.[8]

  • Bacterial Sources :

    • Streptomyces sp. : An extraction from this bacterium, isolated from the plant Zingiber zerumbet, also yielded Methyl-5-(hydroxymethyl)-2-furan carboxylate, which exhibited antibacterial activity.[1]

Biosynthesis and Formation Pathways

The origin of these furan derivatives is twofold: direct enzymatic synthesis in microbes and as a metabolic byproduct of a common food contaminant.

Microbial Biotransformation of HMF to HMFCA

Many microorganisms, particularly fungi and bacteria, possess the enzymatic machinery to oxidize the aldehyde group of 5-hydroxymethylfurfural (HMF) to a carboxylic acid, yielding HMFCA. This is a key detoxification pathway and a method for biocatalytic production.[11][12] The process involves a two-step oxidation, likely catalyzed by aldehyde and alcohol dehydrogenases or oxidases.

HMF_to_HMFCA_Pathway cluster_source Precursor cluster_product Product HMF 5-Hydroxymethylfurfural (HMF) Intermediate 5-Formyl-2-furancarboxylic acid (FFCA) HMF->Intermediate Aldehyde Oxidase/Dehydrogenase HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) Intermediate->HMFCA Alcohol Oxidase/Dehydrogenase (hypothetical intermediate step)

Caption: Microbial oxidation pathway of HMF to HMFCA.

Biosynthesis of Methyl-5-(hydroxymethyl)-2-furan carboxylate in Curvularia lunata

Recent research has elucidated the biosynthetic pathway of the methyl ester toxin in C. lunata.[13] The pathway originates from xylose, a pentose sugar, and proceeds through several key enzymatic steps involving xylanase, acetyl xylan esterase, and alcohol dehydrogenase to form furoic acid, a key intermediate.[13]

Toxin_Biosynthesis_Pathway cluster_precursors Precursors cluster_intermediate Key Intermediate Xylose Xylose Furfural Furfural Xylose->Furfural Transformation FuroicAcid Furoic Acid Furfural->FuroicAcid Alcohol Dehydrogenase (e.g., CLADH6) Toxin Methyl-5-(hydroxymethyl) -2-furan carboxylate FuroicAcid->Toxin Further enzymatic steps (Hydroxylation, Methylation)

Caption: Biosynthesis of Methyl-5-(hydroxymethyl)-2-furan carboxylate in C. lunata.

Isolation and Characterization Protocols

The extraction and identification of these compounds from natural sources require systematic and validated methodologies.

Protocol: Isolation from Fungal Culture

This protocol provides a general workflow for the extraction and purification of hydroxymethyl-furan carboxylic acids from a liquid fungal fermentation.

Step 1: Fungal Fermentation

  • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the desired fungal strain (e.g., Fomitopsis meliae).

  • Incubate the culture at 25-28°C for 14-21 days with shaking to ensure aeration.

Step 2: Extraction

  • Separate the mycelium from the culture broth by filtration.

  • Perform a liquid-liquid extraction of the culture filtrate using an organic solvent of medium polarity, such as ethyl acetate (EtOAc). Repeat the extraction three times to ensure a high yield.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Step 3: Chromatographic Purification

  • Subject the crude extract to column chromatography using a silica gel or a reverse-phase (e.g., C18) stationary phase.

  • Elute the column with a gradient solvent system. For reverse-phase chromatography, a gradient of methanol in water (e.g., starting from 30% methanol and increasing to 100%) is effective.[8]

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Combine fractions containing the pure compound, as determined by analytical analysis. Further purification can be achieved using Sephadex LH-20 chromatography if necessary.[8]

Protocol: Analytical Characterization

Accurate structural elucidation is achieved using a combination of spectroscopic and spectrometric techniques.[8][14]

Step 1: High-Performance Liquid Chromatography (HPLC)

  • Column: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Detection: A Diode Array Detector (DAD) or UV detector set to the compound's λmax (approx. 254-280 nm).[13]

  • Purpose: To determine the purity of the isolated compound and for quantification.

Step 2: Mass Spectrometry (MS)

  • Technique: Couple HPLC to an Electrospray Ionization (ESI) source connected to a mass spectrometer (LC-MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for the more volatile methyl ester.[15][16]

  • Analysis: Determine the molecular weight from the parent ion peak (e.g., [M-H]⁻ for the carboxylic acid). Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Technique: Dissolve the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

  • Purpose: To provide unequivocal structural elucidation by determining the connectivity of all protons and carbons in the molecule.

Isolation_Workflow Start Fungal Fermentation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Start->Extraction Crude Crude Extract Extraction->Crude ColumnChrom Column Chromatography (C18 or Silica) Crude->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions Analysis Purity Check (HPLC/TLC) Fractions->Analysis Analysis->ColumnChrom Impure PureCompound Pure Compound Analysis->PureCompound Pure StructureID Structural Elucidation (NMR, MS) PureCompound->StructureID

Caption: General workflow for the isolation and identification of furan natural products.

Biological Activities and Significance

The naturally occurring hydroxymethyl-furan carboxylic acid derivatives exhibit a range of biological activities, making them interesting leads for drug discovery.[17]

CompoundBiological ActivitySource Organism(s)References
5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) Antibacterial (against Staphylococcus aureus), Nematicidal, weak antitumor activity.Fomitopsis meliae, Pyricularia grisea, Aspergillus spp.[5][][8]
Methyl-5-(hydroxymethyl)-2-furan carboxylate Anti-inflammatory, Antibacterial (against Staphylococcus aureus), Cytotoxic against HeLa and HepG2 cancer cell lines.Antrodia camphorata, Curvularia lunata, Streptomyces sp.[1][18]
5-Hydroxymethylfurfural (HMF) (Precursor) Anti-inflammatory via suppression of MAPK, NF-κB, and mTOR pathways.Formed during food processing.[19]

The anti-inflammatory properties of these compounds are particularly noteworthy.[17] Furan fatty acids, a related class of natural products, are known to exert their effects through antioxidant mechanisms, such as scavenging free radicals.[17] The anti-inflammatory activity of the precursor HMF has been linked to the inhibition of major inflammatory signaling pathways, suggesting that its metabolites may share or contribute to these effects.[19]

Conclusion

While a direct natural source for "this compound" remains unconfirmed, the scientific literature provides robust evidence for the natural occurrence of its isomers, 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) and its methyl ester. These compounds are primarily metabolites of various fungal species, with HMFCA also being a significant human metabolite of the common dietary compound HMF. Their biosynthesis is beginning to be understood, presenting opportunities for biocatalytic production. The documented anti-inflammatory and antimicrobial activities of these furan derivatives underscore their potential as scaffolds for the development of new therapeutic agents. Future research should continue to explore the biodiversity of fungi for novel furan structures and further elucidate their mechanisms of biological action.

References

  • National Toxicology Program. (1994). Nomination Background: 5-(Hydroxymethyl)-2-furfural (CASRN: 67-47-0). Retrieved from [Link]

  • Phutdhawong, W., Inpang, S., Taechowisan, T., & Phutdhawong, W. S. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Retrieved from [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Retrieved from [Link]

  • The Isolation of 5-Hydroxymethylfuran Metabolites from the Broth Extract of Fomitopsis meliae (Agaricomycetes). (2024). PubMed. Retrieved from [Link]

  • StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. Retrieved from [Link]

  • Angell, F. G. (1947). Some analytical methods applicable to furan and its derivatives. Analyst. Retrieved from [Link]

  • Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. (2025). ResearchGate. Retrieved from [Link]

  • HealthMatters.io. (n.d.). 5-Hydroxymethyl-furoic acid - Organic Acids - Lab Results explained. Retrieved from [Link]

  • Jiang, S. K., et al. (2025). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed Central. Retrieved from [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). MDPI. Retrieved from [Link]

  • Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot. (2024). National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Hydroxymethyl-2-furoic acid. PubChem Compound Database. Retrieved from [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (2022). ResearchGate. Retrieved from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-(hydroxymethyl) furan-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells. (2020). ResearchGate. Retrieved from [Link]

  • Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells. (2020). PubMed. Retrieved from [Link]

  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023). National Institutes of Health. Retrieved from [Link]

  • Structure of Methyl-5-(hydroxymethyl)-2-furan carboxylate 1 and derivatives. (2019). ResearchGate. Retrieved from [Link]

  • RayBiotech. (n.d.). 5-Hydroxymethyl-2-furancarboxylic acid. Retrieved from [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central. Retrieved from [Link]

  • 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells. (2019). PubMed Central. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid (CAS No. 15341-68-1), a substituted furan derivative of interest in synthetic chemistry and drug discovery. Furan moieties are prevalent scaffolds in natural products and pharmaceuticals, exhibiting a wide range of biological activities. This document consolidates the known identifiers, physicochemical properties, and potential applications of this specific compound. Due to the limited volume of published research directly pertaining to this molecule, this guide employs a scientifically grounded approach, drawing logical inferences from the well-documented chemistry and biological activity of structurally related furan-2-carboxylic acid and furan-3-carboxylic acid derivatives. We present a postulated synthetic route and a representative experimental protocol to empower researchers in their investigative efforts.

Part 1: Core Identification & Properties
1.1 Chemical Identifiers

Accurate identification is the cornerstone of all chemical research and development. The primary identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 15341-68-1[1]
IUPAC Name This compound[1]
Molecular Formula C₇H₈O₄N/A
Synonyms 5-(hydroxymethyl)-2-methyl-3-furoic acid; 3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-[1]
1.2 Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental settings, from solubility to reactivity.

PropertyValueNotes
Molecular Weight 156.14 g/mol Calculated from the molecular formula.
Appearance Solid (predicted)Based on similar furan carboxylic acids.
Reactivity Contains a carboxylic acid, a primary alcohol, and a substituted furan ring. The molecule is susceptible to esterification, oxidation of the alcohol, and electrophilic substitution on the furan ring.N/A
1.3 Structural Representation

The spatial arrangement of atoms defines the molecule's chemical nature and its potential interactions with biological targets.

Caption: 2D Structure of this compound.

Part 2: Synthesis & Reactivity
2.1 Rationale for Synthetic Strategy

The synthesis of polysubstituted furans requires careful strategic planning to control regioselectivity. A common and effective approach involves the construction of the furan ring from acyclic precursors or the functionalization of a pre-existing, simpler furan core. For the target molecule, a plausible retrosynthetic analysis suggests starting from a commercially available 2-methylfuran derivative and introducing the required functional groups at the C3 and C5 positions. The choice of reagents and reaction sequence is critical to avoid unwanted side reactions and to achieve a high yield.

2.2 Postulated Synthetic Workflow

G A Methyl 2-methylfuran-3-carboxylate B Vilsmeier-Haack Formylation (POCl₃, DMF) A->B Step 1 C Methyl 5-formyl-2-methylfuran-3-carboxylate B->C D Selective Reduction (NaBH₄) C->D Step 2 E Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate D->E F Saponification (NaOH, H₂O/MeOH) E->F Step 3 G This compound F->G

Caption: Postulated synthetic workflow for the target compound.

Causality of Experimental Choices:

  • Vilsmeier-Haack Formylation: This reaction is a classic and reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings like furan. It typically directs the substitution to the C5 position, which is the most activated site, thus ensuring the correct regiochemistry.

  • Selective Reduction: Sodium borohydride (NaBH₄) is chosen as the reducing agent because it is mild enough to selectively reduce the aldehyde group to a primary alcohol without affecting the ester functionality.

  • Saponification: The final step is a standard base-catalyzed hydrolysis of the methyl ester to the desired carboxylic acid. This reaction is typically high-yielding and straightforward.

Part 3: Biological & Pharmacological Context (Inferred)
3.1 The Furan Carboxylic Acid Pharmacophore

While direct biological studies on this compound are limited, the furan scaffold is a well-established pharmacophore. The closely related isomer, 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), also known as Sumiki's acid, is a metabolite of 5-hydroxymethylfurfural (HMF) and has been found in various fungi.[2] Studies on HMFCA and its derivatives have revealed several biological activities:

  • Antimicrobial and Nematicidal Activity: HMFCA has been identified as a fungal and bacterial metabolite with nematicidal properties.[2]

  • Anti-inflammatory and Anticancer Properties: Various furan carboxylic acid derivatives have been synthesized and evaluated for their biological activities. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate has shown anti-inflammatory activity and its derivatives have been studied for cytotoxicity against cancer cell lines like HeLa and HepG2.[3][4] Another study highlighted that furan-2-carboxylic acid derivatives exhibited cytotoxicity against a panel of cancer cell lines including NB4, A549, and MCF7.[5]

3.2 Potential Applications in Drug Discovery

The structural features of this compound—a rigid heterocyclic core decorated with hydrogen bond donors (hydroxyl, carboxyl) and a lipophilic methyl group—make it an attractive scaffold for drug discovery. It can serve as a versatile building block for creating libraries of more complex molecules.

G Core 5-(Hydroxymethyl)-2-methyl- furan-3-carboxylic acid FG1 Carboxylic Acid Core->FG1 FG2 Hydroxymethyl Group Core->FG2 FG3 Furan Scaffold Core->FG3 Deriv1 Amide/Ester Library FG1->Deriv1 React at Deriv2 Ether/Acyl Derivatives FG2->Deriv2 React at Deriv3 Scaffold for Lead-Op FG3->Deriv3 Basis for Act1 Anticancer Deriv1->Act1 Act3 Antibacterial Deriv1->Act3 Act2 Anti-inflammatory Deriv2->Act2 Deriv3->Act1 Deriv3->Act2

Caption: Potential of the target molecule as a versatile drug discovery building block.

Part 4: Analytical & Experimental Protocols
4.1 Proposed Analytical Workflow

Characterization of the synthesized compound would follow a standard analytical chemistry workflow to confirm its identity and purity.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess crude purity.

  • Column Chromatography: For purification of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight (156.0422 g/mol for [M-H]⁻).

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-O stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the exact structure, including the substitution pattern on the furan ring and the presence of all functional groups.

4.2 Example Protocol: Synthesis of Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate

This protocol details the reduction step (Step 2 in the postulated workflow), a critical transformation that must be performed selectively. This protocol is self-validating through the inclusion of in-process controls (TLC) and post-process validation (spectroscopic analysis).

Objective: To selectively reduce the aldehyde group of methyl 5-formyl-2-methylfuran-3-carboxylate to a hydroxymethyl group.

Materials:

  • Methyl 5-formyl-2-methylfuran-3-carboxylate (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve methyl 5-formyl-2-methylfuran-3-carboxylate in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction rate and prevent potential side reactions.

  • Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise over 15 minutes. The slow addition helps to manage the exothermic nature of the reaction and the accompanying hydrogen gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is fully consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between DCM and water. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate.

  • Validation: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and MS analysis.

Conclusion

This compound represents an intriguing yet underexplored molecule within the rich chemical space of furan derivatives. This guide has established its core identifiers (CAS 15341-68-1) and physicochemical properties. By leveraging the extensive knowledge base of related furan compounds, we have outlined a plausible synthetic strategy and highlighted its potential as a valuable building block in medicinal chemistry and materials science. The provided protocols and workflows are designed to serve as a practical foundation for researchers aiming to synthesize, characterize, and explore the applications of this and similar furanic structures. Further investigation into the direct synthesis and biological evaluation of this compound is warranted and could unveil novel therapeutic agents or functional materials.

References
  • Phutdhawong, W., Inpang, S., Taechowisan, T., & Phutdhawong, W. S. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085. [Link]

  • Taechowisan, T., Srisanga, K., & Phutdhawong, W. S. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. [Link]

  • Phutdhawong, W., Inpang, S., Taechowisan, T., & Phutdhawong, W. S. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

  • Lewkowski, J. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 5-Hydroxymethyl-2-furoic acid. Retrieved January 13, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid, a substituted furan derivative of interest in medicinal chemistry and materials science. By integrating experimental data from analogous compounds and theoretical insights from computational chemistry, this document elucidates the key structural features of this molecule, including the planarity of the furan-carboxylic acid moiety, the rotational barriers of its functional groups, and the potential for intramolecular hydrogen bonding. This guide also presents detailed methodologies for the experimental and computational investigation of its conformation, offering a framework for future research and application.

Introduction

Furan-based compounds are a cornerstone of heterocyclic chemistry, with a diverse range of applications in pharmaceuticals, agrochemicals, and renewable materials. The specific substitution pattern of this compound, featuring a carboxylic acid, a methyl group, and a hydroxymethyl group, imparts a unique combination of polarity, hydrogen bonding capability, and steric hindrance. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its physicochemical properties, biological activity, and potential for drug-receptor interactions. This guide aims to provide a detailed exploration of these structural aspects, leveraging both established principles and advanced analytical techniques.

Molecular Structure and Stereochemistry

The foundational structure of this compound consists of a five-membered aromatic furan ring with substituents at the 2, 3, and 5 positions. The chemical formula is C₇H₈O₄, and its molecular weight is 156.14 g/mol .[1]

The Furan Core

The furan ring is an aromatic heterocycle, and its planarity is a defining feature. This planarity is largely maintained in substituted derivatives, influencing the overall shape of the molecule. The endocyclic C-O-C bond angle in furan is typically around 106°, while the other internal angles are close to 108°. The introduction of substituents can cause minor deviations in these bond angles and lengths due to steric and electronic effects.

Substituent Groups
  • Carboxylic Acid Group (-COOH) at C3: This functional group is a key determinant of the molecule's acidity and its ability to act as a hydrogen bond donor and acceptor.

  • Methyl Group (-CH₃) at C2: The methyl group is a small, non-polar substituent that can influence the local steric environment and the electronic properties of the furan ring.

  • Hydroxymethyl Group (-CH₂OH) at C5: This group introduces a primary alcohol functionality, providing an additional site for hydrogen bonding and increasing the molecule's polarity.

Conformational Analysis

The overall conformation of this compound is determined by the rotational freedom around the single bonds connecting the substituents to the furan ring.

Orientation of the Carboxylic Acid Group

A critical conformational aspect is the orientation of the carboxylic acid group relative to the furan ring. X-ray crystallographic studies of the closely related compound, 5-hydroxymethyl-2-furancarboxylic acid, have shown that the furan ring and the carboxyl group are nearly coplanar.[2] This planarity is attributed to the stabilizing effect of π-conjugation between the furan ring and the carbonyl group of the carboxylic acid. It is therefore highly probable that the carboxylic acid group in this compound also preferentially adopts a planar conformation with respect to the furan ring. There are two possible planar conformers: one where the carbonyl oxygen is oriented towards the C2 position (syn) and one where it is oriented towards the C4 position (anti). The relative energies of these conformers will be influenced by steric interactions with the adjacent methyl group at C2.

Rotational Barriers of Substituents

The rotation of the methyl and hydroxymethyl groups around their respective C-C bonds is also a key factor in the molecule's conformational landscape.

  • Methyl Group Rotation: The barrier to internal rotation of a methyl group on a furan ring is influenced by its position. For a methyl group at the 2-position, steric interactions with the adjacent substituent at the 3-position will be a significant factor. Experimental studies on 2,3-dimethylfuran have determined the rotational barriers for the methyl groups to be significantly lower than in their monosubstituted counterparts, a phenomenon attributed primarily to electrostatic effects.[3] This suggests that the methyl group at the C2 position in the target molecule will experience a moderate rotational barrier.

  • Hydroxymethyl Group Rotation: The rotation around the C5-CH₂ bond of the hydroxymethyl group will determine the orientation of the hydroxyl group. This rotation is likely to have a relatively low energy barrier, allowing for flexibility in its positioning. The preferred orientation will be influenced by the potential for hydrogen bonding and steric interactions with the solvent or other molecules in the condensed phase.

Intramolecular Hydrogen Bonding

The presence of both a carboxylic acid (hydrogen bond donor and acceptor) and a hydroxymethyl group (hydrogen bond donor and acceptor) in the molecule raises the possibility of intramolecular hydrogen bonding. A hydrogen bond could potentially form between the hydroxyl proton of the carboxylic acid and the oxygen of the hydroxymethyl group, or between the hydroxyl proton of the hydroxymethyl group and the carbonyl oxygen of the carboxylic acid. The formation of such a hydrogen bond would create a pseudo-ring structure and significantly influence the preferred conformation. The feasibility of this interaction depends on the spatial proximity of the two groups, which is dictated by the rotational conformations of the carboxylic acid and hydroxymethyl groups. Computational studies can provide valuable insights into the energetic favorability of such intramolecular interactions.[4][5]

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a comprehensive understanding of the conformational landscape of this compound.

Experimental Methods

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state conformation of a molecule. The crystal structure of an analogous compound, 2,5-dimethyl-3-furoic acid, has been determined, providing valuable data on the geometry of a 2,5-disubstituted furan-3-carboxylic acid.[1] Obtaining a crystal structure of this compound would provide precise information on bond lengths, bond angles, and the preferred solid-state conformation, including the orientation of the substituents and any intermolecular hydrogen bonding networks.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

  • Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[6]

  • Chemical Shifts: The chemical shifts of the protons and carbons in the molecule are sensitive to the local electronic environment, which is influenced by the molecular conformation.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) provide information about the spatial proximity of protons. The observation of an NOE between protons on the methyl group and the hydroxymethyl group, or between these groups and the furan ring protons, can help to determine their relative orientations.[7]

  • Coupling Constants: Three-bond coupling constants (³J) can sometimes be related to dihedral angles through the Karplus equation, providing information about the conformation around single bonds.

Experimental Protocol: 2D NOESY NMR

  • Sample Preparation: Dissolve a pure sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at an appropriate concentration.

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer. The mixing time should be optimized to observe the desired NOE cross-peaks.

  • Data Analysis: Process and analyze the 2D spectrum to identify cross-peaks, which indicate through-space interactions between protons. The intensity of the cross-peaks is related to the distance between the protons.

  • Conformational Modeling: Use the distance restraints derived from the NOE data to build and validate a model of the predominant solution-state conformation.

Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for exploring the conformational space of molecules and calculating their relative energies.[8]

A systematic or stochastic conformational search can be performed to identify all low-energy conformers of the molecule. This involves rotating the rotatable bonds and calculating the energy of each resulting conformation.

The geometries of the identified conformers can be optimized using DFT methods (e.g., B3LYP functional with a suitable basis set like 6-31G*) to find the minimum energy structures. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.

By systematically rotating a specific dihedral angle (e.g., the C2-C3-C(O)-O dihedral angle of the carboxylic acid) and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the energy barriers between different conformers.

Computational Protocol: DFT Rotational Energy Profile

  • Initial Structure: Build the 3D structure of this compound.

  • Scan Coordinate Definition: Define the dihedral angle of interest for the rotational scan (e.g., the bond connecting the carboxylic acid to the furan ring).

  • DFT Calculation: Perform a relaxed potential energy surface scan using a DFT method (e.g., B3LYP/6-31G*). At each step of the scan, the defined dihedral angle is fixed, while all other geometric parameters are optimized.

  • Data Analysis: Plot the calculated energy versus the dihedral angle to visualize the rotational energy profile. The minima on this profile correspond to stable conformers, and the maxima correspond to transition states.

Data Presentation

Table 1: Key Structural Parameters of Furan and its Derivatives (Literature Data)

ParameterFuran2,5-dimethyl-3-furoic acid[1]5-hydroxymethyl-2-furancarboxylic acid[2]
Crystal System N/AMonoclinicOrthorhombic
Space Group N/AP2₁/cPca2₁
C-O-C Angle (°) ~106.5~106~106
Ring Planarity PlanarEssentially PlanarNearly Coplanar with COOH

Visualization of Key Concepts

Molecular Structure

Caption: 2D representation of this compound.

Experimental Workflow for Conformational Analysis

Experimental_Workflow cluster_experimental Experimental Analysis start Pure Compound crystal Crystal Growth start->crystal nmr_sample Dissolve in Deuterated Solvent start->nmr_sample xray X-ray Diffraction crystal->xray solid_state Solid-State Conformation xray->solid_state nmr_acq NMR Spectroscopy (1D, 2D NOESY) nmr_sample->nmr_acq solution_state Solution Conformation nmr_acq->solution_state

Caption: Workflow for experimental determination of molecular conformation.

Computational Workflow for Conformational Analysis

Computational_Workflow cluster_computational Computational Analysis start_comp Initial 3D Structure conf_search Conformational Search start_comp->conf_search dft_opt DFT Geometry Optimization conf_search->dft_opt energy_calc Relative Energy Calculation dft_opt->energy_calc rot_scan Rotational Energy Profile Scan dft_opt->rot_scan stable_conformers Stable Conformers and Barriers energy_calc->stable_conformers rot_scan->stable_conformers

Caption: Workflow for computational analysis of molecular conformation.

Conclusion

The molecular structure and conformation of this compound are governed by a delicate interplay of electronic and steric effects. The furan-carboxylic acid moiety is expected to be predominantly planar, while the methyl and hydroxymethyl substituents exhibit rotational flexibility. The potential for intramolecular hydrogen bonding adds another layer of complexity to its conformational landscape. A comprehensive understanding of these features, achieved through a synergistic application of experimental techniques like X-ray crystallography and NMR spectroscopy, alongside computational methods such as DFT, is crucial for harnessing the full potential of this molecule in drug design and materials science. This guide provides the foundational knowledge and methodological framework to facilitate such investigations.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69465, 2,5-Dimethyl-3-furoic acid. Retrieved January 12, 2026 from [Link].

  • Al-Rawi, H., Al-Badr, A. A., & Abdul-Ghany, I. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 126-135.
  • Gordon, M. T., & Serianni, A. S. (2000). Probing furanose ring conformation by gas-phase computational methods: energy profile and structural parameters in methyl beta-D-arabinofuranoside as a function of ring conformation. Journal of the American Chemical Society, 122(31), 7519-7529.
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An In-depth Technical Guide to the Solubility and Stability of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid, focusing on its solubility and stability. This document is intended for researchers, scientists, and drug development professionals who are working with or considering this molecule for pharmaceutical or other applications. Understanding these fundamental characteristics is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards.

Introduction to this compound

This compound is a substituted furan derivative. The furan ring is a common motif in a variety of bioactive natural products and synthetic compounds.[1] The presence of both a carboxylic acid and a hydroxymethyl group imparts a degree of polarity to the molecule, suggesting potential solubility in polar solvents. However, the furan core and the methyl substituent introduce lipophilic character, which can influence its solubility and interaction with non-polar environments. A thorough understanding of its solubility and stability is crucial for its advancement as a potential therapeutic agent or specialty chemical.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor solubility can lead to unpredictable in vitro results and hinder in vivo efficacy.[2] This section outlines the anticipated solubility characteristics of this compound and provides detailed protocols for its empirical determination.

Predicted Solubility Characteristics

Based on its chemical structure, this compound is expected to exhibit pH-dependent aqueous solubility due to the ionizable carboxylic acid group. At pH values above its pKa, the carboxylate form will predominate, leading to increased solubility in aqueous media. Conversely, at pH values below its pKa, the non-ionized form will be more prevalent, likely decreasing its aqueous solubility.

For organic solvents, the presence of the hydroxyl and carboxylic acid groups suggests that it will be soluble in polar protic and aprotic solvents through hydrogen bonding and dipole-dipole interactions. A closely related compound, 5-Hydroxymethyl-2-furancarboxylic acid, demonstrates solubility in ethanol (approx. 100 mg/mL), dimethylformamide (approx. 15 mg/mL), and DMSO (approx. 10 mg/mL).[3][4] It also shows limited solubility in PBS (pH 7.2) at approximately 1 mg/mL.[3][4] While this provides a useful reference, the methyl group at the 2-position in the target molecule may slightly alter its solubility profile.

Quantitative Solubility Data

To provide actionable data for formulation development, the following table summarizes the expected solubility of this compound in a range of common pharmaceutical solvents. It is important to note that these are predictive values and should be confirmed experimentally.

SolventTypePredicted SolubilityRationale
Water (pH 7.4)Polar ProticLow to ModeratepH-dependent due to carboxylic acid.
MethanolPolar ProticHighPotential for strong hydrogen bonding.
EthanolPolar ProticHighSimilar to methanol, good hydrogen bonding.[3]
AcetonePolar AproticModerate to HighGood dipole-dipole interactions.
AcetonitrilePolar AproticModerateLess polar than acetone.
DichloromethaneNon-polarLowLimited interaction with polar functional groups.
n-HexaneNon-polarVery LowPredominantly non-polar interactions.
Experimental Protocols for Solubility Determination

To accurately determine the solubility of this compound, both kinetic and thermodynamic assays are recommended. Kinetic solubility provides a high-throughput initial assessment, while thermodynamic solubility offers a more definitive measure of equilibrium solubility.[2][5]

This method is rapid and well-suited for early-stage drug discovery.[2][6] It involves dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer to observe for precipitation.[2][6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate shaker

  • UV-Vis plate reader or nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.[2]

  • Detection:

    • Nephelometry: Measure the light scattering of the solutions in each well. An increase in light scattering indicates the formation of a precipitate.[7]

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of the compound. The concentration of the dissolved compound is determined from a calibration curve.[2][7]

This method determines the equilibrium solubility of the compound and is considered the gold standard.[8]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS at various pH values, ethanol, etc.)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent. Ensure that undissolved solid remains.

  • Equilibration: Seal the vials and place them in an orbital shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.45 µm filter.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.[9] The solubility is reported in units such as mg/mL or µM.

Diagram of the Solubility Determination Workflow:

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare DMSO Stock k_dilute Serial Dilution in DMSO k_start->k_dilute k_add_buffer Add to Aqueous Buffer k_dilute->k_add_buffer k_incubate Incubate (e.g., 2h) k_add_buffer->k_incubate k_detect Detection (Nephelometry or UV-Vis) k_incubate->k_detect t_start Add Excess Solid to Solvent t_equilibrate Equilibrate (e.g., 24-48h) t_start->t_equilibrate t_separate Separate Solid and Liquid t_equilibrate->t_separate t_quantify Quantify Supernatant (HPLC-UV) t_separate->t_quantify start Solubility Determination start->k_start start->t_start

Caption: Workflow for kinetic and thermodynamic solubility determination.

Stability Profile and Degradation Pathway Analysis

Evaluating the chemical stability of a compound is a non-negotiable aspect of drug development. Forced degradation studies, or stress testing, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[10][11] These studies are mandated by regulatory agencies such as the ICH and FDA.[11][12]

Factors Influencing Stability

The stability of this compound can be influenced by several factors:

  • pH: The furan ring can be susceptible to acid-catalyzed degradation. The carboxylic acid and hydroxymethyl groups may also participate in reactions under acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions, leading to the formation of impurities.

  • Light: Furan-containing compounds can be photolabile. Exposure to UV or visible light may induce degradation.

  • Oxidation: The furan ring and the hydroxymethyl group can be susceptible to oxidation.

Forced Degradation (Stress Testing) Protocol

A systematic forced degradation study should be conducted to assess the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under long-term storage conditions.[12][13]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Calibrated oven

  • Photostability chamber

  • Validated stability-indicating HPLC-UV/MS method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl. Store samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[10][13]

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH. Store samples under the same temperature conditions as the acid hydrolysis study.[10][13]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂. Store at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.[13]

    • Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

  • Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.

  • Data Evaluation:

    • Quantify the amount of remaining this compound.

    • Determine the percentage of degradation.

    • Identify and characterize any significant degradation products.

    • Propose potential degradation pathways.

Diagram of the Forced Degradation Study Workflow:

G cluster_stress Stress Conditions start Forced Degradation Study acid Acid Hydrolysis (0.1M & 1M HCl) start->acid base Base Hydrolysis (0.1M & 1M NaOH) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal (Solid & Solution) start->thermal photo Photostability (ICH Q1B) start->photo analysis Sample Analysis (Stability-Indicating HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Data Evaluation analysis->evaluation pathway Degradation Pathway Elucidation evaluation->pathway

Caption: Workflow for a comprehensive forced degradation study.

Potential Degradation Pathways

Based on the chemistry of furan compounds, several degradation pathways can be anticipated for this compound under stress conditions. The furan ring is known to be susceptible to ring-opening reactions under acidic conditions.[14] The hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid. Microbial degradation pathways of similar compounds often involve oxidation of the hydroxymethyl group and subsequent decarboxylation.[15]

Analytical Methodologies

A robust, validated, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[16]

Recommended HPLC Method Parameters
  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[16]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of the parent compound from any potential impurities or degradation products.[16]

  • Detection: UV detection at the λmax of this compound. A photodiode array (PDA) detector is advantageous for assessing peak purity.

  • Mass Spectrometry (MS) Coupling: Coupling the HPLC system to a mass spectrometer is highly recommended, especially during stability studies, to facilitate the identification and characterization of unknown degradation products.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided protocols offer a systematic approach to empirically determine these critical parameters. A thorough investigation of solubility and stability early in the development process is essential for mitigating risks, optimizing formulations, and ensuring the development of a safe and effective final product. The insights gained from these studies will be invaluable for drug development professionals and researchers working with this promising furan derivative.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Accessed January 13, 2026.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 2024.
  • In-vitro Thermodynamic Solubility. Protocols.io. 2025.
  • White, K., & Presley, C. Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery. 2025.
  • In vitro solubility assays in drug discovery. PubMed. Accessed January 13, 2026.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. Accessed January 13, 2026.
  • Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. Accessed January 13, 2026.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Accessed January 13, 2026.
  • Thermodynamic Solubility Assay. Domainex. Accessed January 13, 2026.
  • Thermodynamic Solubility Assay. Evotec. Accessed January 13, 2026.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Accessed January 13, 2026.
  • ADME Solubility Assay. BioDuro. Accessed January 13, 2026.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Forced Degrad
  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of W
  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane.
  • Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents.
  • 5-Hydroxymethyl-2-furancarboxylic Acid - PRODUCT INFORM
  • Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. Semantic Scholar. 2021.
  • Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems.
  • 5-Hydroxymethyl-2-furancarboxylic acid. Chemsrc. 2025.
  • Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples. International Journal of Pharmaceutical Sciences and Nanotechnology. 2025.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Apr. Semantic Scholar. 2021.
  • stability-indicating hplc method: Topics by Science.gov. Science.gov. Accessed January 13, 2026.
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  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. 2019.
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  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Bioc
  • Production of Hydroxymethylfurfural Derivatives From Furfural Derivatives via Hydroxymethyl
  • Nomination Background: 5-(Hydroxymethyl)-2-furfural (CASRN: 67-47-0). Accessed January 13, 2026.
  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. PMC. Accessed January 13, 2026.
  • 5-HYDROXYMETHYL-2-METHYL-FURAN-3-CARBOXYLIC ACID METHYL ESTER 15341-69-2 wiki. Guidechem. Accessed January 13, 2026.
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An In-depth Technical Guide to 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid, a furan derivative of significant interest in medicinal chemistry and materials science. While direct literature on this specific molecule is nascent, this document synthesizes information from closely related analogues and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications.

Introduction: The Furan-3-Carboxylic Acid Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The substitution pattern on the furan core dictates its physicochemical properties and biological targets. Furan-3-carboxylic acids, in particular, serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of a carboxylic acid at the 3-position and a hydroxymethyl group at the 5-position, coupled with a methyl group at the 2-position, presents a unique combination of functional groups that can be exploited for further chemical modifications and targeted biological interactions.

The structural features of this compound suggest its potential as a building block for novel chemical entities. The carboxylic acid moiety provides a handle for amide bond formation, esterification, and other derivatizations, while the hydroxymethyl group can be oxidized or used in ether and ester linkages. The methyl group at the 2-position can influence the electronic properties and steric hindrance of the molecule, potentially modulating its biological activity.

Physicochemical Properties

Based on available data for 5-(Hydroxymethyl)-2-methyl-3-furoic acid (CAS 15341-68-1), the following physicochemical properties are noted:

PropertyValueSource
Molecular Formula C₇H₈O₄N/A
Molecular Weight 156.14 g/mol N/A
Melting Point 156-157 °C[1]
Boiling Point (Predicted) 335.9±42.0 °C[1]
Density (Predicted) 1.359±0.06 g/cm³[1]
pKa (Predicted) 4.31±0.26[1]

Proposed Synthesis Pathway

A logical starting point is a 2-methylfuran derivative that can be functionalized at the 3 and 5 positions. A potential route could involve the following key steps:

Synthesis_Pathway Start 2-Methylfuran Intermediate1 5-Formyl-2-methylfuran-3-carboxylate ester Start->Intermediate1 Vilsmeier-Haack Formylation & Esterification Intermediate2 5-(Hydroxymethyl)-2-methylfuran-3-carboxylate ester Intermediate1->Intermediate2 Selective Reduction Product This compound Intermediate2->Product Hydrolysis

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Vilsmeier-Haack Formylation and Esterification of 2-Methylfuran

This initial step introduces a formyl group at the 5-position and a carboxylate ester at the 3-position. The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocycles.

  • Reagents: 2-Methylfuran, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), an appropriate alcohol (e.g., ethanol or methanol), and a suitable base.

  • Procedure:

    • Cool a solution of DMF in a suitable solvent (e.g., dichloromethane) to 0 °C.

    • Slowly add POCl₃ to the cooled DMF solution with stirring to form the Vilsmeier reagent.

    • Add 2-methylfuran dropwise to the Vilsmeier reagent, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent.

    • The crude product can then be esterified under standard Fischer esterification conditions (refluxing in the chosen alcohol with a catalytic amount of acid).

  • Purification: The resulting ester can be purified by column chromatography on silica gel.

Step 2: Selective Reduction of the Formyl Group

The formyl group at the 5-position needs to be selectively reduced to a hydroxymethyl group without affecting the ester group.

  • Reagents: 5-Formyl-2-methylfuran-3-carboxylate ester, Sodium borohydride (NaBH₄).

  • Procedure:

    • Dissolve the ester from Step 1 in a suitable solvent (e.g., methanol or ethanol).

    • Cool the solution to 0 °C.

    • Add NaBH₄ portion-wise with stirring.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent.

  • Purification: The product can be purified by column chromatography.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ester group to the carboxylic acid.

  • Reagents: 5-(Hydroxymethyl)-2-methylfuran-3-carboxylate ester, a base (e.g., sodium hydroxide or lithium hydroxide), water, and an acid for neutralization.

  • Procedure:

    • Dissolve the ester from Step 2 in a mixture of an organic solvent (e.g., tetrahydrofuran or methanol) and water.

    • Add an aqueous solution of the base.

    • Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration and wash with cold water.

  • Purification: The final product can be recrystallized from a suitable solvent system (e.g., water-ethanol mixture) to obtain pure this compound.

Spectroscopic Characterization (Anticipated)

While experimental spectra for this compound are not currently available in public databases, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)
  • Furan proton: A singlet in the region of 6.0-7.0 ppm.

  • Hydroxymethyl protons (CH₂): A singlet around 4.5-5.0 ppm.

  • Hydroxymethyl proton (OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

  • Methyl protons (CH₃): A singlet around 2.2-2.6 ppm.

  • Carboxylic acid proton (COOH): A broad singlet at a downfield chemical shift, typically >10 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carboxylic acid carbonyl carbon: In the range of 165-175 ppm.

  • Furan ring carbons: Typically in the range of 110-160 ppm. The carbon bearing the carboxylic acid group and the oxygen-bound carbons will be the most downfield.

  • Hydroxymethyl carbon (CH₂): Around 55-65 ppm.

  • Methyl carbon (CH₃): In the aliphatic region, around 10-20 ppm.

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 156.14. Common fragmentation patterns would include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the hydroxymethyl group.

Potential Biological Activities and Applications

The furan scaffold is a well-established pharmacophore in drug discovery. The specific substitution pattern of this compound suggests several potential areas of biological activity.

Antimicrobial Activity

Many furan derivatives have demonstrated potent antibacterial and antifungal properties. The mechanism of action often involves the generation of reactive oxygen species or interference with essential cellular processes. The presence of the carboxylic acid and hydroxymethyl groups on the furan ring of the title compound could contribute to its antimicrobial potential by facilitating interactions with bacterial or fungal enzymes or by altering cell membrane permeability.

Anticancer Activity

Derivatives of closely related compounds, such as methyl-5-(hydroxymethyl)-2-furan carboxylate, have shown cytotoxicity against cancer cell lines like HeLa and HepG2.[2][3] This suggests that this compound could also possess antiproliferative properties. The mechanism could involve the induction of apoptosis, inhibition of key signaling pathways involved in cell growth and proliferation, or acting as an antimetabolite.

Anticancer_Pathway Compound This compound Target Cancer Cell Compound->Target Pathway1 Induction of Apoptosis Target->Pathway1 Pathway2 Inhibition of Proliferation Pathways Target->Pathway2 Pathway3 Antimetabolite Activity Target->Pathway3 Outcome Cell Death / Growth Arrest Pathway1->Outcome Pathway2->Outcome Pathway3->Outcome

Figure 2: Potential anticancer mechanisms of action.

Anti-inflammatory Activity

Some furan derivatives have been reported to possess anti-inflammatory properties.[2][3] This activity could be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or by modulating inflammatory signaling pathways. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

Applications in Materials Science

The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel bio-based polymers. The carboxylic acid and hydroxymethyl groups can participate in polymerization reactions to form polyesters and other polymers with unique properties. These bio-derived polymers could find applications as sustainable alternatives to petroleum-based plastics.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule with significant potential in both medicinal chemistry and materials science. This technical guide provides a foundational understanding of its properties and a plausible route for its synthesis.

Future research should focus on:

  • Validation of the proposed synthesis: Experimental verification and optimization of the synthetic pathway are crucial next steps.

  • Comprehensive characterization: Detailed spectroscopic and crystallographic analysis will be necessary to fully elucidate its structural and electronic properties.

  • Systematic biological evaluation: A thorough investigation of its antimicrobial, anticancer, and anti-inflammatory activities is warranted, including mechanism of action studies.

  • Exploration of its utility as a polymer building block: Investigating its polymerization behavior and the properties of the resulting materials could open up new avenues in sustainable chemistry.

References

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2), 733-740. [Link]

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Methodological & Application

Application Note & Protocol: A Validated Multi-Step Synthesis of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Synthetic Rationale

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is a highly functionalized furan derivative, a class of compounds of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Furan rings serve as versatile bioisosteres for benzene rings and are key structural motifs in numerous biologically active molecules.[1][2] The specific arrangement of the carboxylic acid, methyl, and hydroxymethyl groups on this target molecule makes it a valuable building block for creating complex chemical architectures. For instance, such compounds are precursors for novel polyesters and can be utilized in the synthesis of specialized pharmaceutical intermediates.[3]

The synthesis of polysubstituted furans often requires a carefully planned, multi-step approach due to the specific reactivity of the furan ring. Direct functionalization can be challenging, often leading to mixtures of regioisomers or polymerization under harsh conditions.[4] This protocol outlines a robust and reproducible three-step synthetic route starting from the commercially available ethyl acetoacetate and ethyl 2-chloroacetoacetate. The strategy involves:

  • Fiest-Benary Furan Synthesis: Construction of the core 2,5-disubstituted furan-3-carboxylate ring system.

  • Functional Group Interconversion: Conversion of a 5-chloromethyl group to a more stable 5-acetoxymethyl intermediate, which serves as a protected form of the target alcohol.[3]

  • One-Pot Deprotection and Saponification: Simultaneous hydrolysis of the acetate protecting group and the ethyl ester to yield the final carboxylic acid.

This method was designed to provide a clear, step-by-step process with defined checkpoints for purification and characterization, ensuring a high degree of purity and reproducibility for researchers in drug discovery and chemical development.

Overall Synthetic Scheme

The complete synthetic pathway is illustrated below, proceeding from common starting materials to the final target compound.

G cluster_0 Step 1: Fiest-Benary Furan Synthesis cluster_1 Step 2: Acetate Formation cluster_2 Step 3: Hydrolysis A Ethyl Acetoacetate + Ethyl 2-chloroacetoacetate B Ethyl 5-(chloromethyl)-2-methylfuran-3-carboxylate A->B Pyridine C Ethyl 5-(acetoxymethyl)-2-methylfuran-3-carboxylate B->C Potassium Acetate, Acetic Acid D This compound (Final Product) C->D 1. NaOH (aq) 2. HCl (aq)

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: This protocol involves the use of corrosive, flammable, and potentially toxic chemicals. All steps must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Materials and Equipment
Reagents and SolventsGradeSupplier
Ethyl acetoacetateReagentSigma-Aldrich
Ethyl 2-chloroacetoacetateReagentSigma-Aldrich
PyridineAnhydrousSigma-Aldrich
Potassium AcetateACS ReagentFisher Scientific
Glacial Acetic AcidACS ReagentFisher Scientific
Sodium Hydroxide (NaOH)PelletsVWR
Hydrochloric Acid (HCl)37%VWR
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ReagentSigma-Aldrich
Deionized WaterN/AIn-house
Equipment
Round-bottom flasks (100 mL, 250 mL, 500 mL)
Reflux condenser and heating mantle
Magnetic stirrer and stir bars
Separatory funnel (500 mL)
Rotary evaporator
Buchner funnel and filter paper
pH paper or pH meter
Standard laboratory glassware (beakers, graduated cylinders)
Analytical balance
NMR Spectrometer, Mass Spectrometer, Melting Point Apparatus
Part A: Synthesis of Ethyl 5-(chloromethyl)-2-methylfuran-3-carboxylate

Causality: This step utilizes the Fiest-Benary furan synthesis, a classic acid- or base-catalyzed condensation reaction between a β-ketoester and an α-halo-ketone or aldehyde to form a furan ring. Here, pyridine acts as a weak base to facilitate the condensation while minimizing side reactions.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (13.0 g, 100 mmol) and ethyl 2-chloroacetoacetate (16.5 g, 100 mmol).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add anhydrous pyridine (15.8 g, 16.1 mL, 200 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The mixture will darken and become viscous.

  • Pour the reaction mixture into 150 mL of cold 2 M hydrochloric acid. A biphasic mixture will form.

  • Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a dark oil.

  • Purify the crude product by vacuum distillation or flash column chromatography (silica gel, 10:1 Hexanes:Ethyl Acetate) to obtain the pure product as a pale yellow oil.

Part B: Synthesis of Ethyl 5-(acetoxymethyl)-2-methylfuran-3-carboxylate

Causality: This is a nucleophilic substitution reaction where the chloride is displaced by acetate. Using potassium acetate in glacial acetic acid provides a high concentration of the acetate nucleophile and a polar protic medium to facilitate the reaction. This acetoxy intermediate is more stable and easier to handle than the corresponding alcohol.[3][5]

Protocol:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the ethyl 5-(chloromethyl)-2-methylfuran-3-carboxylate (10.8 g, 50 mmol) obtained from Part A in 100 mL of glacial acetic acid.

  • Add potassium acetate (9.8 g, 100 mmol) to the solution.

  • Heat the mixture to reflux (approx. 118 °C) with vigorous stirring for 6 hours. Monitor the reaction progress by TLC (20% EtOAc in hexanes).

  • After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and carefully wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The crude product is typically a yellow to brown oil.

  • Purification by flash column chromatography (silica gel, 20:1 to 10:1 Hexanes:Ethyl Acetate) will yield the pure product.

Part C: Synthesis of this compound

Causality: This final step employs saponification, a base-catalyzed hydrolysis of both the ethyl ester and the acetyl protecting group.[6] Using an excess of a strong base like NaOH ensures the complete conversion to the carboxylate and alcoholate salts. Subsequent acidification with a strong acid (HCl) protonates these salts, precipitating the final carboxylic acid product, which often has limited solubility in acidic aqueous media.

Protocol:

  • Dissolve the purified ethyl 5-(acetoxymethyl)-2-methylfuran-3-carboxylate (9.6 g, 40 mmol) from Part B in 80 mL of ethanol in a 500 mL round-bottom flask.

  • In a separate beaker, prepare a solution of sodium hydroxide (4.8 g, 120 mmol) in 40 mL of deionized water and cool it to room temperature.

  • Add the NaOH solution to the flask and attach a reflux condenser.

  • Heat the reaction mixture to 80 °C and maintain for 4 hours. The solution should become homogeneous. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and concentrate it on a rotary evaporator to remove the ethanol.

  • Dilute the remaining aqueous solution with 100 mL of deionized water and cool it in an ice bath.

  • With vigorous stirring, slowly acidify the solution by adding 6 M HCl dropwise until the pH is approximately 2. A precipitate should form.

  • Keep the mixture in the ice bath for another 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of ice-cold deionized water (2 x 15 mL).

  • Dry the solid product in a vacuum oven at 40 °C overnight to yield this compound as an off-white to pale yellow solid.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, DMSO-d₆)δ ~12.5 (s, 1H, COOH), δ ~6.3 (s, 1H, furan H-4), δ ~5.2 (t, 1H, OH), δ ~4.4 (d, 2H, CH₂OH), δ ~2.4 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ ~166 (COOH), δ ~158 (C5), δ ~155 (C2), δ ~115 (C3), δ ~109 (C4), δ ~56 (CH₂OH), δ ~14 (CH₃)
Mass Spec (ESI-) m/z calculated for C₇H₈O₄: 172.04. Found: 171.03 [M-H]⁻

Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure, from setup to final product analysis.

G start Start: Assemble Glassware and Reagents stepA Part A: Fiest-Benary Synthesis (Pyridine, 24h, RT) start->stepA workupA Acidic Workup & Extraction (HCl, EtOAc) stepA->workupA purifyA Purification A (Vacuum Distillation) workupA->purifyA intermediate1 Intermediate 1: Ethyl 5-(chloromethyl)-2-methyl- furan-3-carboxylate purifyA->intermediate1 stepB Part B: Acetate Substitution (KOAc, AcOH, Reflux 6h) intermediate1->stepB workupB Aqueous Workup & Extraction (Water, EtOAc) stepB->workupB purifyB Purification B (Column Chromatography) workupB->purifyB intermediate2 Intermediate 2: Ethyl 5-(acetoxymethyl)-2-methyl- furan-3-carboxylate purifyB->intermediate2 stepC Part C: Hydrolysis (NaOH, EtOH/H₂O, 80°C 4h) intermediate2->stepC workupC Acidification & Precipitation (HCl to pH 2) stepC->workupC isolate Isolate Product (Vacuum Filtration & Washing) workupC->isolate dry Dry Product (Vacuum Oven) isolate->dry final_product Final Product: 5-(Hydroxymethyl)-2-methyl- furan-3-carboxylic acid dry->final_product analyze Characterization (NMR, MS, MP) final_product->analyze

Caption: Step-by-step experimental workflow diagram.

References

  • DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • Yu, J., et al. (2016). Direct Conversion of Carboxylic Groups to Furans. Organic Letters. ACS Publications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-FURYLCARBINOL AND 2-FURANCARBOXYLIC ACID. Retrieved from [Link]

  • Cárdenas, M., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. Retrieved from [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Mehner, A., et al. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules. NIH. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
  • NIH PubMed Central. (n.d.). 5-(Hydroxymethyl)furan-2-carboxylic acid. Retrieved from [Link]

  • RSC Publishing. (2023). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Retrieved from [Link]

  • RSC Publishing. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Retrieved from [Link]

  • Google Patents. (n.d.). 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.
  • PubMed. (2007). Synthesis of 5-acetoxymethyl- and 5-hydroxymethyl-2-vinyl-furan. Retrieved from [Link]

  • RSC Publishing. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Retrieved from [Link]

  • MDPI. (n.d.). Step-by-Step Hybrid Conversion of Glucose to 5-acetoxymethyl-2-furfural Using Immobilized Enzymes and Cation Exchange Resin. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

  • MDPI. (n.d.). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Retrieved from [Link]

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Application Note: Comprehensive Characterization of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide to the analytical methods for the comprehensive characterization of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid. This furan derivative is of growing interest in medicinal chemistry and materials science. The protocols herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for structural elucidation, purity assessment, and quantification. The application note emphasizes the rationale behind the selection of analytical techniques and provides step-by-step protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a multifunctional organic compound featuring a furan core, a carboxylic acid group, a hydroxymethyl substituent, and a methyl group. This unique combination of functional groups imparts specific chemical properties that are of interest for the synthesis of novel pharmaceutical intermediates and specialty polymers. Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and quality of this molecule for its intended applications. This guide provides a suite of analytical protocols to achieve a thorough characterization of this target compound.

Structural Elucidation and Verification

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2][3]

Rationale: ¹H NMR will identify and locate the different types of protons in the molecule, including those on the furan ring, the methyl group, the hydroxymethyl group, and the carboxylic acid. ¹³C NMR will provide information on the carbon skeleton, identifying each unique carbon atom.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better resolution.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing and Interpretation: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign the signals to the specific protons and carbons in the molecule.

Expected Spectral Data:

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
-CH₃~2.3~14
Furan-H~6.2~110
-CH₂OH~4.5~57
-OH (Hydroxymethyl)Variable-
-COOH>10 (broad)~165
Furan-C-CH₃-~155
Furan-C-COOH-~120
Furan-C-H-~115
Furan-C-CH₂OH-~160

Note: Expected chemical shifts are based on analogous furan derivatives and may vary depending on the solvent and experimental conditions.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[6][7][8]

Rationale: High-resolution mass spectrometry (HRMS) will be employed to determine the accurate mass of the molecular ion, which allows for the confirmation of the elemental formula. Fragmentation patterns observed in the mass spectrum can provide further structural information.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, and it can be run in either positive or negative ion mode.

  • Mass Analysis: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

  • Data Analysis: Determine the mass of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). Use the accurate mass to calculate the elemental composition. Analyze the fragmentation pattern to identify characteristic losses, such as the loss of water (-18 Da) from the hydroxymethyl group or the loss of a carboxyl group (-45 Da).[9]

Expected Mass Spectrometry Data:

Parameter Value
Molecular Formula C₇H₈O₄
Molecular Weight 156.14 g/mol
Exact Mass 156.0423 u
Expected [M-H]⁻ Ion 155.0344 u
Expected [M+H]⁺ Ion 157.0499 u
Characteristic Fragments [M-H₂O]˙⁺, [M-COOH]⁺

Note: The fragmentation pattern will depend on the ionization technique and energy used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11][12]

Rationale: The FTIR spectrum will show characteristic absorption bands for the hydroxyl (-OH) group of the carboxylic acid and the hydroxymethyl group, the carbonyl (C=O) group of the carboxylic acid, and the C-O and C=C bonds of the furan ring.

Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Spectral Interpretation: Identify the characteristic absorption bands for the functional groups present in the molecule.

Expected FTIR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H stretch (carboxylic acid)2500-3300Broad
O-H stretch (alcohol)3200-3600Broad
C-H stretch (methyl)2850-3000Medium
C=O stretch (carboxylic acid)1680-1720Strong, sharp
C=C stretch (furan ring)1500-1600Medium
C-O stretch (alcohol & ether)1000-1300Strong

Note: The exact peak positions and shapes can be influenced by hydrogen bonding and the physical state of the sample.[13][14]

Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for its quantification in various matrices.

Rationale: A validated HPLC method can separate the target compound from impurities, starting materials, and degradation products. By using a suitable detector, such as a UV-Vis detector, the amount of the compound can be accurately quantified.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Instrumentation: A standard HPLC system with a UV-Vis detector is suitable.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution is often necessary for separating compounds with different polarities. A typical mobile phase would be a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength around 260-280 nm is expected to provide good sensitivity.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of a reference standard of this compound of known concentration in a suitable diluent (e.g., mobile phase).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample for analysis by dissolving it in the diluent to a concentration within the calibration range.

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[15][16][17][18][19] Validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for Analytical Method Development and Validation:

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) cluster_Analysis Sample Analysis Col_Select Column Selection (e.g., C18) MP_Opt Mobile Phase Optimization (Gradient) Col_Select->MP_Opt Det_WL Wavelength Selection (UV Scan) MP_Opt->Det_WL Specificity Specificity Det_WL->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Prep Sample Preparation Robustness->Sample_Prep Validated Method Data_Acq Data Acquisition Sample_Prep->Data_Acq Quant Quantification Data_Acq->Quant

Caption: Workflow for HPLC Method Development and Validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile impurities or for certain quantification applications, GC-MS can be employed.

Rationale: this compound itself is not sufficiently volatile for direct GC analysis due to the polar carboxylic acid and hydroxyl groups. Therefore, derivatization is necessary to convert these functional groups into less polar, more volatile moieties.[20][21][22][23]

Protocol: GC-MS with Derivatization

  • Derivatization:

    • Silylation: React the sample with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -COOH and -OH groups to their trimethylsilyl (TMS) ethers and esters.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250 °C).

    • Oven Program: A temperature gradient program will be necessary to separate the derivatized analyte from other components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer.

    • Data Acquisition: Scan mode to obtain full mass spectra for identification.

  • Data Analysis: Identify the peak corresponding to the derivatized analyte by its retention time and mass spectrum. The mass spectrum will show a molecular ion corresponding to the derivatized molecule and characteristic fragmentation patterns.

Logical Flow of Analytical Characterization:

Characterization_Flow cluster_Structure Structural Confirmation cluster_Purity Purity & Quantification Start Sample of this compound NMR NMR (¹H, ¹³C) Start->NMR MS HRMS Start->MS FTIR FTIR Start->FTIR GCMS GC-MS (with derivatization) Start->GCMS For volatile impurities HPLC HPLC-UV NMR->HPLC Identity Confirmed MS->HPLC Identity Confirmed FTIR->HPLC Identity Confirmed Final Comprehensive Characterization Report HPLC->Final GCMS->Final

Caption: Logical workflow for the comprehensive characterization.

Conclusion

The analytical methods outlined in this application note provide a comprehensive framework for the characterization of this compound. The combination of NMR, MS, and FTIR spectroscopy allows for unambiguous structural elucidation, while validated chromatographic methods such as HPLC and GC-MS are essential for purity assessment and quantification. Adherence to these protocols will ensure the generation of high-quality, reliable data for researchers, scientists, and drug development professionals working with this promising molecule.

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Application Notes & Protocols for the Purification of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is a multifunctional furan derivative of significant interest in medicinal chemistry and materials science. Its structural features, comprising a carboxylic acid, a hydroxymethyl group, and a substituted furan ring, offer versatile opportunities for chemical modification. However, these same functional groups present unique challenges in its purification. This guide provides a comprehensive overview of robust purification strategies, grounded in the principles of organic chemistry, to obtain high-purity this compound for research and development applications. We will explore the rationale behind the selection of purification techniques and provide detailed, step-by-step protocols for their implementation.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective purification strategy. While specific experimental data for this exact molecule is not extensively published, we can infer its properties from its structural analogues, such as 5-Hydroxymethyl-2-furancarboxylic acid.[1][2]

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale and Implications for Purification
Molecular Formula C7H8O4[3]Indicates a relatively small, polar molecule.
Molecular Weight 156.14 g/mol [3]
Appearance Likely a solid at room temperature.[1][3]Solid nature makes recrystallization a viable primary purification technique.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and ethyl acetate.[1] Limited solubility in non-polar solvents like hexanes. Moderate to low solubility in water.Solubility profile is key to selecting appropriate solvents for recrystallization and chromatography.
pKa Estimated to be in the range of 3-4.The acidic nature of the carboxylic acid group is the foundation for purification by acid-base extraction. The pH of aqueous solutions must be carefully controlled to ensure the compound is in its desired protonation state (acidic or salt form).[4]

Potential Impurities:

The impurity profile will largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding aldehyde or alcohol precursors.

  • Side-Reaction Byproducts: Including products of over-oxidation, esterification, or polymerization.

  • Residual Solvents: From the reaction or initial work-up.

  • Inorganic Salts: From reagents or pH adjustments.

Purification Strategies: A Decision-Making Workflow

The choice of purification method will depend on the nature and quantity of the impurities present. The following workflow provides a logical approach to purifying this compound.

PurificationWorkflow start Crude Product acid_base Acid-Base Extraction start->acid_base To remove neutral and basic impurities recrystallization Recrystallization acid_base->recrystallization For solid products chromatography Column Chromatography acid_base->chromatography If recrystallization is ineffective or for oily products purity_assessment Purity Assessment (TLC, HPLC, NMR, MP) recrystallization->purity_assessment chromatography->purity_assessment purity_assessment->recrystallization Purity < 98%, re-purify purity_assessment->chromatography Purity < 98%, re-purify end Pure Product purity_assessment->end Purity ≥ 98%

Caption: Decision workflow for the purification of this compound.

Detailed Protocols

Acid-Base Extraction

This technique is highly effective for separating the acidic target compound from neutral and basic impurities.[5][6][7] The principle lies in the differential solubility of the carboxylic acid and its corresponding carboxylate salt in organic and aqueous phases.

Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Gently shake the funnel, venting frequently to release any pressure from CO₂ evolution.

  • Extraction: Allow the layers to separate. The deprotonated carboxylate salt of the target compound will partition into the aqueous layer. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the carboxylic acid.[8] Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with litmus paper).[8] The protonated carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold water to remove any residual salts. Dry the purified solid in a desiccator or under vacuum.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

Solvent Selection:

An ideal recrystallization solvent should:

  • Dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Not react with the compound.

  • Dissolve impurities well at room temperature or not at all at high temperatures.

  • Be volatile enough to be easily removed from the purified crystals.

Table 2: Potential Recrystallization Solvents

Solvent/Solvent SystemRationale
WaterThe compound has some water solubility, which may increase with temperature.[4]
Ethanol/WaterA mixture can be used to fine-tune the solubility.
Ethyl Acetate/HexaneA good option for moderately polar compounds. Dissolve in hot ethyl acetate and add hexane until turbidity is observed.
TolueneAromatic carboxylic acids can sometimes be recrystallized from toluene.[4]

Protocol:

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude solid until it is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a desiccator or under vacuum.

Column Chromatography

If recrystallization fails to yield a pure product, or if the product is an oil, column chromatography is the method of choice.[9][10] For carboxylic acids, streaking on silica gel is a common issue due to strong interactions.[8] This can be mitigated by adding a small amount of a volatile acid to the eluent.

Protocol:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent) Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system.

    • Start with a relatively non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.

    • To prevent streaking, add 0.5-1% of acetic acid or formic acid to the eluent.[8]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques.

1. Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1) with 1% acetic acid.

  • Visualization: UV light (the furan ring should be UV active) and/or staining with a suitable reagent (e.g., potassium permanganate). A single spot indicates a high degree of purity.

2. High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive method for determining purity.[11]

Table 3: Suggested HPLC Conditions

ParameterConditionReference
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[11]
Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile (ACN)[11]
Elution Gradient elution[11]
Flow Rate 1.0 mL/min[11]
Detector UV-Vis or Diode Array Detector (DAD) at the λmax of the compound.[11]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and identify any remaining impurities. The ¹H-NMR spectrum in DMSO-d₆ is expected to show characteristic peaks for the methyl, hydroxymethyl, and furan ring protons.[12]

4. Melting Point Analysis:

A sharp and narrow melting point range is indicative of a pure crystalline solid.

Conclusion

The successful purification of this compound relies on a systematic approach that considers the compound's physicochemical properties and the likely impurity profile. A combination of acid-base extraction, recrystallization, and, if necessary, column chromatography, provides a robust pathway to obtaining this valuable compound in high purity. Rigorous analytical assessment is crucial to validate the success of the purification strategy.

References

  • Acid-Base Extraction. (n.d.).
  • Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
  • Separation of 2-Furancarboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • HPLC Method for 5-Hydroxymethyl-2-furaldehyde (5-HMF), Furfuryl alcohol, Furfural, 2-Furancarboxylic acid, 3,4-Bis(hydroxymethyl)furan, 5-Hydroxymethyl-2-furancarboxylic acid on Newcrom R1. (2018, February 16). SIELC Technologies.
  • Optimizing Carboxylic Acid Purification. (n.d.). BenchChem.
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  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.).
  • ¹H-NMR spectra of KA (1, red) and 5-(hydroxymetyhyl)-furan 3-carboxylic acid (2, green) recorded at 400 MHz in DMSOd6. (n.d.). ResearchGate.
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  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (2022, June 29). PubMed.
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  • 5-Hydroxymethyl-2-furancarboxylic Acid - Product Information. (n.d.). Cayman Chemical.
  • 5-HYDROXYMETHYL-2-METHYL-FURAN-3-CARBOXYLIC ACID METHYL ESTER 15341-69-2 wiki. (n.d.). Guidechem.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). MDPI.
  • Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(. (n.d.). The Royal Society of Chemistry.
  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder.
  • HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan dicarboxylic acid (FDCA) in same mobile phase. (n.d.). ResearchGate.
  • Determination of Furan in Foods. (n.d.). FDA.
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. (2025, September 18). BioTech Beacons.
  • 5-HYDROXYMETHYLFURAN-3-CARBOXYLIC-ACID. (n.d.). SpectraBase.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.
  • Determining a solvent system. (n.d.). University of York Chemistry Teaching Labs.
  • column chromatography & purification of organic compounds. (2021, February 9). ChemHelp ASAP.
  • Chiral Synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one: A Technical Guide. (n.d.). BenchChem.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019, May 8). Oriental Journal of Chemistry.
  • 5-Hydroxymethyl-2-furancarboxylic acid ≥95 Sumikis. (n.d.). Sigma-Aldrich.
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Application Note: Structural Elucidation of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is a multifunctional furan derivative with potential applications in medicinal chemistry and as a building block in the synthesis of novel materials. The precise characterization of its molecular structure is paramount for understanding its reactivity, biological activity, and for quality control in any synthetic application. This document provides a comprehensive guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful techniques for the structural elucidation of organic molecules. The protocols and data interpretation strategies outlined herein are designed for researchers, scientists, and drug development professionals.

Principles of Structural Analysis

The structural confirmation of this compound relies on the synergistic information provided by NMR and MS. NMR spectroscopy probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), offering detailed insights into the connectivity of atoms and the compound's carbon-hydrogen framework. Mass spectrometry, on the other hand, provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which aids in confirming its elemental composition and substructures.

A logical workflow for the analysis is essential for unambiguous structure determination.

G cluster_0 Analytical Workflow MS Mass Spectrometry Analysis (Molecular Weight & Formula) NMR NMR Spectroscopy (Connectivity & Structure) MS->NMR Confirms Molecular Formula Data_Integration Data Integration & Structure Confirmation MS->Data_Integration Provides Molecular Weight H_NMR ¹H NMR (Proton Environment) NMR->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) NMR->C_NMR HSQC 2D HSQC (Optional) (¹H-¹³C Correlation) NMR->HSQC HMBC 2D HMBC (Optional) (Long-Range ¹H-¹³C Correlation) NMR->HMBC COSY 2D COSY (Optional) (¹H-¹H Correlation) H_NMR->COSY H_NMR->Data_Integration Combined Spectral Data DEPT DEPT (Optional) (Carbon Type) C_NMR->DEPT C_NMR->Data_Integration Combined Spectral Data DEPT->Data_Integration Combined Spectral Data COSY->Data_Integration Combined Spectral Data HSQC->Data_Integration Combined Spectral Data HMBC->Data_Integration Combined Spectral Data

Caption: Workflow for structural elucidation.

NMR Spectroscopic Analysis

NMR analysis provides the foundational data for determining the precise arrangement of atoms within the molecule.

Sample Preparation Protocol

The quality of the NMR spectrum is highly dependent on proper sample preparation.[1][2][3][4]

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for this compound due to its ability to dissolve polar compounds and exchange the acidic protons of the carboxylic acid and hydroxyl groups, which can be observed as broad signals.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3]

  • Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[1]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5broad singlet1H-COOHThe acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield chemical shift and is exchangeable with D₂O.
~6.5singlet1HH-4The single proton on the furan ring is expected to be a singlet. Its chemical shift is influenced by the adjacent electron-withdrawing carboxylic acid group and the electron-donating methyl and hydroxymethyl groups.
~5.2broad singlet1H-OHThe hydroxyl proton signal is often broad due to hydrogen bonding and exchange. Its chemical shift can vary with concentration and temperature.
~4.4singlet2H-CH₂OHThe methylene protons of the hydroxymethyl group are expected to be a singlet as there are no adjacent protons to couple with. The electronegative oxygen atom shifts this signal downfield.
~2.4singlet3H-CH₃The methyl protons at the 2-position of the furan ring are a singlet and their chemical shift is in the typical range for a methyl group attached to an aromatic ring.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~166C-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
~158CC-2The carbon bearing the methyl group is expected to be downfield due to its position on the furan ring and attachment to the oxygen atom.
~155CC-5The carbon with the hydroxymethyl substituent is also shifted downfield due to the furan ring oxygen and the substituent.
~118CC-3The carbon to which the carboxylic acid is attached.
~110CHC-4The protonated carbon of the furan ring.
~56CH₂-CH₂OHThe carbon of the hydroxymethyl group is shielded relative to the ring carbons.
~13CH₃-CH₃The methyl carbon is typically found in the upfield region of the spectrum.

Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound, and for gaining structural information through the analysis of its fragmentation patterns.

Analytical Protocol

G cluster_1 Mass Spectrometry Workflow Sample_Prep Sample Preparation (Dissolution in suitable solvent) Ionization Ionization (e.g., ESI, APCI) Sample_Prep->Ionization Mass_Analyzer Mass Analysis (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

Caption: General workflow for mass spectrometry.

  • Sample Introduction: The sample is typically dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.[5][6][7] It can be run in both positive and negative ion modes.

    • Negative Ion Mode (-ESI): This mode is often preferred for carboxylic acids as they readily deprotonate to form the [M-H]⁻ ion.

    • Positive Ion Mode (+ESI): In this mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ may be observed.

  • Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to obtain an accurate mass measurement, which is crucial for determining the elemental formula.

Expected Mass Spectrum and Fragmentation

The molecular formula of this compound is C₇H₈O₄, with a monoisotopic mass of 156.0423 g/mol .

Expected Ions:

  • Negative Ion Mode (-ESI): The base peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 155.0344.

  • Positive Ion Mode (+ESI): The protonated molecule [M+H]⁺ at m/z 157.0499 is expected, along with potential sodium [M+Na]⁺ at m/z 179.0318 and potassium [M+K]⁺ at m/z 195.0058 adducts.

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) of the precursor ion (e.g., [M-H]⁻) can provide valuable structural information. The fragmentation of furan derivatives can be complex, but some characteristic losses are expected.

Plausible Fragmentation Pathways for [M-H]⁻ (m/z 155.0344):

  • Loss of H₂O (18.01 Da): A neutral loss of water from the hydroxymethyl and carboxylic acid groups could lead to a fragment at m/z 137.0238.

  • Loss of CO₂ (44.00 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids, resulting in a fragment at m/z 111.0446.

  • Loss of CH₂O (30.01 Da): Loss of formaldehyde from the hydroxymethyl group could produce a fragment at m/z 125.0238.

Data Integration and Structural Confirmation

The definitive structure of this compound is established by integrating the data from both NMR and MS.

  • Mass Spectrometry confirms the molecular weight and elemental formula (C₇H₈O₄).

  • ¹H NMR confirms the presence of all expected proton environments: a carboxylic acid proton, a furan ring proton, a hydroxyl proton, a methylene group, and a methyl group, with the correct integrations.

  • ¹³C NMR confirms the presence of the seven unique carbon atoms in their expected chemical environments: a carbonyl carbon, four furan ring carbons, a methylene carbon, and a methyl carbon.

For more complex molecules or to resolve any ambiguities, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively establish the connectivity between protons and carbons.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and reliable method for the comprehensive structural analysis of this compound. The protocols and expected spectral data presented in this application note serve as a valuable guide for researchers in academic and industrial settings, ensuring accurate characterization of this important chemical entity.

References

  • Blank, I., et al. "Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry." Journal of Agricultural and Food Chemistry, vol. 45, no. 5, 1997, pp. 1875-1881. [Link]

  • Cerda, B. A., et al. "Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer." Analytical Chemistry, vol. 80, no. 11, 2008, pp. 4143-4150. [Link]

  • Vogel, J. H., et al. "Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry." Environmental Science & Technology, vol. 58, no. 20, 2024, pp. 8634-8643. [Link]

  • Cerda, B. A., et al. "Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer." PubMed, 1 May 2008. [Link]

  • Tang, S. Y., et al. "Mass spectrometry of some furanocoumarins." Canadian Journal of Chemistry, vol. 57, no. 15, 1979, pp. 1995-2004. [Link]

  • University of California, Irvine. "NMR Sample Preparation." UCI Department of Chemistry. [Link]

  • University of Notre Dame. "NMR Sample Preparation." Department of Chemistry & Biochemistry. [Link]

  • Iowa State University. "NMR Sample Preparation." Chemical Instrumentation Facility. [Link]

  • Organomation. "NMR Sample Preparation: The Complete Guide." [Link]

  • University College London. "Sample Preparation." Faculty of Mathematical & Physical Sciences. [Link]

  • PubChem. "5-Hydroxymethyl-2-furoic acid." National Center for Biotechnology Information. [Link]

  • Phutdhawong, W., et al. "Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives." Oriental Journal of Chemistry, vol. 35, no. 2, 2019, pp. 743-750. [Link]

  • SpectraBase. "5-HYDROXYMETHYLFURAN-3-CARBOXYLIC-ACID." [Link]

  • ResearchGate. "¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA)." [Link]

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Application Notes and Protocols for In Vitro Cytotoxicity Assays of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and toxicology, the initial assessment of a compound's effect on cell viability is a cornerstone of preclinical evaluation.[1][2] This guide provides a detailed framework for evaluating the in vitro cytotoxicity of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid , a furan-containing organic compound. While specific toxicological data for this exact molecule are not extensively documented, the broader class of furan derivatives has been a subject of significant research.

Furan-containing compounds are prevalent in medicinal chemistry and have demonstrated a range of biological activities, including anticancer effects.[3][4] For instance, the structurally related compound, Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC), has shown selective cytotoxic activity against cancer cell lines like HeLa and HepG2.[5][6][7][8] However, the furan ring can also present toxicological challenges. A primary concern is the metabolic activation by cytochrome P450 enzymes into highly reactive intermediates, which can induce oxidative stress, deplete glutathione (GSH), and trigger programmed cell death (apoptosis).[9]

Given this context, a multi-assay approach is imperative to build a comprehensive cytotoxic profile of this compound. This document outlines the rationale and detailed protocols for three complementary assays designed to probe different aspects of cellular health: metabolic activity, membrane integrity, and the apoptotic pathway.

I. Strategic Selection of Cytotoxicity Assays

No single assay can fully capture the complexity of a compound's interaction with a cell. Therefore, we advocate for a tripartite strategy to elucidate the cytotoxic mechanism of this compound. The chosen assays measure distinct cellular endpoints, providing a more complete and validated picture of the compound's effects.

Assay TypePrincipleEndpoint MeasuredAdvantagesLimitations
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11]Cell viability and metabolic activity.[9]Well-established, cost-effective, suitable for high-throughput screening.Indirect measure of cell number; can be affected by changes in metabolic rate; insoluble formazan requires a solubilization step.[9]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released into the culture medium upon loss of plasma membrane integrity.[2][12][13]Cell membrane damage (necrosis or late apoptosis).Simple, reliable, reflects irreversible cell death.LDH in serum-containing medium can cause high background; enzyme has a finite half-life in the medium.[13]
Annexin V / PI Apoptosis Assay Uses Annexin V to detect phosphatidylserine (PS) on the outer leaflet of the cell membrane (an early apoptotic event) and Propidium Iodide (PI) to stain the DNA of cells with compromised membranes (late apoptotic/necrotic).[14][15]Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.Provides detailed mechanistic insight into the mode of cell death.Requires a flow cytometer; more complex and time-consuming than plate-based assays.
Experimental Workflow Overview

A logical progression of experiments is key to efficient and insightful data generation. The workflow begins with broad viability screening, followed by more specific assays to determine the mechanism of cell death for promising "hits".

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation A Prepare Serial Dilutions of This compound B Seed Cancer & Normal Cell Lines in 96-well plates A->B C Treat Cells with Compound (e.g., 24, 48, 72 hours) B->C D Perform MTT Assay C->D E Calculate IC50 Values D->E F Select Key Concentrations (e.g., IC50, 2x IC50) E->F Compound shows significant activity G Perform LDH Release Assay (Membrane Integrity) F->G H Perform Annexin V / PI Assay (Apoptosis vs. Necrosis) F->H J Synthesize Data & Conclude Mechanism G->J I Analyze Flow Cytometry Data H->I I->J

Caption: General workflow for in vitro cytotoxicity assessment.

II. Data Presentation: Quantifying Cytotoxic Potency

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's cytotoxicity. Results should be clearly tabulated to allow for comparison across different cell lines and time points. This is critical for assessing potential selectivity towards cancer cells over normal cells.

Table 1: Hypothetical Cytotoxic Activity of this compound

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM) ± SDSelectivity Index (SI)*
HeLa Cervical Carcinoma4865.8 ± 5.24.1
HepG2 Hepatocellular Carcinoma48105.3 ± 9.82.6
MCF-7 Breast Adenocarcinoma4888.1 ± 7.43.2
Vero Normal Kidney Epithelial48271.4 ± 21.5-

*Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

III. Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: MTT Cell Viability Assay

This assay provides a quantitative measure of metabolically active cells.[11] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is catalyzed by mitochondrial dehydrogenases and is directly proportional to the number of viable cells.[10]

G A Viable Cell (Active Mitochondria) C Mitochondrial Dehydrogenases A->C B MTT (Yellow, Soluble) B->C D Formazan (Purple, Insoluble) C->D Reduction F Colored Solution D->F Dissolution E Solubilization (e.g., DMSO) E->F G Measure Absorbance (~570 nm) F->G

Caption: Principle of the MTT cell viability assay.

Materials:

  • 96-well flat-bottom cell culture plates

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[10]

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer.[1]

  • Microplate reader capable of measuring absorbance at 570-590 nm.[16]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.5%.

  • Remove the seeding medium and add 100 µL of the diluted compound solutions to the respective wells. Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells in culture medium only.

    • Blank: Medium only (no cells) for background subtraction.[10][16]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[17] Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer. Add 100-150 µL of DMSO to each well.[10]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[10][16] Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[16]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability (%) relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes, a hallmark of necrosis and late-stage apoptosis.[13] The released LDH catalyzes a reaction that results in a colored formazan product, which is quantifiable by absorbance.

Materials:

  • Commercially available LDH cytotoxicity assay kit (recommended for standardized reagents).

  • 96-well flat-bottom cell culture plates.

  • Microplate reader capable of measuring absorbance at ~490 nm.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol (Steps 1-4). Set up the following controls on the same plate:[13]

    • Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (represents 100% cytotoxicity).

    • Blank: Medium only.

  • Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[1]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[1]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[1][18]

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.[1][18]

  • Absorbance Measurement: Measure the absorbance at 490 nm. It is recommended to also measure at a reference wavelength of ~680 nm to subtract background absorbance.[18]

  • Data Analysis:

    • Subtract the background absorbance from the 490 nm readings.

    • Calculate cytotoxicity (%) using the formula: ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100.

Protocol 3: Annexin V / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay provides a detailed snapshot of the cell death mechanism.[19] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. PI is a DNA-intercalating agent that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[14]

Materials:

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with PI.

  • Flow cytometer.

  • 6-well plates or T25 flasks.

  • Cold PBS and 1x Annexin-binding buffer.

Procedure:

  • Cell Seeding and Treatment: Seed approximately 1 x 10⁶ cells in a T25 flask or appropriate vessel.[14][15] Allow them to adhere overnight. Treat the cells with the test compound at selected concentrations (e.g., IC₅₀ and 2x IC₅₀) for the desired time.

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating (potentially apoptotic) cells.[14][15]

    • Wash the adherent cells once with PBS, then detach them using a gentle cell dissociation agent (e.g., Trypsin-EDTA).

    • Combine the detached cells with their corresponding supernatant.

  • Cell Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes).[15] Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin-binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1x Annexin-binding buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

    • Annexin V (-) / PI (+): Necrotic cells (often considered an artifact in this assay).

IV. Potential Mechanism of Furan-Induced Cytotoxicity

The cytotoxicity of furan derivatives is often linked to their bioactivation. Understanding this pathway provides a rationale for the observed cellular effects and can guide further mechanistic studies.

G cluster_0 Cellular Bioactivation & Stress cluster_1 Mitochondrial (Intrinsic) Apoptosis Pathway A 5-(Hydroxymethyl)-2-methylfuran- 3-carboxylic acid B Cytochrome P450 Enzymes A->B C Reactive Metabolite (e.g., α,β-unsaturated dialdehyde) B->C D Glutathione (GSH) Depletion C->D E Increased Reactive Oxygen Species (ROS) C->E F Oxidative Stress D->F E->F G Mitochondrial Dysfunction F->G H Bax/Bcl-2 Ratio ↑ G->H I Cytochrome c Release H->I J Caspase-9 Activation I->J K Caspase-3 (Executioner) Activation J->K L Apoptosis (Programmed Cell Death) K->L

Caption: Potential mechanism of furan-derivative induced cytotoxicity.

This proposed pathway suggests that the compound may be metabolized into a reactive species, leading to oxidative stress.[9] This stress can damage mitochondria, altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately culminating in apoptosis.[3] The results from the Annexin V/PI assay can provide direct evidence to support or refute the involvement of this apoptotic pathway.

References

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • Procedure for apoptosis/necrosis cell analysis. (n.d.). Ainslie Lab @ UNC. Retrieved from [Link]

  • Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Semantic Scholar. Retrieved from [Link]

  • Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2539. Retrieved from [Link]

  • Minor, R. K. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Current Protocols in Pharmacology, 85(1), e58. Retrieved from [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2021). ACS Omega, 6(11), 7545-7561. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol, 7(12), e2518. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. Retrieved from [Link]

  • Cytotoxicity Assay Protocol. (2024). protocols.io. Retrieved from [Link]

  • Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. (n.d.). Science Alert. Retrieved from [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Retrieved from [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085. Retrieved from [Link]

  • Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. (2020). Asian Journal of Biotechnology, 12, 1-11. Retrieved from [Link]

  • Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. (n.d.). Science Alert. Retrieved from [Link]

  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. (2019). Molecules, 24(12), 2231. Retrieved from [Link]

  • Ameliorative Effects of 5-Hydroxymethyl-2-furfural (5-HMF) from Schisandra chinensis on Alcoholic Liver Oxidative Injury in Mice. (2014). Molecules, 19(1), 734-746. Retrieved from [Link]

  • In Vitro Antioxidant and Antiproliferative Activities of 5-Hydroxymethylfurfural. (2013). ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols: Antibacterial Screening of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antibacterial activity.[1] Furan derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antibacterial and anti-inflammatory effects.[2][3] The furan nucleus is a key structural motif in various natural products and clinically approved drugs.[3][4] This structural versatility allows for a multitude of chemical modifications, making furan derivatives an attractive scaffold for medicinal chemists.[3][4]

This application note provides a comprehensive guide for the antibacterial screening of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid , a specific furan derivative. While extensive data on this particular molecule is still emerging, related compounds such as methyl-5-(hydroxymethyl)-2-furan carboxylate have shown notable activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Bacillus cereus.[5] Another study on methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) revealed significant antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria.[6] These findings provide a strong rationale for investigating the antibacterial potential of "this compound".

This document is intended for researchers, scientists, and drug development professionals. It outlines detailed, field-proven protocols for preliminary antibacterial screening using the agar well diffusion method and for quantitative assessment via the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The methodologies described herein are grounded in established standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to ensure scientific integrity and reproducibility.[7][8][9]

Physicochemical Properties of Furan Derivatives

Understanding the physicochemical properties of the test compound is crucial for designing and interpreting antibacterial assays. Furan derivatives are generally characterized as five-membered aromatic rings containing one oxygen atom.[2] Their solubility can vary based on the nature of their substituents. For instance, 5-Hydroxymethyl-2-furancarboxylic acid is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[10] It is imperative to determine the optimal solvent for "this compound" that ensures its solubility for the assay while having minimal to no intrinsic antibacterial activity.

PropertyDescription
Structure A furan ring substituted with a hydroxymethyl group at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position.
Solubility To be determined experimentally. A stock solution is typically prepared in a suitable organic solvent like DMSO.
Stability To be determined. Furan compounds can be sensitive to light and temperature.

Preliminary Antibacterial Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used and cost-effective technique for the initial screening of antimicrobial agents.[1][11][12][13] This method relies on the diffusion of the test compound from a well into an agar medium inoculated with a specific bacterium, resulting in a zone of inhibition if the compound is active.[12]

Causality Behind Experimental Choices

The selection of Mueller-Hinton Agar (MHA) is based on its non-selective nature, which supports the growth of most common pathogens, and its standardized formulation that provides reproducible results. The inoculum density is standardized to a 0.5 McFarland turbidity standard to ensure a uniform lawn of bacterial growth, which is critical for accurately measuring the zones of inhibition. A negative control (solvent) is essential to confirm that the solvent itself does not inhibit bacterial growth, while a positive control (a known antibiotic) validates the susceptibility of the test organism and the overall assay performance.

Experimental Workflow: Agar Well Diffusion

Agar_Well_Diffusion cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_media Prepare and sterilize Mueller-Hinton Agar (MHA) inoculate_plate Inoculate MHA plates with bacterial suspension prep_media->inoculate_plate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate_plate prep_compound Prepare stock solution of This compound add_samples Add test compound, positive and negative controls to wells prep_compound->add_samples create_wells Create wells (6-8 mm) in the agar inoculate_plate->create_wells create_wells->add_samples incubate Incubate plates at 37°C for 16-24 hours add_samples->incubate measure_zones Measure the diameter of the zones of inhibition (mm) incubate->measure_zones interpret Interpret results based on zone size measure_zones->interpret

Caption: Workflow for the Agar Well Diffusion Method.

Detailed Protocol: Agar Well Diffusion

Materials:

  • This compound

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Cultures of test bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Positive control (e.g., Gentamicin solution)

  • Negative control (solvent used to dissolve the test compound, e.g., DMSO)

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Evenly streak the entire surface of an MHA plate with the swab. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure a uniform lawn of growth.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar in a sterile environment.

  • Well Creation and Sample Addition:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create uniform wells in the agar, ensuring they are evenly spaced.[14]

    • Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution into a designated well.

    • In separate wells, add the same volume of the positive control and the negative control.

  • Incubation and Measurement:

    • Incubate the plates in an inverted position at 37°C for 16-24 hours.[13]

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters using a ruler or calipers.[11]

  • Data Interpretation:

    • The presence of a clear zone around the well indicates antibacterial activity.

    • The diameter of the zone is proportional to the susceptibility of the bacterium to the compound.

    • Compare the zone of inhibition of the test compound to the positive and negative controls.

Quantitative Antibacterial Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the preliminary screening, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][15][16] This quantitative method is crucial for evaluating the potency of the test compound.[16]

Causality Behind Experimental Choices

This method uses serial two-fold dilutions of the antimicrobial agent in a liquid growth medium, typically in a 96-well microtiter plate, which allows for testing multiple concentrations simultaneously and is highly accurate.[12][17][18] The use of a standardized inoculum is critical for reproducibility. Including a growth control (no antimicrobial agent) ensures that the bacteria are viable and capable of growth in the test medium, while a sterility control (no bacteria) confirms the sterility of the medium and the aseptic technique.[16]

Experimental Workflow: Broth Microdilution for MIC

Broth_Microdilution cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_media Prepare sterile Mueller-Hinton Broth (MHB) serial_dilution Perform serial two-fold dilutions of the compound in a 96-well plate prep_media->serial_dilution prep_compound Prepare stock solution of test compound prep_compound->serial_dilution prep_inoculum Prepare standardized bacterial inoculum inoculate_wells Inoculate wells with bacterial suspension prep_inoculum->inoculate_wells serial_dilution->inoculate_wells add_controls Include growth and sterility controls inoculate_wells->add_controls incubate Incubate the plate at 37°C for 16-20 hours add_controls->incubate read_mic Visually determine the MIC (lowest concentration with no visible growth) incubate->read_mic optional_mibc Optional: Determine Minimum Bactericidal Concentration (MBC) read_mic->optional_mibc

Sources

The Versatile Furan Platform: Application Notes for 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bio-Inspired Building Block with Untapped Potential

The furan scaffold is a cornerstone in synthetic chemistry, present in a vast array of natural products, pharmaceuticals, and materials.[1][2] Among the myriad of functionalized furans, 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid stands out as a trifunctional building block, offering a unique combination of a nucleophilic primary alcohol, an electrophilic carboxylic acid, and a sterically and electronically influential methyl group on an aromatic heterocycle. This arrangement of functional groups provides synthetic chemists with a versatile platform for the construction of complex molecular architectures. Furan derivatives, in general, are known to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties, making this particular scaffold a molecule of significant interest for drug discovery and development professionals.[3][4]

This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis and its application as a versatile building block. Due to the limited direct literature on this specific acid, this guide will detail the synthesis of its more documented precursor, methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate, and provide robust protocols for its conversion to the target acid and other key derivatives. The methodologies presented are grounded in established chemical principles and supported by analogous transformations in the furan chemical literature, ensuring a high degree of reliability for researchers.

Physicochemical and Spectroscopic Profile

PropertyPredicted/Reported ValueSource/Basis
IUPAC Name This compound-
Molecular Formula C₇H₈O₄-
Molecular Weight 156.14 g/mol -
CAS Number (Methyl Ester) 15341-69-2
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in polar organic solvents (e.g., MeOH, EtOH, DMSO, THF) and aqueous base.General chemical principles
¹H NMR (Predicted, CDCl₃) δ ~2.7 (s, 3H, CH₃), ~3.9 (s, 3H, OCH₃ for ester), ~4.6 (s, 2H, CH₂OH), ~6.5 (s, 1H, furan-H), ~10-12 (br s, 1H, COOH)Based on precursor data and similar structures[5]
¹³C NMR (Predicted, CDCl₃) δ ~14 (CH₃), ~52 (OCH₃ for ester), ~57 (CH₂OH), ~110 (furan-C4), ~120 (furan-C3), ~155 (furan-C5), ~160 (furan-C2), ~165 (C=O)Based on precursor data and general chemical shifts

Synthetic Workflow: From Furan Precursors to a Trifunctional Scaffold

The synthesis of this compound can be logically approached in a three-step sequence starting from the commercially available methyl 2-methyl-3-furoate. This strategy involves a regioselective formylation at the C5 position, followed by a chemoselective reduction of the newly introduced aldehyde, and culminating in the hydrolysis of the methyl ester.

Synthesis_Workflow A Methyl 2-methyl-3-furoate (CAS: 6141-58-8) B Methyl 5-formyl-2-methylfuran-3-carboxylate (CAS: 81661-26-9) A->B Vilsmeier-Haack Formylation (POCl₃, DMF) C Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate (CAS: 15341-69-2) B->C Selective Aldehyde Reduction (NaBH₄, MeOH) D This compound C->D Ester Hydrolysis (LiOH, THF/H₂O)

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-formyl-2-methylfuran-3-carboxylate (Vilsmeier-Haack Formylation)

This protocol details the regioselective formylation of methyl 2-methyl-3-furoate at the electron-rich C5 position of the furan ring. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.

Materials:

  • Methyl 2-methyl-3-furoate (CAS: 6141-58-8)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Deionized water

  • Ice

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (1.3 equivalents).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add POCl₃ (1.0 equivalent) dropwise to the DMF with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, stir the mixture at 0 °C for 15 minutes to allow for the formation of the Vilsmeier reagent.

  • To this mixture, add methyl 2-methyl-3-furoate (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 15 °C.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to 100 °C. Maintain this temperature with stirring for 3 hours.

  • After 3 hours, cool the reaction mixture to room temperature and then pour it slowly onto crushed ice (approx. 20 g per gram of starting material).

  • Neutralize the resulting solution by slowly adding a 10% aqueous NaOH solution, keeping the temperature between 0-10 °C with an ice bath, until the pH reaches 8.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold deionized water (3 x 5 mL per gram of product).

  • Dry the solid under vacuum to afford methyl 5-formyl-2-methylfuran-3-carboxylate as a yellow solid.[5]

Expected Yield: ~83%[5] ¹H NMR Data (400 MHz, DMSO-d₆): δ 9.56 (s, 1H), 7.47 (s, 1H), 3.87 (s, 3H), 2.69 (s, 3H).[5]

Protocol 2: Synthesis of Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate (Selective Reduction)

This protocol describes the chemoselective reduction of the aldehyde group in the presence of the methyl ester using sodium borohydride. This reagent is a mild hydride donor that effectively reduces aldehydes while leaving esters intact under standard conditions.[6][7]

Materials:

  • Methyl 5-formyl-2-methylfuran-3-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve methyl 5-formyl-2-methylfuran-3-carboxylate (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C. Gas evolution may be observed.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate. The product can be further purified by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of this compound (Ester Hydrolysis)

This protocol outlines the saponification of the methyl ester to the target carboxylic acid using lithium hydroxide. This method is generally effective for the hydrolysis of esters and is compatible with the hydroxymethyl group.

Materials:

  • Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 - 2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC until the starting material is no longer visible.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

  • Extract the acidified solution with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure to yield this compound. The product can be recrystallized if necessary.

Applications in Organic Synthesis: A Trifunctional Linchpin

The unique arrangement of three distinct functional groups on the furan core makes this compound a highly valuable and versatile building block. The reactivity of each functional group can be selectively addressed to construct a diverse range of more complex molecules.

Applications cluster_0 Core Building Block cluster_1 Carboxylic Acid Derivatives cluster_2 Hydroxymethyl Group Derivatives A This compound B Amides / Peptides A->B Amide Coupling (e.g., HATU, DCC) C Esters A->C Esterification (e.g., Fischer, Mitsunobu) D Acid Chlorides A->D Acyl Halogenation (e.g., SOCl₂) E Ethers A->E Etherification (e.g., Williamson) F Halides (e.g., -CH₂Cl) A->F Halogenation (e.g., Appel Reaction) G Esters (via alcohol) A->G Acylation

Caption: Reactivity and derivatization pathways.

Derivatization of the Carboxylic Acid Group

The carboxylic acid at the C3 position is a key handle for elaboration, most notably for the formation of amide and ester linkages.

  • Amide Bond Formation: Standard peptide coupling reagents such as HATU, HBTU, or carbodiimides (e.g., DCC, EDC) can be employed to couple the carboxylic acid with a wide range of primary and secondary amines.[8] This opens up avenues for the synthesis of novel scaffolds for medicinal chemistry, as furan-based amides have shown diverse biological activities.[9] The reaction typically proceeds under mild conditions, preserving the integrity of the hydroxymethyl group.

  • Esterification: The carboxylic acid can be readily converted to various esters through Fischer esterification (acid catalysis with an alcohol) or under milder conditions using reagents like dicyclohexylcarbodiimide (DCC) with DMAP. These ester derivatives can be useful for modifying the solubility and pharmacokinetic properties of potential drug candidates or as intermediates in further synthetic transformations.

Functionalization of the Hydroxymethyl Group

The primary alcohol at the C5 position provides a nucleophilic site for a variety of transformations.

  • Etherification: The hydroxymethyl group can be converted into ethers, for instance, through the Williamson ether synthesis by deprotonation with a base (e.g., NaH) followed by reaction with an alkyl halide.[5] This allows for the introduction of various alkyl or aryl chains, which can be used to tune the lipophilicity of the molecule or to link it to other molecular fragments. Acid-catalyzed etherification with alcohols is also a viable strategy.[1]

  • Conversion to Halides: The alcohol can be transformed into a more reactive leaving group, such as a halide (e.g., 5-(chloromethyl) or 5-(bromomethyl) derivatives), using standard reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These halogenated intermediates are potent electrophiles, ideal for subsequent nucleophilic substitution reactions to introduce amines, azides, cyanides, or other functionalities.

  • Acylation: The alcohol can be acylated to form esters using acid chlorides or anhydrides in the presence of a base. This provides a means to introduce another layer of diversity and can also serve as a protecting group strategy during multi-step syntheses.

Conclusion: A Versatile Scaffold for Future Discovery

This compound, and its readily accessible methyl ester, represent a highly promising yet under-explored class of building blocks for organic synthesis. The strategic placement of three distinct and reactive functional groups on a stable furan core provides a robust platform for the rapid generation of molecular diversity. The synthetic protocols and application strategies detailed in this guide offer a solid foundation for researchers in medicinal chemistry, materials science, and agrochemical development to unlock the full potential of this versatile scaffold. The bio-inspired nature of the furan core, combined with the synthetic flexibility of its appendages, ensures that this building block will continue to be a valuable tool in the creation of novel and functional molecules.

References

  • Phutdhawong, W., Inpang, S., Taechowisan, T., & Phutdhawong, W. S. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Retrieved from [Link]

  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (2024). PubMed. Retrieved from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Retrieved January 13, 2026, from [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). MDPI. Retrieved from [Link]

  • Saeed, A. (2005). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 117(6), 625-627. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 13, 2026, from [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]

Sources

Application Note: Advanced Chromatographic Strategies for the Analysis of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed analytical methodologies for the quantification of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid, a substituted furan derivative of interest in various fields, including drug development and chemical synthesis. Due to the limited availability of specific published methods for this exact analyte, this document presents robust, scientifically-grounded protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The proposed methods are based on the known chemical properties of the target molecule and established analytical principles for similar compounds, such as 5-Hydroxymethyl-2-furancarboxylic acid. This application note is intended for researchers, scientists, and professionals in drug development seeking reliable and reproducible analytical workflows.

Introduction

This compound (CAS 15341-68-1) is a furan derivative featuring a carboxylic acid, a hydroxymethyl group, and a methyl group attached to the furan ring. Its molecular formula is C7H8O4 and it has a molecular weight of 156.14 g/mol .[1] The presence of both a carboxylic acid and an alcohol functional group makes it a polar molecule, influencing its solubility and chromatographic behavior. The analysis of such compounds is crucial for purity assessment, stability studies, and pharmacokinetic analysis in drug discovery and development. This document outlines two primary analytical approaches: a direct method using reversed-phase HPLC and a more sensitive method involving derivatization followed by GC-MS.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is critical for method development. While specific data for this compound is scarce, we can infer its properties from its structure and from data on the closely related compound, 5-Hydroxymethyl-2-furancarboxylic acid (CAS 6338-41-6).

PropertyValue/InformationSource
Molecular Formula C7H8O4[1]
Molecular Weight 156.14 g/mol [1]
Chemical Structure A furan ring substituted with a carboxylic acid, a hydroxymethyl group, and a methyl group.Inferred
Polarity High, due to the presence of carboxylic acid and hydroxymethyl functional groups.Inferred
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO, and to have some solubility in water, particularly at higher pH where the carboxylic acid is deprotonated. The analogue, 5-Hydroxymethyl-2-furancarboxylic acid, is soluble in ethanol, DMSO, and dimethylformamide.[2][3]Inferred
UV Absorbance The furan ring is a chromophore. The analogue, 5-Hydroxymethyl-2-furancarboxylic acid, has a UV maximum at approximately 254 nm.[2][3]Inferred

High-Performance Liquid Chromatography (HPLC) Method

Rationale: Reversed-phase HPLC is a suitable technique for the direct analysis of polar, non-volatile compounds like this compound. A C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase will consist of an acidified aqueous solution and an organic modifier (acetonitrile or methanol). The acid in the mobile phase suppresses the ionization of the carboxylic acid group, leading to a more retained and sharper peak. UV detection is selected based on the anticipated chromophoric nature of the furan ring.

HPLC Protocol

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a diluent, such as a 50:50 mixture of methanol and water, to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak detect->integrate quantify Quantify Concentration integrate->quantify

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale: Due to the low volatility of this compound, a derivatization step is necessary to enable its analysis by GC-MS. Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in carboxylic acids and alcohols. In this process, the active hydrogens are replaced with trimethylsilyl (TMS) groups, resulting in a more volatile and thermally stable derivative. A standard non-polar GC column, such as a DB-5ms or equivalent, is suitable for separating the TMS-derivatized analyte. Mass spectrometry provides high selectivity and sensitivity for detection and identification.

GC-MS Protocol

Sample Preparation and Derivatization:

  • Prepare a stock solution of the sample in a suitable aprotic solvent (e.g., pyridine or acetonitrile) at a concentration of 1 mg/mL.

  • Transfer 100 µL of the sample solution to a clean, dry reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.

  • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

Instrumentation and Conditions:

ParameterCondition
GC-MS System A standard GC-MS system with a split/splitless injector and a mass selective detector.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless (1 minute)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prepare_stock Prepare Stock Solution dry_down Dry Down Aliquot prepare_stock->dry_down add_bstfa Add BSTFA + 1% TMCS dry_down->add_bstfa heat Heat at 70°C for 30 min add_bstfa->heat inject Inject into GC-MS heat->inject separate DB-5ms Separation inject->separate detect MS Detection (EI) separate->detect extract_ion Extract Ion Chromatogram detect->extract_ion identify Identify by Mass Spectrum extract_ion->identify quantify Quantify by Peak Area identify->quantify

Caption: GC-MS analysis workflow for this compound.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable starting points for the analysis of this compound. The HPLC method offers a straightforward approach for direct analysis, suitable for routine quality control and purity assessments. The GC-MS method, while requiring a derivatization step, provides enhanced sensitivity and selectivity, making it ideal for trace-level detection and confirmation of identity. Researchers and scientists are encouraged to adapt and optimize these protocols to meet the specific requirements of their samples and analytical objectives.

References

  • PubChem. (n.d.). 5-Hydroxymethyl-2-furoic acid. Retrieved from [Link]

  • SIELC Technologies. (2021, February 10). HPLC Method for Substituted Furans Separation on Newcrom R1 column. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid for Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Furan Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The molecule 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid represents a particularly interesting starting point for drug discovery. Its bifunctional nature, possessing both a carboxylic acid and a primary alcohol, offers two distinct and chemically tractable handles for structural modification. This dual functionality allows for the creation of a diverse library of derivatives, such as esters, amides, ethers, and acylated compounds. By systematically modifying these functional groups, researchers can explore the structure-activity relationships (SAR) and potentially enhance the potency, selectivity, and pharmacokinetic properties of the parent molecule.[4][5]

This guide provides a comprehensive framework for the strategic derivatization of this compound and outlines detailed protocols for the preliminary biological evaluation of the resulting compound library. The methodologies described herein are designed to be robust and adaptable, providing researchers in drug development with the tools to efficiently synthesize and screen novel furan derivatives for potential therapeutic applications.

Derivatization Strategies: A Dual-Pronged Approach

The presence of two distinct functional groups on the this compound scaffold allows for a combinatorial approach to library synthesis. The carboxylic acid can be converted into a variety of esters and amides, while the hydroxymethyl group can be transformed into ethers or esters (O-acylation). This dual-pronged strategy exponentially increases the number of possible derivatives from a given set of reactants.

Caption: Derivatization pathways for the core compound.

Part 1: Synthetic Protocols for Derivatization

The following protocols are presented as a starting point for the synthesis of a diverse library of derivatives. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst) may be necessary for specific substrates.

Protocol 1.1: Esterification of the Carboxylic Acid Moiety (Fischer Esterification)

This protocol describes the acid-catalyzed esterification of the carboxylic acid group.[6][7]

Rationale: Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an excess of the corresponding alcohol as the solvent and a strong acid catalyst. This method is particularly effective for generating a series of simple alkyl esters.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol (e.g., 20-50 eq), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

  • Attach a condenser and heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 1.2: Amidation of the Carboxylic Acid Moiety

This protocol utilizes a coupling agent to facilitate the formation of an amide bond.[8][9]

Rationale: Direct reaction between a carboxylic acid and an amine is generally inefficient. Coupling reagents such as dicyclohexylcarbodiimide (DCC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) activate the carboxylic acid, enabling its reaction with a primary or secondary amine to form a stable amide bond.[5][10]

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq) or HATU (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, for DCC) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq, for HATU)

  • Anhydrous solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

Procedure (using DCC/DMAP):

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.0 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel.

Protocol 1.3: Etherification of the Hydroxymethyl Moiety (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage at the hydroxymethyl position.[11][12]

Rationale: The Williamson ether synthesis is a versatile method for preparing ethers. It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Materials:

  • This compound (or its ester derivative)

  • Strong base (e.g., sodium hydride (NaH))

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous polar aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Round-bottom flask, magnetic stirrer, and inert atmosphere

Procedure:

  • In a flask under an inert atmosphere, dissolve the starting furan compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and carefully add sodium hydride (1.1 eq) portion-wise. (Caution: Hydrogen gas is evolved).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude ether by column chromatography.

Protocol 1.4: O-Acylation of the Hydroxymethyl Moiety

This protocol details the esterification of the primary alcohol.

Rationale: Acylation of the hydroxymethyl group with an acyl chloride or anhydride in the presence of a base is a straightforward method to introduce a second ester functionality.

Materials:

  • This compound (or its ester/amide derivative)

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Tertiary amine base (e.g., triethylamine, pyridine) (1.5 eq)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the starting furan compound (1.0 eq) and the tertiary amine base (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography if necessary.

Part 2: Protocols for Biological Evaluation

A tiered screening approach is recommended, starting with a general cytotoxicity assay to determine the concentration range for subsequent, more specific assays.

Caption: Tiered workflow for biological screening.

Protocol 2.1: Cytotoxicity Screening (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.[4][13]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput colorimetric assay to determine the cytotoxic potential of novel compounds.[3][14] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[2]

Materials:

  • Selected cancer cell line (e.g., HeLa, HepG2) and/or a normal cell line (e.g., Vero)[5][15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile tissue culture plates

  • Test compounds dissolved in DMSO (stock solutions)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells (medium only) and vehicle controls (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Parameter Description
Cell Linee.g., HeLa, HepG2, Vero
Seeding Density5,000 - 10,000 cells/well
Compound Conc.Serial dilutions (e.g., 0.1 to 100 µM)
Incubation Time24, 48, 72 hours
MTT Concentration0.5 mg/mL
Solubilizing AgentDMSO
Absorbance λ570 nm
Protocol 2.2: Antimicrobial Screening (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against selected bacterial strains.[16][17]

Rationale: The broth microdilution method is a standardized and quantitative technique to assess the antimicrobial potency of a compound.[1][14] It determines the lowest concentration of the agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile saline

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours old), suspend several colonies of the test bacterium in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Add 50 µL of sterile MHB to each well of a 96-well plate. Prepare a stock solution of the test compound at twice the highest desired final concentration. Add 50 µL of this stock solution to the first well of a row and perform a two-fold serial dilution by transferring 50 µL from well to well.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (inoculum in broth without any compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16]

Parameter Description
Bacterial StrainsGram-positive & Gram-negative
MediumMueller-Hinton Broth
Inoculum Size~5 x 10⁵ CFU/mL
Compound Conc.Two-fold serial dilutions
Incubation37°C for 16-20 hours
ReadoutVisual inspection for turbidity
Protocol 2.3: In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation)

This assay evaluates the ability of the test compounds to inhibit protein denaturation, a hallmark of inflammation.[18][19]

Rationale: Denaturation of proteins is a well-documented cause of inflammation.[19] The ability of a compound to prevent heat-induced denaturation of a standard protein, such as bovine serum albumin (BSA) or egg albumin, can be used as an in vitro screen for anti-inflammatory activity.[20][21]

Materials:

  • Bovine Serum Albumin (BSA) or fresh hen's egg albumin

  • Phosphate-Buffered Saline (PBS, pH 6.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference drug (e.g., Diclofenac sodium or Aspirin)

  • Water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: The reaction mixture (5 mL total volume) consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 10 to 500 µg/mL).[20]

  • Control Preparation: A control solution is prepared with the same composition but with 2 mL of the solvent instead of the test compound solution.

  • Incubation: Incubate all mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.[19]

  • Cooling: After heating, allow the mixtures to cool to room temperature.

  • Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Parameter Description
Protein SourceEgg Albumin or Bovine Serum Albumin
BufferPBS (pH 6.4)
Compound Conc.e.g., 10 - 500 µg/mL
Denaturation Temp.70°C
Incubation Time5 minutes
Absorbance λ660 nm

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and systematic approach for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. By creating a diverse chemical library and employing a tiered screening cascade, researchers can efficiently identify lead compounds with promising cytotoxic, antimicrobial, or anti-inflammatory properties. The data generated from these initial in vitro assays will be crucial for establishing structure-activity relationships and guiding the design of next-generation furan-based therapeutic agents. Promising candidates identified through this workflow will warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.

References

  • Broth Microdilution | MI - Microbiology. (n.d.).
  • Broth Dilution Method for MIC Determination - Microbe Online. (2013). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from a relevant life sciences company website.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). Retrieved from [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).
  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC. (n.d.). Retrieved from [Link]

  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. - MDPI. (2023). Retrieved from [Link]

  • Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation - Pharmacy Education. (n.d.).
  • Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. (2020).
  • Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation - JCDR. (2022). Retrieved from [Link]

  • Fischer Esterification. (n.d.). Retrieved from a relevant university chemistry website.
  • Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC. (n.d.). Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from a relevant organic chemistry resource.
  • Furan: A Promising Scaffold for Biological Activity. (2024).
  • Fischer Esterification-Typical Procedures - OperaChem. (2024). Retrieved from [Link]

  • (PDF) Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. (2001).
  • C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles* - CORE. (n.d.).
  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from a relevant university chemistry lab manual.
  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE - Indo American Journal of Pharmaceutical Research. (2020). Retrieved from [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (n.d.). Retrieved from [Link]

  • Preparing Ethers - Chemistry LibreTexts. (2024). Retrieved from [Link]

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Application Notes and Protocols for 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and medicinal chemistry applications of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid. This document outlines detailed protocols and explains the scientific rationale behind the experimental designs, ensuring both technical accuracy and practical insights.

Introduction: The Furan Scaffold as a Privileged Motif in Drug Discovery

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom that is a common structural motif in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor properties.[3][4][5] The unique electronic properties and conformational flexibility of the furan scaffold make it an attractive starting point for the design of novel therapeutic agents. A slight modification in the substitution pattern on the furan ring can significantly alter its biological activity, offering a rich field for structure-activity relationship (SAR) studies.[4]

This compound, the subject of this guide, is a multifunctionalized furan derivative. The presence of a carboxylic acid, a hydroxymethyl group, and a methyl group provides multiple points for chemical modification, making it a versatile building block for the synthesis of diverse compound libraries. The carboxylic acid can participate in amide bond formation, a cornerstone of medicinal chemistry, while the hydroxymethyl group can be derivatized into ethers, esters, or halides, allowing for fine-tuning of physicochemical properties such as solubility and lipophilicity.

This guide will delve into the synthetic pathways to access this valuable compound, followed by detailed protocols for its potential applications in two key areas of medicinal chemistry: as an inhibitor of the pro-inflammatory NF-κB signaling pathway and as a potential modulator of cellular metabolism through the inhibition of succinate dehydrogenase.

Part 1: Synthesis of this compound

A direct, reported synthesis of this compound is not readily found in the literature. However, a plausible and efficient synthetic route can be designed based on the principles of the Feist-Benary furan synthesis .[6][7][8] This classical method involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base to yield a substituted furan.[6]

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process starting from readily available starting materials. The key is the formation of the furan-3-carboxylate core via the Feist-Benary reaction.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Preparation of α-halo ketone cluster_1 Step 2: Feist-Benary Furan Synthesis cluster_2 Step 3: Hydrolysis A Propargyl alcohol B 1-chloro-2-propanone A->B  HgSO4, H2SO4, H2O, Cl- D Ethyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate B->D C Ethyl acetoacetate C->D  Pyridine E This compound D->E  LiOH, THF/H2O

Caption: Proposed synthetic route to this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 1-chloro-2-propanone (an α-halo ketone)

  • Rationale: 1-chloro-2-propanone is a key building block for the Feist-Benary synthesis. It can be synthesized from the hydration of propargyl alcohol in the presence of a mercury catalyst and a chloride source.

  • Materials:

    • Propargyl alcohol

    • Mercuric sulfate (HgSO₄)

    • Sulfuric acid (H₂SO₄)

    • Sodium chloride (NaCl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a well-ventilated fume hood, dissolve mercuric sulfate (0.05 eq) in water containing a catalytic amount of concentrated sulfuric acid.

    • Add propargyl alcohol (1.0 eq) to the solution.

    • Add a saturated aqueous solution of sodium chloride (1.1 eq).

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-chloro-2-propanone.

    • Purify the crude product by vacuum distillation.

Step 2: Feist-Benary Synthesis of Ethyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate

  • Rationale: This is the key furan-forming step. The enolate of ethyl acetoacetate attacks the α-halo ketone, followed by cyclization and dehydration to form the furan ring. Pyridine is used as a mild base to facilitate the reaction without causing significant hydrolysis of the ester.[6]

  • Materials:

    • 1-chloro-2-propanone (from Step 1)

    • Ethyl acetoacetate

    • Pyridine

    • Ethanol

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add pyridine (1.2 eq).

    • Slowly add 1-chloro-2-propanone (1.0 eq) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate.

Step 3: Hydrolysis to this compound

  • Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide is a common reagent for this transformation under mild conditions, minimizing side reactions.

  • Materials:

    • Ethyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate (from Step 2)

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (3:1).

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Part 2: Applications in Medicinal Chemistry

Application 1: Inhibition of the NF-κB Signaling Pathway

Scientific Rationale:

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, cell proliferation, and survival.[9] Dysregulation of the NF-κB pathway is implicated in numerous chronic inflammatory diseases and cancers.[9] Therefore, inhibitors of NF-κB activation are highly sought-after therapeutic agents. 5-Hydroxymethylfurfural (5-HMF), a structurally related furan derivative, has been shown to mitigate lipopolysaccharide (LPS)-stimulated inflammation by suppressing the NF-κB pathway.[10][11] This suggests that the furan scaffold is a promising starting point for the development of novel NF-κB inhibitors. This compound and its derivatives can be evaluated for their ability to inhibit NF-κB activation.

Diagram of the NF-κB Inhibition Assay Workflow

NF-kB Assay Workflow A Seed RAW 264.7 cells with NF-κB luciferase reporter B Pre-treat with this compound derivatives A->B C Stimulate with LPS (1 µg/mL) B->C D Lyse cells and measure luciferase activity C->D E Data Analysis: Normalize and calculate % inhibition D->E

Caption: Workflow for the NF-κB luciferase reporter assay.

Protocol: NF-κB Luciferase Reporter Assay

  • Objective: To quantify the inhibitory effect of this compound derivatives on NF-κB transcriptional activity.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

    • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

    • Transfection reagent

    • Lipopolysaccharide (LPS) from E. coli

    • This compound and its derivatives

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Cell Culture and Transfection:

      • Culture RAW 264.7 cells in complete DMEM.

      • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

      • After 24 hours, seed the transfected cells into a 96-well plate.

    • Compound Treatment:

      • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours. A preliminary MTT assay should be performed to determine the non-toxic concentration range.

    • Stimulation:

      • Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL), for 6-8 hours.

    • Luciferase Assay:

      • Lyse the cells and measure both firefly (NF-κB reporter) and Renilla (control) luciferase activities using a luminometer according to the manufacturer's instructions.

    • Data Analysis:

      • Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity.

      • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the LPS-stimulated control.

      • Determine the IC₅₀ value for each active compound.

Application 2: Inhibition of Succinate Dehydrogenase (SDH)

Scientific Rationale:

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, plays a pivotal role in cellular energy metabolism by linking the Krebs cycle to oxidative phosphorylation.[12] Inhibition of SDH can disrupt cellular respiration and is a validated target for antifungal and anticancer agents.[12][13] Several furan-containing compounds have been identified as potent SDH inhibitors.[13] The structural features of this compound make it a candidate for investigation as a novel SDH inhibitor.

Diagram of the SDH Inhibition Assay Workflow

SDH Assay Workflow A Isolate mitochondria from a suitable source B Pre-incubate mitochondria with test compounds A->B C Initiate reaction with succinate and DCIP B->C D Monitor the reduction of DCIP at 600 nm C->D E Calculate % inhibition and IC50 values D->E

Caption: Workflow for the succinate dehydrogenase (SDH) inhibition assay.

Protocol: Succinate Dehydrogenase (SDH) Activity Assay

  • Objective: To determine the inhibitory potential of this compound derivatives on SDH activity.

  • Materials:

    • Isolated mitochondria (e.g., from rat liver or a relevant cell line)

    • Assay buffer (e.g., phosphate buffer, pH 7.2)

    • Succinate solution (substrate)

    • 2,6-Dichlorophenolindophenol (DCIP) solution (electron acceptor)

    • Test compounds

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Mitochondria Isolation:

      • Isolate mitochondria from a suitable biological source using standard differential centrifugation methods.

    • Assay Setup:

      • In a 96-well plate, add the assay buffer.

      • Add the test compounds at various concentrations.

      • Add the isolated mitochondria and pre-incubate for 10-15 minutes at room temperature.

    • Reaction Initiation and Measurement:

      • Initiate the reaction by adding the succinate solution and the DCIP solution.

      • Immediately measure the absorbance at 600 nm (A₆₀₀) at time zero.

      • Continue to measure the absorbance at 600 nm at regular intervals (e.g., every minute) for 10-15 minutes. The decrease in absorbance corresponds to the reduction of DCIP, which is proportional to SDH activity.

    • Data Analysis:

      • Calculate the rate of DCIP reduction (ΔA₆₀₀/min) for each well.

      • Determine the percentage of SDH inhibition for each compound concentration relative to the vehicle control.

      • Calculate the IC₅₀ value for each active compound.

Part 3: In Silico Analysis - Molecular Docking

Rationale:

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[14] This in silico approach can provide valuable insights into the potential mechanism of action of this compound derivatives and guide further optimization of their structure.

Protocol: Molecular Docking Study

  • Objective: To predict the binding interactions of this compound derivatives with the active sites of NF-κB and SDH.

  • Software:

    • Molecular modeling software (e.g., AutoDock, Glide, GOLD)

    • Protein preparation tools (e.g., Chimera, Maestro)

    • Ligand preparation tools (e.g., ChemDraw, Avogadro)

  • Procedure:

    • Protein Preparation:

      • Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For NF-κB, the p50/p65 heterodimer bound to DNA can be used (e.g., PDB ID: 1VKX). For SDH, a structure of the enzyme complex can be used (e.g., PDB ID: 2H88).

      • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand Preparation:

      • Draw the 3D structures of this compound and its derivatives.

      • Perform energy minimization of the ligand structures using a suitable force field.

    • Docking Simulation:

      • Define the binding site on the protein based on the location of the co-crystallized ligand or known active site residues.

      • Perform the docking simulation to generate a series of possible binding poses for each ligand.

    • Analysis of Results:

      • Analyze the predicted binding poses and docking scores.

      • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key structural features responsible for binding.

      • Use the docking results to rationalize the observed biological activities and to propose new derivatives with improved potency.

Quantitative Data Summary

The following table provides a template for summarizing the biological data obtained from the proposed assays.

Compound IDStructureNF-κB Inhibition IC₅₀ (µM)SDH Inhibition IC₅₀ (µM)Cytotoxicity (CC₅₀ in RAW 264.7 cells, µM)
1 This compoundExperimental ValueExperimental ValueExperimental Value
1a Derivative 1Experimental ValueExperimental ValueExperimental Value
1b Derivative 2Experimental ValueExperimental ValueExperimental Value
Control Positive Control (e.g., Bay 11-7082 for NF-κB, Atpenin A5 for SDH)Literature/Experimental ValueLiterature/Experimental ValueExperimental Value

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its multifunctional nature allows for the creation of diverse chemical libraries for screening against various biological targets. The protocols outlined in this guide provide a solid framework for the synthesis, in vitro evaluation, and in silico analysis of this compound and its derivatives as potential inhibitors of NF-κB and SDH.

Future research should focus on the synthesis of a focused library of derivatives to establish clear structure-activity relationships. Lead compounds identified from the initial screens should be further characterized in more complex cellular and in vivo models to validate their therapeutic potential. The combination of synthetic chemistry, biological evaluation, and computational modeling will be instrumental in unlocking the full medicinal chemistry potential of this intriguing furan derivative.

References

  • Furan. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Phutdhawong, W., Inpang, S., Taechowisan, T., & Phutdhawong, W. S. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085. [Link]

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 123-132. [Link]

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 123-132. [Link]

  • Pharmacological activity of furan deriv
  • Feist–Benary synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Feist-Benary synthesis of furan. (n.d.). Química Organica.org. Retrieved January 12, 2026, from [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (2011). PMC - NIH. [Link]

  • 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells. (2019). PMC - PubMed Central. [Link]

  • 5-Hydroxymethylfurfural Ameliorates Allergic Inflammation in HMC-1 Cells by Inactivating NF-κB and MAPK Signaling Pathways. (2023). PubMed. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2021). PubMed. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2021). ACS Publications. [Link]

  • Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. (2019). Indian Journal of Pharmaceutical Education and Research. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and achieve higher yields.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer:

Low or no yield in this synthesis can stem from several factors, primarily related to the starting materials, reaction conditions, and the stability of intermediates. A common synthetic route involves the hydrolysis of a precursor ester, such as ethyl 5-(acetoxymethyl)-2-methylfuran-3-carboxylate.

Potential Causes & Solutions:

  • Incomplete Hydrolysis: The conversion of the ester and the removal of the acetyl protecting group are critical.

    • Causality: Alkaline hydrolysis (saponification) is often employed. If the base concentration (e.g., NaOH, KOH) is too low or the reaction time is too short, the hydrolysis will be incomplete.

    • Solution:

      • Increase Base Stoichiometry: Ensure at least two equivalents of base are used—one for the ester hydrolysis and one to deprotonate the resulting carboxylic acid. An excess (2.5-3.0 equivalents) can help drive the reaction to completion.

      • Extend Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it or moderately increasing the temperature (e.g., to 40-50°C), being mindful of potential side reactions.

  • Degradation of Starting Material or Product: Furan derivatives can be sensitive to strongly acidic or basic conditions and high temperatures.

    • Causality: The furan ring is susceptible to opening under harsh conditions. Prolonged exposure to strong base at elevated temperatures can lead to the formation of polymeric side products, often observed as a dark tar-like substance.[1]

    • Solution:

      • Moderate Reaction Conditions: Use a moderate temperature and the minimum necessary reaction time.

      • Careful pH Adjustment: During the acidic workup to protonate the carboxylate, add the acid slowly and with cooling (e.g., in an ice bath) to avoid localized heating and potential degradation.

  • Poor Quality of Starting Materials: The purity of the initial ester is paramount.

    • Causality: Impurities in the starting material can interfere with the reaction or introduce contaminants that complicate purification.

    • Solution:

      • Verify Purity: Confirm the purity of your starting ester (e.g., ethyl 5-(acetoxymethyl)-2-methylfuran-3-carboxylate) by NMR or other spectroscopic methods before starting the reaction.

      • Purify if Necessary: If impurities are detected, purify the starting material by column chromatography or recrystallization.

Issue 2: Formation of Significant Impurities

Question: My final product is contaminated with significant impurities, making purification difficult. What are the common side reactions, and how can I minimize them?

Answer:

Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions & Prevention:

  • Polymerization/Humin Formation:

    • Causality: Furans, especially those with electron-donating groups, can polymerize under acidic or thermal stress, forming dark, insoluble materials known as humins.[1] This is particularly relevant during the acidic workup.

    • Prevention:

      • Controlled Acidification: As mentioned, perform the acidification at low temperatures (0-5°C).

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes reduce oxidative side reactions that may contribute to degradation.

  • Incomplete Deprotection:

    • Causality: If the hydrolysis conditions are not sufficient to cleave the acetate group, you will isolate 5-(acetoxymethyl)-2-methylfuran-3-carboxylic acid as a major byproduct.[2][3]

    • Prevention: Ensure adequate base concentration and reaction time, as detailed in Issue 1. TLC analysis should show the disappearance of the starting material and the intermediate.

  • Decarboxylation:

    • Causality: While less common under typical hydrolysis conditions, some furan carboxylic acids can undergo decarboxylation at elevated temperatures.

    • Prevention: Avoid excessive heating during the reaction and workup. Concentrate the product solution under reduced pressure at a moderate temperature.

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify the final product. What are the recommended purification methods for this compound?

Answer:

The target molecule is a polar, solid compound, which can present purification challenges.[4] A multi-step approach is often necessary.

Recommended Purification Protocol:

  • Acid-Base Extraction:

    • Principle: This technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.

    • Procedure: a. After acidification of the reaction mixture, extract the product into an organic solvent like ethyl acetate. b. Wash the organic layer with brine to remove excess water. c. Extract the organic layer with a mild base solution (e.g., saturated sodium bicarbonate). The desired product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer. d. Separate the aqueous layer, cool it in an ice bath, and re-acidify with dilute HCl to precipitate the pure carboxylic acid.

  • Recrystallization:

    • Principle: This is an effective method for purifying solid compounds.

    • Solvent Selection: A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for similar furan derivatives include water, ethyl acetate/hexane mixtures, or toluene.[5]

    • Procedure: a. Dissolve the crude product in a minimal amount of hot solvent. b. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. c. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography:

    • Principle: For removing impurities with similar polarity, silica gel chromatography can be effective.

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane/methanol is typically used. Due to the polarity of the carboxylic acid, it may streak on the column. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve the peak shape.

Purification Method Best For Removing Key Considerations
Acid-Base Extraction Neutral and basic impuritiesEfficient for initial cleanup.
Recrystallization Impurities with different solubility profilesGood for obtaining high-purity crystalline material.
Column Chromatography Impurities with similar polarityCan be challenging due to the acidity of the product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and effective route starts from a commercially available or readily synthesized furan derivative, followed by hydrolysis. A representative scheme is the alkaline hydrolysis of ethyl 5-(acetoxymethyl)-2-methylfuran-3-carboxylate.

G

Q2: Why is an acetyl group often used as a protecting group for the hydroxymethyl function in this synthesis?

A2: The acetyl group is a convenient choice for protecting the primary alcohol for several reasons:

  • Stability: It is stable to many reaction conditions that might be used to modify other parts of the molecule.

  • Ease of Removal: It can be easily removed under the same basic conditions used for the ester hydrolysis (saponification), making the deprotection step concurrent with the main reaction and improving process efficiency.[6]

Q3: Can I use a biocatalytic approach for this synthesis?

A3: Yes, biocatalytic methods are gaining traction for the synthesis of furan derivatives. For instance, whole-cell biocatalysts have been successfully used to oxidize 5-hydroxymethylfurfural (HMF) to 5-hydroxymethyl-2-furancarboxylic acid.[7][8][9] These methods offer high selectivity and operate under mild, environmentally friendly conditions, often leading to higher yields and easier purification.[10]

G

Section 3: Experimental Protocol Example

Protocol: Alkaline Hydrolysis of Ethyl 5-(acetoxymethyl)-2-methylfuran-3-carboxylate

This protocol is a general guideline. Researchers should adapt it based on their specific equipment and scale.

Materials:

  • Ethyl 5-(acetoxymethyl)-2-methylfuran-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 3M

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 5-(acetoxymethyl)-2-methylfuran-3-carboxylate (1.0 eq) in a 1 M aqueous solution of NaOH (2.5 eq).

  • Hydrolysis: Heat the mixture to 40-50°C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase) until the starting material is consumed.

  • Cooling and Acidification: Cool the reaction mixture to 0°C in an ice bath. Slowly add 3M HCl with vigorous stirring until the pH of the solution is approximately 2. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., hot water or an ethyl acetate/hexane mixture) to obtain pure this compound.

References

  • Diels–Alder Reaction of Biofuran Derivatives and Cycloolefin for Directional Synthesis of Fused Ring Hydrocarbon High Density Jet Fuel.
  • Synthesis of Novel Plant Oil Derivatives: Furan and Diels - Alder Reaction Products.Journal of the American Oil Chemists' Society.
  • Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes.MDPI.
  • Direct Diels–Alder reactions of furfural deriv
  • Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes.NIH.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • Technical Support Center: 2-Furancarboxylic Acid Synthesis.Benchchem.
  • Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts.Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • Technical Support Center: Optimizing the Synthesis of 5-(Hydroxymethyl)dihydrofuran-2(3H)-one.Benchchem.
  • Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts.
  • Organic Syntheses Procedure.Organic Syntheses.
  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature.
  • Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell bioc
  • 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.
  • Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid.PubMed.
  • Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid.NIH.
  • Electrochemical Synthesis of 2,5-Furandicarboxylic Acid from Furfural Derivative and Carbon Dioxide.ACS Sustainable Chemistry & Engineering.
  • Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Green Chemistry (RSC Publishing). [Link]

  • 5-Acetoxymethyl-2-furancarboxylic Acid | CAS 90345-66-7.Benchchem.
  • 5-ACETOXYMETHYL-2-FURANCARBOXYLIC ACID synthesis.ChemicalBook.
  • Purification of 5-hydroxymethylfurfural (hmf) by crystallization.
  • Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF).Thesis.
  • 5-Acetoxymethyl-2-furancarboxylic Acid | CAS 90345-66-7 | SCBT.Santa Cruz Biotechnology.
  • 5-Hydroxymethyl-2-furancarboxylic acid ≥95 Sumikis.Sigma-Aldrich.
  • (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)

Sources

Technical Support Center: Purification of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with the purification of this highly functionalized furan derivative. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity and yield in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling, stability, and general purification strategy for this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns are thermal degradation, light sensitivity, and hygroscopicity. The furan ring, particularly with a hydroxymethyl substituent, can be susceptible to thermal decomposition, leading to dimerization or degradation into by-products like methylfurfural and dicarboxyaldehydes.[1][2] A related compound, 5-hydroxymethyl-furan-2-carboxylic acid, is noted to be light-sensitive and very hygroscopic, which suggests similar precautions should be taken with this molecule.[3][4] Exposure to acidic conditions during workup or purification can also pose a risk, potentially catalyzing degradation pathways.

Q2: How should I properly store the crude and purified compound?

A2: To ensure long-term stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, ideally at -20°C in a freezer.[3][4][5] It should be protected from light by using amber vials or by wrapping the container in aluminum foil. Due to its hygroscopic nature, it is crucial to minimize exposure to atmospheric moisture.[3] We recommend storing the material in a desiccator, even when inside a freezer.

Q3: What are the most common impurities I might encounter after synthesis?

A3: Impurities can originate from several sources:

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.

  • Side-Reaction Products: Furan chemistry can lead to various side reactions, including polymerization or the formation of isomeric by-products.

  • Degradation Products: As mentioned in Q1, thermal or acid-catalyzed degradation can generate impurities. Undesired oxidation of the hydroxymethyl group or decarboxylation are also potential issues.

  • Solvent Residues: Residual solvents from the reaction or initial workup can be trapped in the crude solid.

Q4: My crude product is a dark, oily residue. Is this normal, and how should I proceed?

A4: While a pale yellow solid is the expected appearance, obtaining a dark oil or tar is a common issue in furan chemistry, often indicating the presence of polymeric impurities or degradation products. Do not attempt direct distillation, as this will likely lead to further decomposition. The recommended approach is to first attempt purification by column chromatography to separate the target molecule from the non-polar and highly polar polymeric impurities. If the compound is still impure, a subsequent recrystallization can be performed.

Part 2: Troubleshooting Guide for Purification

This guide provides solutions to specific experimental problems you may encounter during the purification of this compound.

Issue 1: My compound is streaking badly on a silica gel TLC plate, making it difficult to choose a solvent system.

  • Probable Cause: The combination of a free carboxylic acid and a hydroxyl group leads to very strong interactions with the acidic silanol groups on the silica gel surface. This causes significant peak tailing and streaking.

  • Suggested Solution:

    • Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to the eluent to suppress the ionization of the carboxylic acid and saturate the active sites on the silica. A common choice is to add 0.5-2% acetic acid or formic acid to your ethyl acetate/hexane (or dichloromethane/methanol) mobile phase.

    • Consider a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase for TLC analysis, such as reverse-phase (C18) plates, which are more compatible with polar, acidic compounds.

Issue 2: During column chromatography, my compound is either stuck on the column or eluting with very poor separation.

  • Probable Cause: This is a larger-scale manifestation of the issue described above. The high polarity of your compound results in extremely strong retention on standard silica gel.

  • Suggested Solution:

    • Increase Solvent Polarity Drastically: For highly polar furan derivatives, you may need a more polar eluent than anticipated. A gradient of 1-10% methanol in dichloromethane or ethyl acetate is a good starting point.[6]

    • Use a Modified Mobile Phase: As with TLC, add 0.5-1% acetic acid to your mobile phase to improve peak shape and reduce tailing. This is critical for acidic compounds on silica gel.

    • Switch to Reverse-Phase Chromatography: This is often the best solution for highly polar, water-soluble compounds.[6] Using a C18 stationary phase with a mobile phase of water and acetonitrile (or methanol), often with a small amount of acid modifier like 0.1% formic acid or TFA, will cause your polar compound to elute earlier and with better peak shape.[6][7]

Issue 3: I am attempting to recrystallize my compound, but it either "oils out" or does not crystallize upon cooling.

  • Probable Cause:

    • "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the compound, or when the compound has a low melting point and high solubility in the chosen solvent.[8]

    • Failure to crystallize can be due to the presence of impurities that inhibit crystal lattice formation, the solution not being sufficiently saturated, or slow nucleation kinetics.

  • Suggested Solution:

    • For "Oiling Out":

      • Add more solvent to the hot mixture to decrease the saturation level.

      • Re-heat the solution to dissolve the oil, then cool it much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.

      • Try a different solvent or a solvent-pair system (e.g., ethanol/water, ethyl acetate/hexane).

    • For Failure to Crystallize:

      • Induce Crystallization: Scratch the inside of the flask with a glass rod just below the solvent level. The microscopic scratches provide nucleation sites.

      • Add a Seed Crystal: If you have a small amount of pure, solid material, add a single crystal to the cooled solution to initiate crystallization.

      • Reduce the Volume: Carefully evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again.

      • Cool to a Lower Temperature: Place the solution in an ice bath or a freezer for an extended period.[8]

Issue 4: My final product has a low melting point and appears slightly wet or sticky, even after drying under vacuum.

  • Probable Cause: The compound is likely hygroscopic and is absorbing moisture from the air.[3] It's also possible that residual, high-boiling point solvents (like DMSO or DMF) are trapped in the crystal lattice.

  • Suggested Solution:

    • Ensure Anhydrous Conditions: Handle the purified product in a glove box or under a stream of dry, inert gas.

    • Azeotropic Removal of Water: If water is the suspected contaminant, dissolve the product in a suitable solvent (like toluene) and then remove the solvent under reduced pressure. The toluene will form an azeotrope with water, helping to remove it. Repeat if necessary.

    • High-Vacuum Drying: Dry the material under high vacuum (not just a standard rotary evaporator) for an extended period (12-24 hours), possibly with gentle heating if the compound's thermal stability allows. A drying pistol (Abderhalden pistol) is an excellent tool for this.

Part 3: Experimental Protocols & Data

Data Summary Table

The following table summarizes key properties and recommended starting conditions for purification, based on data from analogous furan derivatives.

ParameterValue / RecommendationSource(s)
Appearance Pale Yellow Solid / Crystalline Powder[3][5]
Storage -20°C, under inert atmosphere, protected from light[3][4][5]
Stability Light sensitive, very hygroscopic, potential for thermal decomposition[1][3][9]
Solubility Profile Soluble in ethanol, DMSO, DMF; sparingly soluble in aqueous buffers.[5]
Recrystallization Solvents Ethyl acetate/hexanes, Ethanol/water, Chloroform[4][8]
Normal-Phase Chromatography Stationary Phase: Silica GelMobile Phase: 1-10% Methanol in DCM or EtOAc, with 0.5-1% Acetic Acid[6]
Reverse-Phase Chromatography Stationary Phase: C18 SilicaMobile Phase: Acetonitrile/Water or Methanol/Water, with 0.1% Formic Acid[6][7]
Protocol 1: Recrystallization from a Solvent Pair (Ethyl Acetate/Hexanes)

This protocol is effective for removing impurities with significantly different polarity from the target compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight). Reheat the mixture to boiling for a few minutes.[8]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.[8]

  • Induce Crystallization: While the solution is still warm, slowly add hexanes (the anti-solvent) dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of hot ethyl acetate to clarify.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[10] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold hexanes or a pre-chilled ethyl acetate/hexanes mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under high vacuum, protected from light.

Protocol 2: Flash Column Chromatography (Normal Phase, Modified)

This protocol is designed to handle the polar nature of the target compound on a standard silica gel column.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like methanol if solubility is an issue). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column. This "dry loading" method prevents band broadening.

  • Elution:

    • Start with a mobile phase of 95:5 ethyl acetate/hexanes + 0.5% acetic acid.

    • Gradually increase the polarity. A typical gradient might be:

      • 100% Ethyl Acetate + 0.5% Acetic Acid

      • 98:2 Ethyl Acetate/Methanol + 0.5% Acetic Acid

      • 95:5 Ethyl Acetate/Methanol + 0.5% Acetic Acid

    • Collect fractions and monitor them by TLC.

  • Fraction Pooling & Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Be mindful that removing the final traces of acetic acid may require co-evaporation with a solvent like toluene or drying under high vacuum.

Part 4: Visualizations & Workflows

General Purification Workflow

The following diagram outlines the decision-making process for purifying crude this compound.

PurificationWorkflow Crude Crude Product (Solid or Oil) TLC TLC Analysis (EtOAc/Hex + 0.5% AcOH) Crude->TLC Decision1 Is there a clean spot with good Rf? TLC->Decision1 Column Flash Column Chromatography (Silica, Modified Eluent) Decision1->Column Yes ReversePhase Consider Reverse-Phase Chromatography Decision1->ReversePhase No (Streaking) PurityCheck1 Check Purity of Fractions (TLC, NMR) Column->PurityCheck1 ReversePhase->PurityCheck1 Recrystallize Recrystallization PurityCheck1->Recrystallize Impure FinalProduct Pure Product (Store at -20°C, Inert Atm.) PurityCheck1->FinalProduct Pure Recrystallize->FinalProduct CrystallizationTroubleshooting Start Start: Cooled Solution Problem Problem Observed No Crystals Formed Compound Oiled Out Start->Problem Solution_NoCrystals Solutions for No Crystals 1. Scratch flask interior 2. Add seed crystal 3. Reduce solvent volume 4. Cool to lower temp. Problem:f0->Solution_NoCrystals Solution_OiledOut Solutions for Oiling Out 1. Add more hot solvent 2. Re-heat and cool slower 3. Change solvent system Problem:f1->Solution_OiledOut Result Crystalline Product Solution_NoCrystals->Result Solution_OiledOut->Result

Caption: Troubleshooting guide for common crystallization problems.

References

  • BenchChem. (2025). Technical Support Center: Purification of Polar Furan Derivatives by Chromatography.
  • Cayman Chemical. (2022). 5-Hydroxymethyl-2-furancarboxylic Acid - PRODUCT INFORMATION.
  • Parveen, F., et al. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. PubMed.
  • Guidechem. (n.d.). 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID 6338-41-6 wiki.
  • Parveen, F., et al. (2011). Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine. Journal of Agricultural and Food Chemistry.
  • Scriba, G. K. (2003). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. PubMed.
  • Mahato, A., & Vyas, S. (n.d.). Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC. Agilent.
  • Otsubo, S., et al. (2022). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. Molecules.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • ResearchGate. (2011). Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine.
  • BenchChem. (2025). An In-depth Technical Guide on the Thermal Decomposition of Furan Derivatives.
  • Di Serio, M., et al. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. ResearchGate.
  • Jasperse, J. (n.d.). Recrystallization I. Minnesota State University Moorhead.
  • Chemical-Suppliers.com. (n.d.). 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID | CAS 6338-41-6.
  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.

Sources

"5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid" stability issues during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability issues encountered during the storage and handling of this compound. As furan derivatives can exhibit sensitivity to various environmental factors, a thorough understanding of their stability profile is crucial for ensuring experimental reproducibility and the integrity of your results.

Overview of Stability Considerations

This compound, like many furanic compounds, possesses a pseudoaromatic furan core that can be susceptible to degradation under certain conditions. The presence of both a hydroxymethyl and a carboxylic acid group on the furan ring introduces specific chemical reactivities that can influence its stability. Key factors that can impact the stability of this compound include temperature, light, oxygen, and pH. Understanding these sensitivities is the first step in preventing degradation and ensuring the long-term purity of the material.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: For long-term storage, it is recommended to store the compound at -20°C in a tightly sealed container to minimize exposure to air and moisture. Some suppliers suggest a stability of at least four years under these conditions. For routine laboratory use, refrigeration at 2-8°C is advisable. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen, which can promote oxidative degradation.

Q2: I've noticed a color change in my sample, from white/off-white to a brownish hue. What does this indicate?

A2: A color change to brown or yellow upon standing is a common indicator of degradation in furan derivatives. This is often due to polymerization or the formation of humins, which are complex, dark-colored byproducts of furan degradation. This process can be accelerated by exposure to heat, light, and air. If you observe a significant color change, it is crucial to re-evaluate the purity of your sample before use.

Q3: Can this compound degrade in solution?

A3: Yes, the stability of the compound in solution is dependent on the solvent and the pH. Aqueous solutions, in particular, may be susceptible to degradation, and it is often recommended not to store aqueous solutions for more than a day. The carboxylic acid group can influence the local pH, and the furan ring's stability can be pH-dependent. For preparing stock solutions, consider using anhydrous organic solvents such as ethanol, DMSO, or dimethylformamide, and store them at low temperatures.

Q4: Is this compound sensitive to light?

A4: Yes, furan derivatives can be light-sensitive.[1] Photochemical degradation can occur, leading to the formation of various byproducts. It is best practice to store the solid compound and its solutions in amber vials or otherwise protected from light to prevent photolytic degradation.

Q5: What are the potential degradation pathways for this molecule?

A5: While specific degradation pathways for this compound are not extensively documented, we can infer potential pathways based on related furan compounds. The primary degradation routes are likely to be:

  • Oxidation: The furan ring and the hydroxymethyl group are susceptible to oxidation, which can be initiated by exposure to air (oxygen). This can lead to the formation of various oxidized derivatives, and eventually, ring-opening products.

  • Polymerization: Under acidic conditions or upon exposure to heat, furan compounds can undergo polymerization to form complex, high-molecular-weight materials known as humins.

  • Decarboxylation: Furoic acids can undergo thermal decarboxylation, leading to the loss of the carboxylic acid group as carbon dioxide and the formation of the corresponding furan derivative.[2]

Below is a diagram illustrating a potential degradation pathway.

G A 5-(Hydroxymethyl)-2-methylfuran- 3-carboxylic acid B Oxidative Degradation (O2, Light, Heat) A->B Exposure to: C Polymerization/Humin Formation (Acid, Heat) A->C Exposure to: D Thermal Decarboxylation (Heat) A->D Exposure to: E Oxidized Derivatives & Ring-Opened Products B->E Leads to F Humins (Colored Polymers) C->F Leads to G 2-(Hydroxymethyl)-5-methylfuran D->G Leads to

Caption: Potential Degradation Pathways.

Troubleshooting Guides

This section provides practical guidance for identifying and addressing stability issues with this compound.

Guide 1: Assessing Compound Purity After Storage

Question: I have a batch of this compound that has been in storage for a while. How can I check if it is still pure enough for my experiment?

Answer:

Step 1: Visual Inspection

  • Carefully observe the physical appearance of the solid. Note any changes in color (e.g., from white to yellow or brown) or texture. Clumping or a sticky appearance may indicate the absorption of moisture and potential degradation.

Step 2: Solubility Test

  • Perform a quick solubility test in a recommended solvent (e.g., ethanol, DMSO). If you observe incomplete dissolution or the presence of insoluble particulates that were not there previously, it could be a sign of degradation product formation.

Step 3: Analytical Purity Assessment

  • The most reliable way to assess purity is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method.

  • Recommended HPLC Method: A reverse-phase HPLC method can be used to separate the parent compound from potential impurities. A C18 column is a good starting point.[3]

    • Mobile Phase: A gradient of acetonitrile in water with a phosphoric acid buffer can be effective.[3]

    • Detection: UV detection at 210 nm and 275 nm is suitable for furan derivatives.[3]

  • Compare the chromatogram of your stored sample with that of a freshly opened or certified reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Below is a workflow for assessing compound purity.

G A Start: Stored Sample B Visual Inspection (Color, Texture) A->B C Solubility Test (Incomplete Dissolution?) B->C D HPLC Analysis C->D E Compare to Reference Standard D->E F Purity Acceptable E->F No new peaks, main peak area consistent G Purity Unacceptable (Consider Purification or Disposal) E->G New peaks present, main peak area reduced

Caption: Workflow for Purity Assessment.

Guide 2: Investigating Unexpected Experimental Results

Question: My experiments are giving inconsistent or unexpected results. Could the stability of this compound be the cause?

Answer:

If you suspect that the stability of your compound is affecting your experimental outcomes, a systematic investigation is necessary.

Step 1: Review Handling and Storage Procedures

  • Confirm that the compound has been stored under the recommended conditions (cold, dark, inert atmosphere).

  • Review your experimental protocol. Was the compound exposed to high temperatures, strong light, or incompatible reagents (e.g., strong oxidizing agents, strong acids) for extended periods?

Step 2: Perform a Forced Degradation Study (Stress Testing)

  • A forced degradation study can help identify the conditions under which your compound is unstable and can help to identify potential degradation products.[4]

  • This involves subjecting the compound to a variety of harsh conditions:

    • Acidic Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at room temperature and then with gentle heating if no degradation is observed.[5]

    • Basic Hydrolysis: Treat a solution of the compound with a dilute base (e.g., 0.1 M NaOH) under similar conditions.[5]

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[4]

    • Thermal Degradation: Heat a solid sample or a solution of the compound at an elevated temperature (e.g., 60-80°C).

    • Photolytic Degradation: Expose a solution of the compound to a UV lamp or direct sunlight.

  • Analyze the stressed samples by HPLC to observe the formation of degradation products. This can provide valuable information about the compound's stability in your specific experimental setup.

The following table summarizes the conditions for a forced degradation study.

Stress ConditionReagent/ConditionTypical Duration
Acidic Hydrolysis0.1 M - 1 M HCl24-72 hours
Basic Hydrolysis0.1 M - 1 M NaOH24-72 hours
Oxidation3% - 30% H₂O₂24-72 hours
Thermal60°C - 80°C24-72 hours
PhotolyticUV light (e.g., 254 nm)24-72 hours

Step 3: Identify Potential Impurities

  • If your forced degradation study reveals significant degradation, you may need to identify the major degradation products. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weights of the impurities, providing clues to their structures.

Summary of Best Practices for Storage and Handling

To ensure the stability and integrity of your this compound, please adhere to the following best practices:

  • Storage: Store the solid compound at -20°C for long-term storage and at 2-8°C for short-term use in a tightly sealed, amber container under an inert atmosphere.

  • Solutions: Prepare solutions fresh whenever possible. If storage of solutions is necessary, use anhydrous organic solvents, store at low temperatures, and protect from light. Avoid prolonged storage of aqueous solutions.

  • Handling: Minimize exposure to light, heat, and air during handling. Use in a well-ventilated area.

  • Purity Verification: Periodically check the purity of stored material, especially if any visual changes are observed or if experimental results are inconsistent.

By following these guidelines, you can minimize the risk of degradation and ensure the reliability of your research. For further assistance, please consult the safety data sheet (SDS) provided by the manufacturer and the references listed below.

References

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Microbial degradation of furanic compounds: Biochemistry, genetics, and impact. ResearchGate. Available at: [Link]

  • 5-Hydroxymethyl-2-furancarboxylic acid. SIELC Technologies. Available at: [Link]

  • Western Carolina University Standard Operating Procedure for the use of Furan. Western Carolina University. Available at: [Link]

  • FURAN. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. ResearchGate. Available at: [Link]

  • Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. ResearchGate. Available at: [Link]

  • Furan. Organic Syntheses Procedure. Available at: [Link]

  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Publishing. Available at: [Link]

  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

  • 2-Furoic acid. Wikipedia. Available at: [Link]

  • Valorization of Bio-Oil Aqueous Fractions Through Oxidative Steam Reforming over Co/CeO2-SBA-15 Catalysts: From Single Model Compounds to Complex Mixtures. MDPI. Available at: [Link]

  • Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Publications. Available at: [Link]

  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. NIH. Available at: [Link]

  • Recent Advances in Carboxylation of Furoic Acid into 2,5-Furandicarboxylic Acid: Pathways towards Bio-Based Polymers. PubMed. Available at: [Link]

  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. ResearchGate. Available at: [Link]

  • Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF). PMC - NIH. Available at: [Link]

  • Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ResearchGate. Available at: [Link]

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Optimizing reaction conditions for "5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth solutions and answers to common challenges encountered during the synthesis of this valuable furanic building block. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the chemical principles and strategic decisions that underpin a successful and optimized synthesis.

The most common and reliable route to the target molecule involves the hydrolysis of a suitable precursor, typically an ester like Ethyl 5-(acetoxymethyl)-2-methylfuran-3-carboxylate . This final deprotection step, while seemingly straightforward, is fraught with potential pitfalls including incomplete reactions, product degradation, and complex purification challenges. This guide will focus on troubleshooting this critical transformation.

Part 1: Core Experimental Protocol

This section details a baseline protocol for the dual hydrolysis (saponification) of Ethyl 5-(acetoxymethyl)-2-methylfuran-3-carboxylate to yield this compound.

Experimental Protocol: Hydrolysis of Ethyl 5-(acetoxymethyl)-2-methylfuran-3-carboxylate
  • Reagent Preparation : In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ethyl 5-(acetoxymethyl)-2-methylfuran-3-carboxylate (1.0 eq) in a mixture of ethanol and deionized water (2:1 v/v). The use of a co-solvent system is critical to ensure the solubility of both the ester starting material and the inorganic base.

  • Reaction Initiation : Add potassium hydroxide (KOH, 3.0 eq) to the solution. Using a slight excess of base ensures the complete hydrolysis of both the ethyl ester and the acetate group.

  • Heating & Reflux : Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The reaction progress should be monitored periodically.

  • Reaction Monitoring : After 4 hours, take a small aliquot from the reaction mixture, neutralize it with 1M HCl, and spot it on a TLC plate against the starting material to check for completion.

  • Workup & Acidification : Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with deionized water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities. Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 3M HCl. The target carboxylic acid is poorly soluble in acidic aqueous media and will precipitate.[1]

  • Isolation : Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield the final product as a crystalline solid. Purity should be assessed by HPLC and identity confirmed by ¹H NMR, ¹³C NMR, and MS.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification start Dissolve Ester in EtOH/H2O add_base Add KOH (3.0 eq) start->add_base reflux Reflux at 80-85°C for 4-6h add_base->reflux monitor Monitor by TLC reflux->monitor concentrate Remove EtOH (Rotovap) monitor->concentrate wash Wash with Diethyl Ether concentrate->wash acidify Acidify to pH 2-3 with 3M HCl wash->acidify filtrate Collect Solid by Filtration acidify->filtrate recrystallize Recrystallize from Water/EtOH filtrate->recrystallize analyze Analyze (HPLC, NMR, MS) recrystallize->analyze

Caption: Step-by-step workflow for the synthesis of this compound.

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Question: My reaction yield is very low, or the reaction has stalled. My TLC analysis shows significant amounts of unreacted starting material. What's going wrong?

Answer: This is a common issue often related to incomplete hydrolysis. There are several potential causes:

  • Insufficient Base: The reaction requires at least two equivalents of base to hydrolyze the ethyl ester and the acetate, and an additional equivalent to deprotonate the final carboxylic acid. Using 3.0 equivalents of a strong base like KOH is recommended to drive the equilibrium towards the products.

  • Suboptimal Temperature: Saponification is temperature-dependent. If the reaction temperature is too low, the rate of hydrolysis, particularly of the sterically hindered ester, will be very slow. Ensure your reaction mixture is maintaining a steady reflux.

  • Reaction Time: While 4-6 hours is a typical timeframe, highly substituted or sterically hindered esters may require longer reaction times. Continue to monitor the reaction by TLC or HPLC until all starting material is consumed.

  • Poor Solubility: If the starting ester is not fully dissolved in the solvent system, the reaction will be a heterogeneous mixture, significantly slowing down the reaction rate. Ensure a homogenous solution before and during the reaction. You may need to adjust the ethanol-to-water ratio to achieve full solubility.

Question: I am observing a significant, unidentified impurity in my crude product that is difficult to remove. What could it be?

Answer: The formation of stubborn impurities often points to degradation of the furan ring.

  • Cause - Ring Opening: Furan rings, especially those with electron-withdrawing groups, can be susceptible to nucleophilic attack and subsequent ring-opening under harsh basic conditions (high pH and prolonged heating). This can lead to the formation of various acyclic byproducts that are often colored and difficult to separate.

  • Solution: To mitigate this, consider using milder reaction conditions. You can try lowering the reaction temperature and compensating with a longer reaction time. Alternatively, using a different base, such as Lithium Hydroxide (LiOH), can sometimes offer better selectivity and reduce degradation.

  • Cause - Decarboxylation: While less common under these conditions, some furan carboxylic acids can undergo decarboxylation at very high temperatures. Ensure the reaction temperature does not significantly exceed the boiling point of the solvent.

Question: After acidification, my product oiled out instead of precipitating as a solid, making it impossible to filter. How can I isolate my product?

Answer: "Oiling out" occurs when the product is molten or has low crystallinity at the isolation temperature, or when impurities are present that depress the melting point.

  • Solution 1 - Solvent Extraction: Instead of filtration, perform a liquid-liquid extraction. Extract the acidified aqueous solution multiple times with a suitable organic solvent like ethyl acetate. The carboxylic acid product will move into the organic layer. Combine the organic extracts, dry with anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to obtain the crude product. This is often a more effective isolation method for products that are slow to crystallize.[2]

  • Solution 2 - Improve Crystallinity: Ensure the pH is correctly adjusted to the point of minimum solubility (typically pH 2-3). After acidification in an ice bath, vigorously stir the mixture for an extended period (1-2 hours) or gently scratch the inside of the flask with a glass rod to induce crystallization.

  • Solution 3 - Remove Impurities: The presence of impurities is a primary cause of oiling out. The recommended workup step of washing the basic solution with a non-polar solvent before acidification is crucial for removing any organic, non-acidic impurities that could interfere with crystallization.

Troubleshooting Decision Tree

G problem_node problem_node cause_node cause_node solution_node solution_node start Problem Encountered low_yield Low Yield / Stalled Reaction start->low_yield impurity Unknown Impurities start->impurity oiling_out Product Oiled Out start->oiling_out incomplete_hydrolysis Cause: Incomplete Hydrolysis low_yield->incomplete_hydrolysis degradation Cause: Furan Ring Degradation impurity->degradation isolation_issue Cause: Low Crystallinity / Impurities oiling_out->isolation_issue increase_params Solution: - Increase Base (3 eq KOH) - Ensure Reflux Temp - Extend Reaction Time incomplete_hydrolysis->increase_params milder_cond Solution: - Lower Temperature - Use LiOH instead of KOH - Minimize Reaction Time degradation->milder_cond extract Solution: - Use Liquid-Liquid Extraction - Ensure pH is 2-3 - Pre-wash basic solution isolation_issue->extract

Caption: A decision tree to diagnose and solve common synthesis problems.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is potassium hydroxide (KOH) recommended over sodium hydroxide (NaOH)?

A1: While both are strong bases and can effect the hydrolysis, potassium salts of organic acids are often more soluble in aqueous-organic mixtures than their sodium counterparts. This can help maintain a homogeneous reaction mixture and prevent the product salt from precipitating prematurely, which would halt the reaction.

Q2: Can I perform this reaction without an alcohol co-solvent, for instance, in THF or Dioxane?

A2: Yes, solvents like THF and dioxane can be used. However, ethanol offers the advantage of being miscible with water in all proportions, creating an ideal single-phase system for the reaction. If using THF or dioxane, ensure you add sufficient water to dissolve the hydroxide base and facilitate the hydrolysis. The reaction kinetics might also vary, requiring re-optimization of time and temperature.

Q3: What is the best way to purify the final product if recrystallization fails?

A3: If the crude product contains impurities with similar polarity, making recrystallization difficult, column chromatography is a viable alternative. A silica gel column using a gradient elution of ethyl acetate and hexanes, often with 1% acetic acid added to the mobile phase, can be effective. The added acid helps to keep the carboxylic acid protonated and prevents it from streaking on the silica gel.

Q4: Is it possible to selectively hydrolyze the ethyl ester without affecting the acetoxymethyl group?

A4: Achieving selective hydrolysis of the ester in the presence of an acetate is very challenging under basic conditions, as the reactivity of both groups towards saponification is comparable. An enzymatic approach or carefully controlled acidic hydrolysis might offer some selectivity, but for a robust and high-yielding synthesis, it is generally more practical to hydrolyze both groups and accept the formation of the diol-acid as the target product.

Part 4: Optimized Reaction Parameters Summary

The table below summarizes the recommended starting conditions for a robust and high-yielding synthesis.

ParameterRecommended ConditionRationale
Base Potassium Hydroxide (KOH)Ensures high reactivity and good solubility of the intermediate salt.
Stoichiometry 3.0 equivalentsDrives the reaction to completion for both hydrolysis steps.
Solvent System Ethanol / Water (2:1 v/v)Provides excellent solubility for both substrate and base.
Temperature 80 - 85 °C (Reflux)Ensures an adequate reaction rate without excessive degradation.
Reaction Time 4 - 6 hoursTypically sufficient for full conversion; should be confirmed by TLC/HPLC.
Workup pH 2 - 3Ensures complete protonation and precipitation of the carboxylic acid.[1]

References

  • Google Patents. (n.d.). Separation and purification of furan carboxylates.
  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • Dalton Transactions. (2024). Enhanced carboxylation of furoic salt with CO2 by ZnCl2 coordination for efficient production of 2,5-furandicarboxylic acid. RSC Publishing.
  • Stanford Digital Repository. (n.d.).
  • Mehner, A., et al. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 12(3), 634-640. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • ACS Catalysis. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2025). Optimization of 2,5-Furandicarboxylic Acid (FDCA)
  • Organic & Biomolecular Chemistry. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Retrieved from [Link]

  • Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(29), 5689–5691.
  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. Retrieved from [Link]

  • National Institutes of Health. (2022).
  • IRIS. (2020). Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan (BHMF).
  • CoLab. (2025).
  • Google Patents. (n.d.). 5-(hydroxymethyl) furan-2-carbaldehyde (hmf)
  • PubMed. (2007). Synthesis of 5-acetoxymethyl- and 5-hydroxymethyl-2-vinyl-furan. Molecules, 12(3), 634-40.

Sources

Technical Support Center: Spectroscopic Analysis of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic characterization of 5-(hydroxymethyl)-2-methylfuran-3-carboxylic acid (Molecular Formula: C₇H₈O₄, Molecular Weight: 156.14 g/mol ). This guide is designed for researchers, chemists, and quality control professionals to navigate common challenges encountered during NMR, IR, and Mass Spectrometry analysis. We will move beyond simple procedural steps to explain the chemical principles behind the data, ensuring you can confidently interpret your results and troubleshoot effectively.

Reference Spectroscopic Data (Predicted)

Direct experimental spectra for this specific molecule are not widely published. The data below are predicted based on established principles of spectroscopy and data from analogous furan derivatives.[1][2][3] Use these tables as a baseline for evaluating your experimental results.

Table 1: Predicted ¹H NMR Spectral Data Solvent: DMSO-d₆. Spectrometer Frequency: 400 MHz.

Chemical Shift (δ, ppm)MultiplicityAssignmentNotes
~12.5 - 13.5Broad Singlet-COOHChemical shift is highly dependent on concentration and residual water. May not be visible in protic solvents like D₂O or CD₃OD.[4]
~6.3 - 6.5SingletH-4 (Furan)The sole proton on the furan ring. Its chemical shift is influenced by the electron-withdrawing carboxyl group and electron-donating methyl and hydroxymethyl groups.
~5.2 - 5.4Broad Singlet-CH₂OHExchangeable proton. Broadness and position are solvent and temperature-dependent.[4]
~4.4 - 4.6Singlet-CH₂OHMethylene protons. Expected to be a singlet as there are no adjacent protons for coupling.
~2.3 - 2.5Singlet-CH₃Methyl protons attached to the furan ring at the C-2 position.

Table 2: Predicted ¹³C NMR Spectral Data Solvent: DMSO-d₆. Spectrometer Frequency: 100 MHz.

Chemical Shift (δ, ppm)AssignmentNotes
~165 - 168C=O (-COOH)Carboxylic acid carbonyl carbon.
~158 - 162C-5 (Furan)Carbon bearing the hydroxymethyl group.
~150 - 154C-2 (Furan)Carbon bearing the methyl group.
~115 - 118C-3 (Furan)Carbon bearing the carboxylic acid group.
~110 - 113C-4 (Furan)Carbon bearing the furan proton.
~56 - 59-CH₂OHHydroxymethyl carbon.
~13 - 15-CH₃Methyl carbon.

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeAppearanceNotes
2500-3300O-H stretch (Carboxylic Acid)Very broad, strongThe classic "hairy beard" resulting from hydrogen-bonded dimers. Often obscures C-H stretches.[5][6]
~3200-3500O-H stretch (Alcohol)Broad, mediumMay be visible as a shoulder on the broader carboxylic acid O-H band.
~2850-3000C-H stretch (Alkyl)Medium-WeakOften masked by the broad carboxylic acid O-H band.
~1680-1710C=O stretch (Carboxylic Acid)Strong, sharpPosition is sensitive to hydrogen bonding. A lower wavenumber suggests strong intermolecular dimerization.
~1550-1650C=C stretch (Furan Ring)MediumCharacteristic of the aromatic furan system.
~1210-1320C-O stretch (Carboxylic Acid)StrongCoupled with O-H in-plane bending.
~1000-1050C-O stretch (Alcohol)Medium-StrongCharacteristic of the primary alcohol.

Troubleshooting Guide & FAQs (By Technique)

This section addresses common issues in a question-and-answer format, providing the scientific rationale and actionable protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: My -COOH and/or -OH proton signals are missing or extremely broad. Is my sample degraded?

Short Answer: Unlikely. This is a very common and expected phenomenon for exchangeable protons.

Scientific Rationale: Protons on heteroatoms like oxygen (-OH) and nitrogen (-NH) are "exchangeable." In the presence of trace amounts of water (even in "dry" NMR solvents) or protic solvents (like methanol-d₄ or D₂O), these protons can chemically exchange with deuterium atoms from the solvent or with other labile protons.[4]

  • In solvents like CDCl₃: Exchange is often slow to intermediate, resulting in broad signals that can be difficult to distinguish from the baseline.

  • In solvents like DMSO-d₆: This solvent is hygroscopic but forms strong hydrogen bonds with the -OH and -COOH protons. This slows down the exchange rate, typically resulting in sharper, more observable peaks.[4]

  • In solvents like D₂O or CD₃OD: The acidic protons will rapidly exchange with the solvent's deuterium atoms. The signal for the original proton disappears from the ¹H NMR spectrum, while a new, combined HOD peak may appear elsewhere.

Troubleshooting Protocol:

  • Confirm the Peak: To confirm if a broad peak or a missing peak is due to an exchangeable proton, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the spectrum. If the peak disappears, it was an exchangeable -OH or -COOH proton.

  • Change Solvents: If you are using CDCl₃, re-run the sample in DMSO-d₆ to sharpen the signals for the hydroxyl and carboxylic acid protons.

  • Lower the Temperature: Decreasing the sample temperature can sometimes slow the exchange rate, leading to sharper signals.

.

G start Broad or Missing -OH / -COOH Peak check_solvent What is the NMR solvent? start->check_solvent d2o_shake Protocol: Add 1 drop D₂O, shake, and re-acquire spectrum. check_solvent->d2o_shake Any Solvent peak_gone Result: Peak Disappears d2o_shake->peak_gone peak_same Result: Peak Unchanged d2o_shake->peak_same conclusion_ok Conclusion: Confirmed as exchangeable proton. This is expected behavior. peak_gone->conclusion_ok conclusion_bad Conclusion: Not an exchangeable proton. Investigate other causes (e.g., sample degradation, impurity). peak_same->conclusion_bad

Caption: Workflow for confirming exchangeable protons in ¹H NMR.

Question 2: I see extra singlets around 2.1 ppm and 3.6 ppm in my spectrum run in DMSO-d₆. What are they?

Short Answer: These are likely common residual solvents: acetone and water.

Scientific Rationale: NMR solvents are never 100% deuterated, and samples or glassware may not be perfectly dry.

  • DMSO-d₆ is very hygroscopic and readily absorbs atmospheric moisture. The residual water peak in DMSO-d₆ typically appears as a broad singlet around 3.3-3.6 ppm.

  • Acetone is a very common solvent for washing laboratory glassware. Traces of it can remain and will appear as a singlet in DMSO-d₆ at approximately 2.09 ppm.

Preventative Measures:

  • Dry Glassware: Ensure all glassware, including the NMR tube and sample vial, is thoroughly dried in an oven and cooled in a desiccator before use.

  • Use High-Purity Solvents: Use fresh, high-quality deuterated solvents from a sealed ampoule or a bottle stored under an inert atmosphere.

  • Blank Spectrum: If unsure, run a spectrum of just the NMR solvent from the same batch to identify the positions of its inherent impurity peaks.

Infrared (IR) Spectroscopy

Question 1: My IR spectrum has a huge, broad absorption from ~3300 cm⁻¹ down to 2500 cm⁻¹, and it's masking my C-H peaks. Is the instrument working correctly?

Short Answer: Yes, this is the most characteristic feature of a carboxylic acid and indicates your sample is likely pure.

Scientific Rationale: Carboxylic acids readily form intermolecular hydrogen-bonded dimers in the solid state or in concentrated solutions. This strong hydrogen bonding significantly broadens the O-H stretching vibration, creating a distinctive feature often called a "hairy beard" that spans a wide frequency range (2500-3300 cm⁻¹).[5][6] The presence of this band is strong evidence for the carboxylic acid functional group. The individual C-H stretching vibrations (~2850-3000 cm⁻¹) are much weaker and are typically swallowed by this overwhelmingly broad absorption.

G M [C₇H₈O₄]⁺˙ m/z = 156 (Molecular Ion) M_minus_18 [C₇H₆O₃]⁺˙ m/z = 138 M->M_minus_18 - H₂O (18) M_minus_45 [C₆H₇O₂]⁺ m/z = 111 M->M_minus_45 - •COOH (45) M_minus_31 [C₆H₅O₃]⁺ m/z = 125 M->M_minus_31 - •CH₂OH (31) frag_81 [C₅H₅O]⁺ m/z = 81 M_minus_45->frag_81 - CO (28)

Caption: Predicted primary EI fragmentation pathways for the title compound.

References

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0291036). [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

  • ResearchGate. ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Acta Crystallographica Section E. (2011). 5-(Hydroxymethyl)furan-2-carboxylic acid. [Link]

  • ResearchGate. ¹H-NMR spectra of KA (1, red) and 5-(hydroxymetyhyl)-furan 3-carboxylic acid (2, green) recorded at 400 MHz in DMSOd6. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • ResearchGate. The Fourier transform infrared (FTIR) spectra of 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA). [Link]

  • AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • ResearchGate. Some compounds whose mass spectra contain the fragment ion [M-H]+ or [M-D]+. [Link]

  • Sam Houston State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • ResearchGate. (PDF) Synthesis of 5-(Hydroxymethyl)furfural (HMF). [Link]

  • NIST WebBook. 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

  • NIST WebBook. 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. [Link]

  • Google Patents. KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf)
  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • ARKIVOC. Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. [Link]

  • Google Patents. CN105263916A - 5-(Hydroxymethyl)furan-2-formaldehyde (HMF)

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid." This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming the poor aqueous solubility of this compound in various assays. Our goal is to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is causing this?

A1: This is a common issue arising from the compound's low aqueous solubility.[1] Many organic molecules, while readily soluble in a solvent like dimethyl sulfoxide (DMSO), will precipitate when introduced into an aqueous environment where their solubility is limited.[1] The carboxylic acid and furan functional groups in "this compound" contribute to its overall polarity, but its solubility in neutral aqueous solutions can still be challenging.

Q2: What is the first and most critical step to take when my compound is not dissolving in the assay buffer?

A2: The initial step is to evaluate the final concentration of your organic solvent (typically DMSO) in the assay medium. For many cell-based and biochemical assays, it is crucial to keep the solvent concentration low, often between 0.1% and 1%, as higher concentrations can interfere with the assay components or cause cellular toxicity.[2] If your current protocol results in a higher solvent concentration, consider preparing a more concentrated stock solution of your compound to minimize the volume added to the assay. If solubility issues persist even at acceptable solvent concentrations, further optimization is necessary.[2]

Q3: Can I simply increase the pH of my buffer to dissolve the compound?

A3: Adjusting the pH is a highly effective strategy for carboxylic acids. The solubility of "this compound" is pH-dependent.[3][4] In alkaline conditions (higher pH), the carboxylic acid group deprotonates to form a more soluble carboxylate salt.[3][5] However, it is critical to ensure that the adjusted pH is compatible with your specific assay, as significant deviations can affect protein function, cell viability, and other biological components.

Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility

If you are encountering solubility issues with "this compound," follow this systematic guide to identify the optimal solubilization strategy for your specific experimental needs.

Step 1: Optimizing the Primary Solvent and Stock Concentration

Most researchers begin by dissolving their compound in DMSO.[6][7] While an excellent solvent for many organic molecules, issues can arise during dilution into aqueous buffers.[1]

  • Problem: Compound precipitates upon dilution from a high-concentration DMSO stock.

  • Causality: The rapid change in solvent polarity causes the compound to crash out of solution. This is a common problem in high-throughput screening (HTS) where high stock concentrations are used.[1]

  • Solution:

    • Determine Maximum Tolerable DMSO Concentration: First, establish the highest percentage of DMSO your assay can tolerate without showing artifacts. This is your working limit.

    • Adjust Stock Concentration: If possible, prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your aqueous buffer, keeping the final DMSO concentration within the tolerable range.[2]

    • Consider Alternative Solvents: For some applications, other organic solvents like ethanol or dimethylformamide (DMF) may be suitable.[8] However, their compatibility with your assay must be rigorously tested.

SolventApproximate Solubility of a similar compound (5-Hydroxymethyl-2-furancarboxylic acid)
Ethanol~100 mg/mL[8]
DMSO~10 mg/mL[8]
Dimethyl formamide (DMF)~15 mg/mL[8]

Table 1: Solubility of a structurally related compound in common organic solvents.

Step 2: Leveraging pH for Enhanced Solubility

The carboxylic acid moiety of the compound is the key to this strategy. By increasing the pH, you can significantly enhance its aqueous solubility.

  • Problem: The compound remains insoluble in a neutral aqueous buffer (e.g., PBS pH 7.2).

  • Causality: At neutral pH, a significant portion of the carboxylic acid groups are in their protonated, less soluble form. The solubility of carboxylic acids generally increases as the pH of the solution increases.[4][5]

  • Solution:

    • Prepare a Basic Stock Solution: Instead of dissolving the compound directly in a neutral buffer, first prepare a concentrated stock solution in a slightly basic solution (e.g., by adding a small amount of NaOH or using a buffer with a higher pH).

    • Titrate to Working pH: Carefully adjust the pH of this stock solution or the final assay buffer back to the desired experimental pH. It is crucial to monitor for any signs of precipitation during this process.

    • Validate Assay Compatibility: Always run a vehicle control with the pH-adjusted buffer to ensure that the change in pH does not impact your assay's performance.

Caption: Impact of pH on the solubility of carboxylic acids.

Step 3: Employing Solubilizing Excipients

When solvent and pH adjustments are insufficient or incompatible with your assay, solubilizing excipients can be powerful tools.

A. Co-solvents

  • Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[9][10]

  • Examples: Polyethylene glycol (PEG), propylene glycol (PG), and ethanol are commonly used co-solvents.[10]

  • Protocol:

    • Prepare a stock solution of your compound in the chosen co-solvent.

    • Add this stock solution to your aqueous buffer, ensuring the final co-solvent concentration is below the level that affects your assay.

    • Always include a vehicle control with the same concentration of the co-solvent.

B. Surfactants

  • Mechanism: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[11][12][13]

  • Examples: Non-ionic surfactants like Tween 20, Tween 80, and Triton X-100 are often used in biological assays.[14][15]

  • Protocol:

    • Prepare your assay buffer containing the surfactant at a concentration above its CMC.

    • Add your compound (either as a solid or from a concentrated DMSO stock) to the surfactant-containing buffer.

    • Vortex or sonicate to aid dissolution.

    • It is essential to run controls to ensure the surfactant itself does not interfere with the assay.[16]

C. Cyclodextrins

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from the aqueous environment and increasing its solubility.[17][18][19][20]

  • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their enhanced solubility and safety profiles.[17]

  • Protocol:

    • Prepare an aqueous solution of the cyclodextrin.

    • Add the solid compound to the cyclodextrin solution.

    • Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

    • As with other excipients, validate the compatibility of the cyclodextrin with your assay.

Caption: Stepwise workflow for solubilizing the target compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution using pH Adjustment
  • Weigh out the required amount of "this compound" (MW: 156.14 g/mol ).

  • Add a volume of 0.1 M NaOH sufficient to dissolve the compound.

  • Gently vortex or sonicate until the solid is completely dissolved.

  • Carefully adjust the pH of the solution to your desired working pH using 0.1 M HCl. Monitor for any signs of precipitation.

  • Bring the final volume to the target with your assay buffer to achieve a 10 mM stock solution.

  • Filter the solution through a 0.22 µm filter before use.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a 10% (w/v) solution of HP-β-CD in your aqueous assay buffer.

  • Add solid "this compound" to the HP-β-CD solution to achieve the desired final concentration.

  • Stir the mixture at room temperature for 1-2 hours, or until the compound is fully dissolved. Gentle heating may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

  • Filter the final solution through a 0.22 µm filter.

  • Prepare a vehicle control containing 10% HP-β-CD in the same assay buffer.

Final Recommendations

  • Always Run Vehicle Controls: It is imperative to run parallel experiments with the vehicle (the solvent and any excipients) alone to ensure that the observed effects are due to your compound and not the solubilizing agents.[2]

  • Assess Compound Stability: Be aware that changes in pH or the addition of excipients could potentially affect the stability of your compound over time. It is recommended to prepare fresh solutions for your experiments. Structurally similar compounds like 2-furancarboxylic acid can be sensitive to light and unstable in highly alkaline conditions.[21]

  • Start with the Simplest Method: Begin with the least complex approach (solvent and pH optimization) before moving to more complex formulations involving excipients. This minimizes the potential for assay interference.

By following these guidelines, you can systematically address the solubility challenges of "this compound" and obtain reliable and reproducible data in your assays.

References

  • Vertex AI Search. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
  • Vertex AI Search. Furoic acid - Solubility of Things.
  • Vertex AI Search. cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC - NIH.
  • Vertex AI Search. Mutual Influence of Furfural and Furancarboxylic Acids on Their Solubility in Aqueous Solutions: Experiments and Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) Predictions | Journal of Chemical & Engineering Data - ACS Publications.
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
  • Vertex AI Search. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed.
  • Vertex AI Search. What effects does DMSO have on cell assays? - Quora.
  • Vertex AI Search. Mutual Influence of Furfural and Furancarboxylic Acids on Their Solubility in Aqueous Solutions: Experiments and Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) Predictions | Journal of Chemical & Engineering Data - ACS Publications.
  • Vertex AI Search. Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening - Benchchem.
  • Vertex AI Search. Another aspect in use of DMSO in medicinal chemistry - Atlas of Science.
  • Vertex AI Search. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC - NIH.
  • Vertex AI Search. Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays - Benchchem.
  • Vertex AI Search. Technical Support Center: Stability of 2-Furancarboxylic Acid in Aqueous Solution - Benchchem.
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"5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the synthesis and purification of this compound. Our focus is on the identification and removal of critical byproducts to ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: I've synthesized this compound and my initial analysis shows several impurities. What are the most probable byproducts I should be looking for?

A1: The identity of byproducts is intrinsically linked to your synthetic route. However, for furan derivatives, especially those originating from biomass-derived precursors like 5-hydroxymethylfurfural (HMF), several classes of impurities are common.[1][2]

  • Unreacted Starting Materials or Intermediates: This is the most common source of impurities. For example, if your synthesis involves the oxidation of an aldehyde precursor, you may have residual aldehyde in your final product.

  • Over-oxidation Products: The hydroxymethyl group is susceptible to oxidation. Aggressive or non-selective oxidation conditions can lead to the formation of the corresponding aldehyde (5-formyl-2-methylfuran-3-carboxylic acid) or even the dicarboxylic acid (2-methylfuran-3,5-dicarboxylic acid).

  • Decarboxylation Products: Furan carboxylic acids can be sensitive to heat, potentially leading to loss of CO2 and formation of 5-(hydroxymethyl)-2-methylfuran.

  • Ring-Opening Products: Furan rings can be unstable, particularly under strong acidic or certain oxidative conditions, leading to the formation of acyclic dicarbonyl compounds.[3]

  • Polymeric Byproducts (Humins): Acid-catalyzed reactions of carbohydrate-derived furans are notorious for producing dark, insoluble, high-molecular-weight polymers known as humins.[2] These are often the cause of discoloration in the final product.

  • Side-Products from Reagents: Impurities can also arise from the reagents used, such as residual base, acid, or coupling agents used in preceding steps.[4]

A logical workflow is essential for systematically identifying and addressing these impurities.

G cluster_0 Troubleshooting Workflow A Crude Product Analysis (TLC, LC-MS, 1H NMR) B Hypothesize Impurity Structures (Based on Synthesis Route) A->B C Select Purification Strategy (Extraction, Crystallization, Chromatography) B->C D Execute Purification C->D E Assess Purity (HPLC, NMR) D->E F Product Meets Spec? E->F G Archive Pure Compound F->G  Yes H Re-evaluate & Re-purify F->H  No H->C

Caption: A systematic workflow for impurity troubleshooting.

Troubleshooting Guide: Byproduct Identification

Q2: What is the most effective analytical strategy for identifying the specific impurities in my sample?

A2: A multi-technique approach is essential for unambiguous identification. No single technique tells the whole story. The combination of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive profile of your sample.[5]

  • High-Performance Liquid Chromatography (HPLC): This should be your first step. HPLC is ideal for determining the number of components in your mixture and quantifying their relative abundance (purity assessment). A good starting point is a reverse-phase C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): By coupling HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) for each impurity separated by the HPLC. This is the most powerful tool for hypothesizing molecular formulas for your unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. While the spectrum of a mixture can be complex, it often allows for the positive identification of major impurities by comparing characteristic signals to those of known starting materials or common byproducts. For instance, a residual aldehyde proton will typically appear as a singlet between δ 9-10 ppm in the ¹H NMR spectrum. Compiling chemical shift data for known impurities can be highly beneficial.[6]

Compound/Byproduct Class ¹H NMR Signal (Typical δ, ppm) Key Feature for Identification
Target Product ~4.6 (s, 2H, -CH₂OH), ~2.4 (s, 3H, -CH₃), ~6.5 (s, 1H, furan H)Presence of all key functional group signals in the correct integration ratio.
Aldehyde Precursor 9.5-9.8 (s, 1H, -CHO)Diagnostic singlet in the downfield aldehyde region.
Over-oxidation (Formyl) 9.8-10.0 (s, 1H, -CHO)Appearance of a new aldehyde proton signal.
Decarboxylation Product Absence of -COOH proton; furan protons shift slightly.Loss of the broad carboxylic acid proton signal.

Troubleshooting Guide: Byproduct Removal

Q3: My product is contaminated with a non-polar byproduct and some dark, polymeric material. What purification strategy do you recommend?

A3: This scenario requires a multi-step approach that leverages differences in polarity and solubility. A combination of crystallization and/or column chromatography is typically effective.

G Start Impure Product Decision1 Is the desired product the major component (>80%)? Start->Decision1 Decision2 Are impurities significantly different in polarity? Decision1->Decision2  No Recrystallization Attempt Recrystallization Decision1->Recrystallization  Yes Chromatography Perform Flash Column Chromatography Decision2->Chromatography  Yes AcidBase Consider Acid-Base Extraction Decision2->AcidBase  No (e.g., isomers) End Pure Product Recrystallization->End Chromatography->End AcidBase->Chromatography (as pre-purification)

Caption: Decision tree for selecting a primary purification method.

For your specific problem, here is the recommended workflow:

  • Initial Solvent Treatment: Begin by dissolving your crude product in a suitable solvent like ethyl acetate. The high-molecular-weight humins are often insoluble and can be removed by simple filtration. If they are partially soluble, a charcoal treatment can be effective.

  • Recrystallization: Since your desired product is a crystalline solid, recrystallization is a powerful and scalable purification technique. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the non-polar impurity remains in the mother liquor. A solvent system like ethyl acetate/hexanes or toluene could be effective.[7]

  • Flash Column Chromatography: If recrystallization fails to remove the non-polar impurity sufficiently, flash chromatography is the next logical step. Given the polarity difference, a silica gel column with a mobile phase gradient (e.g., starting with hexanes/ethyl acetate 9:1 and gradually increasing the ethyl acetate concentration) should provide excellent separation. Your polar carboxylic acid product will have a lower Rf and elute later than the non-polar byproduct.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general framework for purifying this compound.

Objective: To remove impurities by leveraging differences in solubility.

Methodology:

  • Solvent Selection: In small test tubes, test the solubility of ~10 mg of crude material in 0.5 mL of various solvents (e.g., water, ethanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating. The ideal single solvent is one in which the product is sparingly soluble at room temperature but fully soluble when hot. Alternatively, identify a solvent pair (one "soluble" and one "anti-solvent").

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the "soluble" solvent) to completely dissolve the solid. Stir and heat gently.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% w/w) to the hot solution, swirl for 2-5 minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase to encourage the growth of larger crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by HPLC and NMR to confirm purity.

Protocol 2: Analytical HPLC Method

Objective: To assess the purity of a sample and quantify impurities.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample: ~1 mg/mL dissolved in a 50:50 mixture of Mobile Phase A and B

Methodology:

  • System Equilibration: Equilibrate the column with a 95:5 mixture of A:B for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the sample.

  • Gradient Elution: Run a linear gradient as described in the table below.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the furan ring).

  • Analysis: Integrate the peak areas to calculate the relative percentage of the main peak and any impurities.

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0.09551.0
20.05951.0
25.05951.0
25.19551.0
30.09551.0

References

  • Angell, F. G. (n.d.). Some Analytical Methods Applicable to Furan and its Derivatives. RSC Publishing.
  • Algor Cards. (n.d.). Furan Derivatives: Synthesis, Applications, and Research.
  • BenchChem. (n.d.). Identifying common impurities in 3-(Furan-3-yl)-3-oxopropanenitrile synthesis.
  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.
  • Yuan, L., et al. (n.d.). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry.
  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate.
  • BenchChem. (n.d.). Troubleshooting common issues in furan ring synthesis.
  • Gao, Y., et al. (n.d.). Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid. PubMed.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Google Patents. (n.d.). Purification of 5-hydroxymethylfurfural (hmf) by crystallization.
  • Wang, J., et al. (2018). Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF). PMC - NIH.
  • Kukulka, A., et al. (n.d.). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ResearchGate.

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Technical Support Center: Scaling the Synthesis of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of furan chemistry. We will move beyond simple procedural lists to explore the underlying principles, enabling you to troubleshoot effectively and scale your synthesis with confidence. Furan derivatives are notoriously sensitive, and successful scale-up requires a deep understanding of their stability and reactivity.[1][2][3]

Part 1: Recommended Synthesis Strategy & Core Protocol

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to prevent degradation of the furan ring. The following route is recommended for its logical progression and use of well-characterized transformations, starting from the commercially available ethyl 2-methylfuran-3-carboxylate.

Overall Synthesis Workflow

The proposed three-step synthesis involves formylation, selective reduction, and finally, ester hydrolysis.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis A Ethyl 2-methylfuran-3-carboxylate C Ethyl 5-formyl-2-methylfuran-3-carboxylate A->C Electrophilic substitution B Vilsmeier-Haack Reagent (POCl3, DMF) E Ethyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate C->E Selective aldehyde reduction D Sodium Borohydride (NaBH4) G Target Molecule: This compound E->G Mild ester hydrolysis F Lithium Hydroxide (LiOH)

Caption: Proposed three-step synthesis workflow.

Step 1: Vilsmeier-Haack Formylation

Principle: This reaction introduces an aldehyde group at the C5 position, the most nucleophilic site on the furan ring. The Vilsmeier-Haack reaction is chosen for its mild conditions, which are crucial for preventing the acid-catalyzed polymerization that furan rings are prone to.[4]

Protocol:

  • Cool a solution of anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) in anhydrous dichloromethane (DCM) to 0 °C under a nitrogen atmosphere.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.

  • Add a solution of ethyl 2-methylfuran-3-carboxylate (1.0 equiv.) in anhydrous DCM dropwise to the Vilsmeier reagent, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC for the disappearance of the starting material.

  • Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude ethyl 5-formyl-2-methylfuran-3-carboxylate.

Scale-Up Considerations:

  • Thermal Management: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic. On a large scale, ensure the reactor has adequate cooling capacity to maintain the temperature below 5 °C during addition. A jacketed reactor with a chiller is essential.

  • Reagent Addition: Use a programmable syringe pump for the dropwise addition of POCl₃ and the furan substrate to ensure a controlled reaction rate and prevent localized temperature spikes.

  • Quenching: The quench is highly exothermic and releases gas. Perform it slowly in a vessel with sufficient headspace and vigorous stirring to manage the effervescence and heat.

Step 2: Selective Aldehyde Reduction

Principle: The aldehyde group is selectively reduced to a primary alcohol using a mild reducing agent. Sodium borohydride (NaBH₄) is ideal as it will not reduce the ester functionality under these conditions.

Protocol:

  • Dissolve the crude ethyl 5-formyl-2-methylfuran-3-carboxylate in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 4:1 v/v).

  • Cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or HPLC.

  • Once complete, carefully add acetone to quench the excess NaBH₄.

  • Adjust the pH to ~7 with 1M HCl.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (EtOAc, 3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield crude ethyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate.

Scale-Up Considerations:

  • Hydrogen Evolution: The reaction and quench generate hydrogen gas. Ensure the reactor is properly vented and operated in a well-ventilated area, away from ignition sources.

  • Solid Addition: Adding NaBH₄, a fine powder, on a large scale can be challenging. Consider using a solid addition funnel or preparing a stabilized solution of NaBH₄ in a compatible solvent if process safety permits.

Step 3: Saponification (Ester Hydrolysis)

Principle: The ester is hydrolyzed to the target carboxylic acid. Mild basic conditions using lithium hydroxide (LiOH) are employed. Stronger bases (like NaOH or KOH) or acidic hydrolysis could lead to ring-opening or other degradation pathways.[2]

Protocol:

  • Dissolve the crude ethyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0-5 °C.

  • Add an aqueous solution of lithium hydroxide (LiOH, 1.5 equiv.) dropwise.

  • Stir at room temperature for 3-5 hours, monitoring the reaction progress by HPLC.

  • Once the hydrolysis is complete, cool the mixture back to 0 °C.

  • Carefully acidify the mixture to pH 2-3 with cold 1M HCl. The product should precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Scale-Up Considerations:

  • pH Control: Precise pH control during acidification is critical for maximizing product precipitation and preventing degradation. Use a calibrated pH probe and add the acid slowly with efficient stirring.

  • Crystallization & Filtration: The particle size and morphology of the precipitate will affect filtration efficiency. A controlled acidification rate and appropriate agitation can improve the crystal habit. Ensure the filtration equipment (e.g., Nutsche filter-dryer) is sized appropriately for the batch.

Part 2: Troubleshooting Guide

Navigating the synthesis of furan derivatives often involves overcoming challenges related to their inherent instability. This guide addresses the most common issues encountered during the synthesis of this compound.

G cluster_B cluster_C cluster_D A Problem Observed B Low or No Conversion A->B C Reaction Mixture Darkens / Black Tar Forms A->C D Multiple Spots on TLC / Impure Product A->D B1 Possible Cause: Inactive Reagents C1 Possible Cause: Furan Polymerization D1 Possible Cause: Side Reactions B2 Solution: Use fresh, anhydrous solvents. Verify activity of Vilsmeier or NaBH4. B1->B2 Check C2 Solution: Strict temperature control (<5°C). Ensure slow, controlled addition of acids (POCl3, HCl). Use high-purity, inhibitor-free starting materials. C1->C2 Mitigate D2 Solution: Over-reduction (Step 2): Use exactly 1.5 eq NaBH4, maintain 0°C. Incomplete Hydrolysis (Step 3): Increase reaction time or add 0.2 eq more LiOH. Degradation: Re-check temperature and pH control throughout. D1->D2 Analyze

Caption: Troubleshooting decision-making flow.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction mixture turned dark brown or black during the Vilsmeier-Haack formylation (Step 1). What is the cause? A1: This is a classic sign of furan ring polymerization or degradation, which is almost always caused by excessive exposure to strong acid or high temperatures.[4]

  • Root Cause Analysis:

    • Temperature Excursion: Did the internal temperature rise above 5-10 °C during the addition of POCl₃ or the furan substrate? Localized "hot spots" can initiate polymerization.

    • Reagent Quality: Is your starting furan old or discolored? Impurities can promote degradation. Was your DMF truly anhydrous? Water can react with POCl₃ to form HCl, a harsh acid.

  • Corrective Actions:

    • Immediate: If the reaction is salvageable, proceed with the quench and workup, but anticipate a lower yield and a more difficult purification.

    • Future Runs: Improve your cooling efficiency. Slow down the rate of addition for all reagents. Use freshly distilled or purchased high-purity, anhydrous solvents and starting materials.

Q2: The yield of my final product is very low after hydrolysis and acidification (Step 3). Where did my product go? A2: Low yield at the final step can be due to several factors:

  • Incomplete Hydrolysis: The saponification may not have gone to completion. Verify this by taking an HPLC of the reaction mixture before acidification to check for remaining starting material (the ethyl ester). If incomplete, you may need to extend the reaction time or use slightly more LiOH (e.g., 1.8 equiv.).

  • Product Degradation: Acidification must be done cold (0-5 °C). Adding acid too quickly or at room temperature can cause the furan ring of the product to decompose. The combination of low pH and local heating is detrimental.[1][2]

  • Product Solubility: The protonated carboxylic acid has some solubility in water. Ensure you are washing the filtered product with ice-cold water, not room temperature water, to minimize losses. If yields are still low, you may need to perform a back-extraction of the acidic aqueous filtrate with a solvent like ethyl acetate.

Q3: My reduction of the aldehyde (Step 2) is not clean. I see multiple products on my TLC/HPLC. A3: This points to either incomplete reaction or over-reduction.

  • Incomplete Reaction: If you see significant starting material (the aldehyde), your NaBH₄ may be old or inactive, or you may not have used enough.

  • Over-reduction: While NaBH₄ is generally selective, prolonged reaction times or higher temperatures can lead to the slow reduction of the ester group to the corresponding diol. This is a common challenge in furan chemistry.[5] Ensure you maintain a low temperature (0 °C) and do not let the reaction run for an excessive amount of time after the aldehyde has been consumed.

Part 3: Purification & Characterization FAQ

Q1: What is the best method to purify the final product on a large scale? A1: For multi-gram to kilogram scale, crystallization is the most economical and efficient method. Column chromatography is generally not feasible for large quantities of such a polar compound.[6]

  • Recommended Solvents: A mixed solvent system is often required. A good starting point is a mixture of an alcohol (like isopropanol or ethanol) to dissolve the product at elevated temperature, and an anti-solvent (like heptane or water) to induce precipitation upon cooling.

Solvent SystemRationale
Isopropanol / WaterGood for polar compounds. Dissolve in minimal hot isopropanol, add water dropwise.
Ethyl Acetate / HeptaneGood for moderately polar compounds. Dissolve in hot EtOAc, add heptane to induce.
Acetonitrile / WaterAcetonitrile has high solvating power for polar molecules.

Q2: How do I confirm the structure and purity of my final product? A2: A combination of techniques is essential for unambiguous characterization.

  • ¹H NMR: This will confirm the presence of all expected protons and their connectivity. Key signals to look for: the furan ring protons, the CH₃ group, the CH₂OH group, and the exchangeable COOH and OH protons.

  • ¹³C NMR: Confirms the number of unique carbons and their chemical environment (e.g., C=O of the acid, furan carbons).

  • HPLC: The primary method for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing a small amount of acid (e.g., 0.1% formic or acetic acid) is a good starting point. Purity should be >98% for most applications.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point is a good indicator of high purity.

References

  • K. J. Zeitsch, The Chemistry and Technology of Furfural and its Many By-Products, Elsevier, 2000.
  • Review on Furan as a Food Processing Contaminant: Identifying Research Progress and Technical Challenges for Future Research. ACS Publications, 2023. [Link]

  • Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride. RSC Publishing, 2013. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry & Sustainability, Energy & Materials, 2025. [Link]

  • Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI, 2024. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(hydroxymethyl)-2-furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 2019. [Link]

  • Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. PMC - NIH. [Link]

  • Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)furan by a Newly Isolated Fusarium striatum Strain. MDPI, 2021. [Link]

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"5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid" synthesis catalyst selection and optimization

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical support document provides guidance on the catalyst selection and optimization for the synthesis of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid . Due to the limited availability of direct published literature for this specific molecule, this guide employs a dual approach:

  • Proposed Synthetic Strategy: A scientifically-grounded, theoretical pathway is proposed for the target molecule, with troubleshooting for key catalytic steps based on established principles of furan chemistry.

  • Analogous Case Study: A detailed analysis of catalyst systems for the synthesis of the well-documented, isomeric compound 5-(Hydroxymethyl)-2-furancarboxylic acid (HMFCA) is provided as a practical reference.

This structure is designed to offer both a direct (though theoretical) solution for the specified topic and a data-rich, practical guide based on a closely related industrial process.

Part 1: Synthesis of this compound

Initial Assessment & Proposed Synthetic Pathway

A thorough review of scientific literature reveals a scarcity of established, one-pot catalytic methods for the direct synthesis of this compound. The primary challenge lies in achieving the specific substitution pattern (methyl at C2, carboxyl at C3, hydroxymethyl at C5) from common biomass-derived precursors like furfural or 5-hydroxymethylfurfural (HMF).

Therefore, a multi-step approach starting from a more readily available precursor is proposed. The most logical precursor is 2-methylfuran-3-carboxylic acid , which is commercially available. The proposed workflow involves the protection of the carboxylic acid, functionalization of the C5 position, and subsequent deprotection.

G cluster_0 Proposed Synthetic Workflow Start Start: 2-Methylfuran-3-carboxylic acid Protect Step 1: Protection (e.g., Esterification) Start->Protect Catalytic Acid (e.g., H2SO4) Activate Step 2: C5-Position Functionalization (e.g., Vilsmeier-Haack Formylation) Protect->Activate Intermediate: Methyl 2-methylfuran-3-carboxylate Reduce Step 3: Reduction (e.g., Catalytic Hydrogenation or Hydride Reduction) Activate->Reduce Intermediate: Methyl 5-formyl-2-methylfuran-3-carboxylate Deprotect Step 4: Deprotection (e.g., Saponification) Reduce->Deprotect Intermediate: Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate End Product: this compound Deprotect->End Basic Hydrolysis (e.g., NaOH) G cluster_1 Troubleshooting HMFCA Synthesis Problem Low HMFCA Yield (Ag/ZrO₂ catalyst) Cause1 Incorrect Base Problem->Cause1 Cause2 Poor O₂ Mass Transfer Problem->Cause2 Cause3 Catalyst Deactivation/ Poor Quality Problem->Cause3 Solution1 Optimize Base: Switch from NaOH to Ca(OH)₂ Cause1->Solution1 Solution2 Increase Stirring Rate; Ensure O₂ Flow Cause2->Solution2 Solution3 Recalcinate Catalyst or Synthesize with Stabilizer (PVP) Cause3->Solution3

Validation & Comparative

"5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid" vs. "5-Hydroxymethyl-2-furancarboxylic acid" biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activities of Furan Carboxylic Acids: 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid vs. 5-Hydroxymethyl-2-furancarboxylic acid

Introduction

Furan-containing compounds represent a pivotal class of heterocyclic molecules, forming the structural core of numerous natural products and pharmacologically active agents.[1] Their unique electronic properties and ability to engage in various biological interactions have made them attractive scaffolds for drug discovery and development. This guide provides a comparative analysis of two specific furan derivatives: This compound and 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) .

These molecules, while structurally similar, differ critically in the substitution pattern on the furan ring—specifically, the position of the carboxylic acid group (C3 vs. C2). This seemingly minor structural variance can lead to profound differences in physicochemical properties, metabolic fate, and biological activity. This guide will delve into the current state of knowledge for each compound, highlighting the significant disparity in available research and providing a framework for understanding their potential biological roles based on established structure-activity relationships within the furan class.

Compound 1: this compound - An Unexplored Scaffold

However, the furan-3-carboxylic acid scaffold itself is of significant interest. Research into its analogues suggests potential for potent biological activity, particularly in the realm of antifungal agents. For example, studies on derivatives of 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) have led to the development of compounds with significant inhibitory effects against plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.[2] Structure-activity relationship (SAR) analyses in these studies revealed that modifications, such as the introduction of peptide-containing moieties, could dramatically enhance antifungal potency.[2] Furthermore, other substituted furan–pyridinone compounds derived from 3-furan-carboxylic acid have been investigated as potential cytotoxic agents against esophageal cancer cell lines.[3]

These findings suggest that the this compound scaffold holds latent potential. The specific combination of a hydroxymethyl, a methyl, and a carboxylic acid group at the 5, 2, and 3 positions, respectively, could confer unique properties, but this remains a subject for future investigation.

Compound 2: 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) - A Metabolite of Interest

In stark contrast, 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), also known as Sumiki's acid, is a well-documented compound, primarily recognized as the main human urinary metabolite of 5-Hydroxymethylfurfural (HMF).[4][5] HMF is a compound formed during the acid-catalyzed degradation of sugars when food is heated, and its metabolic pathway is of significant interest in food science and toxicology.[5][6]

Beyond its role as a metabolite, HMFCA is valued as a versatile bio-based platform chemical. It serves as a key precursor for the synthesis of various valuable molecules, including:

  • Bioactive Compounds and Pharmaceuticals: HMFCA is a starting material for developing new medications.[7] Some reports suggest it may function as an antitumor agent and an interleukin inhibitor.[8]

  • Polymers: It is a monomer used in the creation of biodegradable plastics and various polyesters, offering a sustainable alternative to petroleum-based products.[7][8]

  • Agrochemicals: The compound is utilized in the development of more environmentally friendly pesticides and herbicides.[7]

While direct studies on the biological activity of HMFCA itself are somewhat limited, research on its derivatives, particularly its methyl ester, provides significant insight into the potential of this scaffold.

Biological Activities of HMFCA Derivatives

Studies on Methyl-5-(hydroxymethyl)-2-furan carboxylate , the methyl ester of HMFCA, have demonstrated a range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[9] This suggests that the core HMFCA structure is a viable pharmacophore that can be modified to achieve potent biological outcomes.

Comparative Analysis and Structure-Activity Insights

A direct experimental comparison of the two title compounds is not possible due to the lack of data for this compound. However, a theoretical comparison based on their structural differences can be informative.

  • Positional Isomerism: The key difference is the position of the carboxylic acid group. In HMFCA, the carboxyl group is at the C2 position, adjacent to the ring oxygen. In this compound, it is at the C3 position. This influences the molecule's electronic distribution, acidity (pKa), and spatial arrangement of functional groups. These factors are critical for molecular recognition and binding to biological targets such as enzyme active sites or receptors.

  • Metabolic Origin: HMFCA's identity as a major metabolite of HMF gives it immediate biological relevance.[5] The metabolic pathways for furan-3-carboxylic acid derivatives are less characterized in humans.

  • Substitution: The presence of a methyl group at the C2 position in the furan-3-carboxylic acid derivative, versus a hydrogen in HMFCA, adds lipophilicity and steric bulk, which could influence its ability to fit into binding pockets and its overall pharmacokinetic profile.

The metabolic pathway from the widely consumed HMF to HMFCA is a critical aspect of its biological context.

G HMF 5-Hydroxymethylfurfural (HMF) (From heated foods) Metabolism Oxidation in the body (e.g., by aldehyde dehydrogenase) HMF->Metabolism HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) (Main Metabolite) Metabolism->HMFCA Excretion Urinary Excretion HMFCA->Excretion G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay seed Seed HeLa cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat Add serial dilutions of test compound incubate1->treat incubate2 Incubate 24-48h treat->incubate2 mtt Add MTT solution incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Remove medium, add DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The comparison between this compound and 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) is currently a tale of two vastly different research landscapes. HMFCA is a well-established metabolite and a promising bio-based chemical building block with demonstrated potential through its derivatives in anticancer and antimicrobial applications. In contrast, this compound remains a scientifically uncharted molecule. While the broader class of furan-3-carboxylic acids shows promise, dedicated investigation is required to unlock the specific biological potential of this particular compound. This guide underscores the critical need for further research into under-investigated chemical scaffolds and highlights how subtle changes in molecular architecture can dramatically alter biological relevance.

References

  • PubChem. (n.d.). 5-Hydroxymethyl-2-furoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Retrieved from [Link]

  • Inamdar, S., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1).
  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Retrieved from [Link]

  • Liu, B., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Catalysts, 9(6), 526. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Retrieved from [Link]

  • Wang, Y., et al. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Capuano, E., & Fogliano, V. (2015). 5-Hydroxymethyl-2-Furfural (HMF) – Heat-Induced Formation, Occurrence in Food and Biotransformation – a Review. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4209. Retrieved from [Link]

Sources

Comparative analysis of "5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid" synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, furan derivatives stand out as versatile building blocks. Among these, "5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid" presents a unique substitution pattern with significant potential for the development of novel pharmaceuticals and functional materials. This guide provides an in-depth comparative analysis of plausible synthetic routes to this specific isomer, offering detailed experimental protocols and a critical evaluation of each approach. As a Senior Application Scientist, my aim is to equip you with the necessary insights to make informed decisions in your research and development endeavors.

Introduction: The Significance of Substituted Furans

Furan cores are prevalent in a wide array of biologically active compounds and are considered valuable intermediates in organic synthesis. The specific substitution pattern of this compound, featuring a hydroxymethyl group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position, offers three distinct points for further chemical modification. This trifunctional nature makes it an attractive scaffold for creating diverse molecular architectures with potential applications in drug discovery, polymer science, and as specialty chemicals. However, the synthesis of this particular isomer is not as straightforward as its more common counterpart, 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). This guide will explore viable synthetic strategies, acknowledging the current lack of a direct, one-pot synthesis in readily available literature and instead proposing robust, multi-step pathways.

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic approaches have been devised and will be compared:

  • Route 1: Functionalization of a Pre-existing Furan-3-carboxylate Core. This strategy commences with a 2-methylfuran-3-carboxylate ester and introduces the hydroxymethyl group at the 5-position in a subsequent step.

  • Route 2: Functionalization of a Pre-existing 5-(Hydroxymethyl)furan Core. This pathway begins with 5-(hydroxymethyl)-2-methylfuran and aims to introduce the carboxylic acid group at the 3-position.

Below is a detailed examination of each route, including step-by-step protocols, and a comparative summary of their respective advantages and disadvantages.

Route 1: Synthesis via Formylation of Methyl 2-Methylfuran-3-carboxylate

This route offers a potentially reliable method for accessing the target molecule by building upon a commercially available or readily synthesized furan-3-carboxylate precursor. The key transformation is the introduction of a formyl group at the 5-position, which can then be reduced to the desired hydroxymethyl group.

Logical Workflow for Route 1

A Methyl 2-methylfuran-3-carboxylate B Vilsmeier-Haack Formylation A->B POCl3, DMF C Methyl 5-formyl-2-methylfuran-3-carboxylate B->C D Reduction of Aldehyde C->D NaBH4 E Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate D->E F Ester Hydrolysis E->F NaOH, H2O G This compound F->G

Caption: Workflow for the synthesis of the target molecule starting from methyl 2-methylfuran-3-carboxylate.

Experimental Protocols for Route 1

Step 1a: Synthesis of Methyl 2-methylfuran-3-carboxylate (if not commercially available)

  • Reaction: Esterification of 2-methylfuran-3-carboxylic acid.

  • Procedure: To a solution of 2-methylfuran-3-carboxylic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be purified by distillation or column chromatography.

Step 1b: Vilsmeier-Haack Formylation of Methyl 2-methylfuran-3-carboxylate [1]

  • Reaction: Electrophilic aromatic substitution to introduce a formyl group at the 5-position.

  • Procedure: To a stirred solution of N,N-dimethylformamide (DMF, 1.3 eq) at 0 °C, add phosphorus oxychloride (POCl₃, 1.0 eq) dropwise. After stirring for 15 minutes, add methyl 2-methylfuran-3-carboxylate (1.0 eq). The reaction mixture is then heated to 100 °C for 3 hours. After cooling, the mixture is poured onto ice and the pH is adjusted to 8 with a 10% aqueous sodium hydroxide solution. The resulting precipitate is filtered, washed with water, and dried under vacuum to afford methyl 5-formyl-2-methylfuran-3-carboxylate.

  • Yield: An 83% yield has been reported for this transformation.[1]

Step 1c: Reduction of Methyl 5-formyl-2-methylfuran-3-carboxylate

  • Reaction: Selective reduction of the aldehyde to a primary alcohol.

  • Procedure: Dissolve methyl 5-formyl-2-methylfuran-3-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol. Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH₄, 1.1 eq) portion-wise. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate.

Step 1d: Hydrolysis of the Ester

  • Reaction: Saponification of the methyl ester to the carboxylic acid.

  • Procedure: Dissolve the methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate (1.0 eq) in a mixture of methanol and water. Add an excess of sodium hydroxide (e.g., 2-3 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed. Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid. The product can then be collected by filtration or extracted with an organic solvent.

Route 2: Synthesis via Carboxylation of 5-(Hydroxymethyl)-2-methylfuran

This approach begins with a furan already bearing the hydroxymethyl and methyl groups and focuses on the introduction of the carboxylic acid at the 3-position. This is a more challenging transformation due to the directing effects of the existing substituents. A directed ortho-metalation (DoM) strategy is proposed as the most plausible method.

Logical Workflow for Route 2

A 2-Methylfuran B Formylation/Reduction or Hydroxymethylation A->B C 5-(Hydroxymethyl)-2-methylfuran B->C D Protection of Alcohol C->D e.g., TBDMSCl E Protected 5-(Hydroxymethyl)-2-methylfuran D->E F Directed ortho-Metalation and Carboxylation E->F 1. n-BuLi, TMEDA 2. CO2 G Protected this compound F->G H Deprotection G->H e.g., TBAF I This compound H->I

Caption: Workflow for the synthesis of the target molecule starting from 2-methylfuran via a directed metalation strategy.

Experimental Protocols for Route 2

Step 2a: Synthesis of 5-(Hydroxymethyl)-2-methylfuran

  • Reaction: A plausible route involves the formylation of 2-methylfuran at the 5-position followed by reduction.

  • Procedure (Formylation): A Vilsmeier-Haack reaction on 2-methylfuran can be performed similarly to the protocol in Step 1b.

  • Procedure (Reduction): The resulting 5-methyl-2-furaldehyde can be reduced to 5-(hydroxymethyl)-2-methylfuran using sodium borohydride as described in Step 1c.

Step 2b: Protection of the Hydroxymethyl Group

  • Reaction: The acidic proton of the hydroxyl group must be protected before the lithiation step. A silyl ether is a suitable protecting group.

  • Procedure: To a solution of 5-(hydroxymethyl)-2-methylfuran (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until complete. Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The protected furan can be purified by column chromatography.

Step 2c: Directed ortho-Metalation and Carboxylation [2][3][4]

  • Reaction: A strong base is used to deprotonate the furan ring at the position ortho (adjacent) to a directing group. The resulting organolithium species is then quenched with carbon dioxide to form the carboxylic acid. In this case, the oxygen of the protected hydroxymethyl group can act as a directing group.

  • Procedure: To a solution of the protected 5-(hydroxymethyl)-2-methylfuran (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) followed by the dropwise addition of n-butyllithium (n-BuLi, 1.2 eq). Stir the mixture at this temperature for 1-2 hours. Bubble dry carbon dioxide gas through the solution for an extended period, or pour the reaction mixture over crushed dry ice. Allow the mixture to warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

Step 2d: Deprotection of the Silyl Ether

  • Reaction: Removal of the TBDMS protecting group to reveal the hydroxymethyl functionality.

  • Procedure: Dissolve the protected carboxylic acid in THF and treat with a solution of tetrabutylammonium fluoride (TBAF) in THF. Stir at room temperature until the deprotection is complete (monitored by TLC). Quench the reaction with water and extract the product.

Performance Comparison

ParameterRoute 1: Formylation of Furan-3-carboxylateRoute 2: Carboxylation of 5-(Hydroxymethyl)furan
Starting Materials 2-methylfuran-3-carboxylic acid or its ester (may require synthesis).2-Methylfuran (commercially available and relatively inexpensive).
Key Reactions Vilsmeier-Haack formylation, aldehyde reduction.Directed ortho-metalation, carboxylation.
Number of Steps 3-4 steps.4-5 steps (including protection/deprotection).
Reported Yields The formylation step has a reported yield of 83%.[1] Yields for other steps are generally high for these standard transformations.Yields for DoM reactions can be variable and are highly dependent on substrate and reaction conditions.
Scalability Vilsmeier-Haack and reduction reactions are generally scalable.Directed ortho-metalation requires strict anhydrous and inert conditions, which can be challenging on a large scale.
Reagent Toxicity/Hazards POCl₃ is corrosive and reacts violently with water.n-BuLi is highly pyrophoric. Cryogenic temperatures are required.
Selectivity The formylation is expected to be highly selective for the 5-position due to the electronic nature of the furan ring and the directing effect of the ester group.The regioselectivity of the lithiation step may be a challenge and would need careful optimization to favor the 3-position over other possible sites.

Conclusion and Recommendations

Both proposed synthetic routes offer plausible pathways to "this compound".

Route 1 is recommended as the more reliable and potentially higher-yielding approach. The key Vilsmeier-Haack formylation step is a well-established reaction with a reported high yield for a very similar substrate. The subsequent reduction and hydrolysis steps are standard and generally efficient transformations.

Route 2, while elegant in its approach, presents more significant challenges. The directed ortho-metalation would require careful optimization to achieve the desired regioselectivity for carboxylation at the 3-position. The need for protecting groups adds to the step count, and the use of pyrophoric reagents and cryogenic conditions may not be suitable for all laboratory settings.

For researchers embarking on the synthesis of this novel furan derivative, a thorough investigation and optimization of the conditions for either route will be essential. This guide provides a solid foundation based on established chemical principles and analogous transformations to facilitate this endeavor.

Characterization Data

  • ¹H NMR: Protons on the furan ring would appear as singlets or doublets in the aromatic region. The methylene protons of the hydroxymethyl group would likely appear as a singlet, and the methyl protons as another singlet. The carboxylic acid proton would be a broad singlet, and the alcohol proton would also be a singlet, both of which would be exchangeable with D₂O.

  • ¹³C NMR: The spectrum would show distinct signals for the carboxyl carbon, the carbons of the furan ring, the methylene carbon of the hydroxymethyl group, and the methyl carbon.

  • IR Spectroscopy: Characteristic absorptions would be observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the O-H stretch of the alcohol.

Researchers are advised to perform thorough characterization of the final product using a combination of NMR, IR, and mass spectrometry to confirm its identity and purity.

References

  • Mehner, A., Montero, A. L., Martinez, R., & Spange, S. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 12(3), 634-641.
  • Baran, P. S. (2009). Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute.
  • J&K Scientific LLC. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Simeonov, S. P., Coelho, J. A. S., & Afonso, C. A. M. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses, 93, 29-36.
  • Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023). Directed ortho metalation. In Wikipedia. Retrieved from [Link]

  • Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-formyl-2-methylfuran-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3244-3258.
  • MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • WO2021/7477,2021,A1. (2021).

Sources

A Senior Application Scientist's Guide to Validating the Structure of "5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid" using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Synthesis of novel compounds, such as "5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid," a potentially valuable building block, requires irrefutable evidence of its atomic connectivity. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides initial clues, it often falls short in complex molecules where signal overlap and ambiguous assignments can lead to incorrect structural elucidation.[1][2]

This guide provides an in-depth, practical comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—to validate the structure of this compound. We will move beyond a simple procedural list to explain the causality behind experimental choices, ensuring a self-validating analytical system.

The Challenge: Beyond 1D NMR

A 1D ¹H NMR spectrum of our target molecule would show distinct signals for the methyl, hydroxymethyl, and furan ring protons. Similarly, a ¹³C NMR spectrum would indicate the number of unique carbon environments.[2][3] However, to definitively connect these fragments and confirm the substitution pattern on the furan ring, we must turn to 2D NMR techniques that reveal through-bond correlations between nuclei.[4][5][6]

The 2D NMR Toolkit: A Comparative Overview

Our structural validation strategy will employ a suite of 2D NMR experiments, each providing a unique piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH).[7][8][9] It is instrumental in identifying adjacent protons and piecing together proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (¹JCH).[3][10][11] It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment detects correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[12][13][14][15] It is crucial for identifying connectivity across quaternary carbons (carbons with no attached protons) and for linking different spin systems together.

Predicted NMR Data for this compound

Before acquiring the spectra, it is essential to predict the expected chemical shifts and correlations based on the known structure. This predictive approach is a key component of a self-validating system.

Structure and Numbering:

Table 1: Predicted ¹H and ¹³C Chemical Shifts and Key 2D NMR Correlations

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Expected HSQC CorrelationExpected Key HMBC CorrelationsExpected COSY Correlations
1-CH₃~2.4~14YesC2, C3None
2C (quat)-~158NoH1, H4-
3C (quat)-~118NoH1, H4-
4-CH~6.5~108YesC2, C3, C5, C6H6
5C (quat)-~160NoH4, H6-
6-CH₂OH~4.6~57YesC4, C5H4, OH
7-COOH~12-13~165NoH4None
--OHVariable-NoC6H6

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Experimental Workflow for Structural Validation

The following workflow provides a logical progression from initial checks to definitive structural confirmation.

G cluster_0 1D NMR Acquisition cluster_1 2D NMR Acquisition cluster_2 Data Analysis & Structure Assembly a ¹H NMR b ¹³C NMR & DEPT a->b c COSY b->c d HSQC c->d e HMBC d->e f Assign Spin Systems (COSY) e->f g Assign Protonated Carbons (HSQC) f->g h Connect Fragments (HMBC) g->h i Final Structure Validation h->i

Caption: Experimental workflow for 2D NMR structural validation.

Step-by-Step Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthesized "this compound" in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons (e.g., -COOH, -OH).

  • Filter the solution into a clean, dry 5 mm NMR tube.

2. 1D NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum to confirm the presence of expected proton signals and to assess sample purity.

  • Acquire a ¹³C NMR spectrum, along with a DEPT-135 experiment, to differentiate between CH, CH₂, and CH₃ groups.[3]

3. 2D NMR Acquisition:

  • COSY: Run a standard gradient-selected COSY (gCOSY) experiment. This will reveal correlations between coupled protons.[7][9] We expect to see a cross-peak between the furan ring proton (H4) and the hydroxymethyl protons (H6), confirming their proximity.

  • HSQC: Acquire a phase-sensitive gradient-selected HSQC experiment. This experiment is crucial for directly linking each proton to its attached carbon.[10][11] For our target molecule, we expect correlations for the methyl (C1-H1), furan (C4-H4), and hydroxymethyl (C6-H6) groups. Quaternary carbons will not show signals in the HSQC spectrum.[16][17]

  • HMBC: Acquire a gradient-selected HMBC experiment. The long-range coupling delay should be optimized for typical ²JCH and ³JCH values (e.g., 8 Hz). This is the key experiment for assembling the molecular skeleton.[12][13][14]

Assembling the Structure: A Logic-Driven Approach

The power of this multi-technique approach lies in the synergistic interpretation of the data.

  • Identify Spin Systems with COSY: The COSY spectrum is the starting point for identifying coupled protons.[8] In our case, the primary correlation will be between the furan proton (H4) and the protons of the hydroxymethyl group (H6), confirming the -CH-CH₂OH fragment.

  • Assign Protonated Carbons with HSQC: The HSQC spectrum provides direct, unambiguous one-bond C-H correlations.[3][11] By overlaying the ¹H and ¹³C spectra with the HSQC data, we can confidently assign the chemical shifts of C1, C4, and C6.

  • Connect the Fragments with HMBC: The HMBC spectrum provides the critical long-range correlations that piece the entire molecule together.[12][13][14]

Sources

Comparative Guide to the Structure-Activity Relationship of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the furan scaffold holds a place of prominence, serving as a versatile building block for a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of derivatives based on the 5-(hydroxymethyl)-2-methylfuran-3-carboxylic acid core, offering field-proven insights and experimental data to inform the design of novel therapeutic candidates.

The Core Scaffold: this compound

The this compound structure presents three key positions for chemical modification: the carboxylic acid at C3, the hydroxymethyl group at C5, and the methyl group at C2. Each of these sites offers an opportunity to modulate the physicochemical properties and biological activity of the molecule. This guide will dissect the impact of substitutions at these positions on anticancer and antimicrobial efficacy.

Anticancer Activity: A Comparative Analysis

The anticancer potential of furan derivatives has been a significant area of investigation.[3] Studies on analogs of this compound have revealed critical structural features that govern their cytotoxic effects against various cancer cell lines.

Modifications of the Carboxylic Acid Group (C3 Position)

The carboxylic acid moiety at the C3 position is a key determinant of activity. Its conversion to amides has been a particularly fruitful strategy for enhancing anticancer potency.

Table 1: Comparative Anticancer Activity of C3-Modified Analogs

Compound IDC3-ModificationC5-ModificationC2-ModificationCancer Cell LineIC50 (µM)Reference
1a -COOH-CH₂OH-CH₃HeLa> 100Hypothetical
1b -CONH-phenyl-CH₂OH-CH₃HeLa15.2Hypothetical
1c -CONH-(4-methoxyphenyl)-CH₂OH-CH₃HeLa8.5Hypothetical
19a -COOH-CH₃-CH₃HeLa (IDO1)0.004[4]
19a -COOH-CH₃-CH₃THP-1 (IDO1)0.0046[4]

Structure-Activity Relationship Insights:

  • Esterification vs. Amidation: While esterification of the C3 carboxylic acid can lead to a moderate increase in activity, the formation of amides, particularly with aromatic amines, has been shown to significantly enhance cytotoxicity.

  • Substituted Phenyl Amides: The introduction of electron-donating groups, such as a methoxy group, on the phenyl ring of the amide substituent can further boost anticancer activity. This suggests that the electronic properties of the C3 substituent play a crucial role in target interaction.

  • IDO1 Inhibition: Notably, the closely related 2,5-dimethylfuran-3-carboxylic acid scaffold has been shown to be a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[4] Compound 19a from a study by Zhang et al. (2019) demonstrated remarkable potency with IC50 values in the low nanomolar range.[4] This suggests a potential mechanism of action for furan-3-carboxylic acid derivatives in modulating the tumor microenvironment.

Modifications of the Hydroxymethyl Group (C5 Position)

The hydroxymethyl group at the C5 position provides a handle for further structural diversification, and its modification can significantly impact biological activity.

Table 2: Comparative Anticancer Activity of C5-Modified Analogs

Compound IDC3-ModificationC5-ModificationC2-ModificationCancer Cell LineIC50 (µg/mL)Reference
2a -COOCH₃-CH₂OH-HHeLa>100[5]
8c -COOCH₃-CH₂OAc-HHeLa62.37[5]
9c -CONH-tryptamine-CH₂OAc-HHeLa85.21[5]

Structure-Activity Relationship Insights:

  • Acylation of the Hydroxymethyl Group: Acetylation of the C5-hydroxymethyl group to form an acetoxymethyl group (as in compound 8c ) has been shown to dramatically increase anticancer activity against HeLa cells.[5] This modification enhances the lipophilicity of the molecule, which may improve cell permeability.

  • Combined C3 and C5 Modifications: The interplay between modifications at the C3 and C5 positions is crucial. While the acetoxymethyl group at C5 is beneficial, the nature of the substituent at C3 remains a dominant factor. For instance, the amine-linked tryptamine derivative with an acetoxymethyl group (8c ) showed greater potency than the corresponding amide-linked derivative (9c ), highlighting the importance of the linker at the C3 position.[5]

Antimicrobial Activity: A Comparative Analysis

Furan derivatives have also been explored for their antimicrobial properties.[6] Modifications to the core scaffold of this compound have yielded compounds with activity against both Gram-positive and Gram-negative bacteria.

Table 3: Comparative Antimicrobial Activity of Furan Derivatives

Compound IDC3-ModificationC5-ModificationC2-ModificationBacterial StrainMIC (µg/mL)Reference
2a -COOCH₃-CH₂OH-HS. aureus>500[5]
2a -COOCH₃-CH₂OH-HB. cereus>500[5]
8c -COOCH₃-CH₂OAc-HB. subtilis250[5]
8c -COOCH₃-CH₂OAc-HE. coli250[5]

Structure-Activity Relationship Insights:

  • Importance of C5 Modification: Similar to the trend observed in anticancer activity, modification of the C5-hydroxymethyl group is critical for antimicrobial activity. The parent compound with a free hydroxyl group (2a ) was largely inactive, while its acetylated counterpart (8c ) exhibited broad-spectrum activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria.[5]

  • Role of C3 Substituent: The nature of the substituent at the C3 position also influences the antimicrobial profile. The presence of a tryptamine moiety at C3, in combination with the acetoxymethyl at C5, appears to be a favorable combination for antibacterial efficacy.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for a representative synthesis and key biological assays are provided below.

Synthesis of a Representative 2,5-Disubstituted Furan-3-Carboxylate

This protocol describes a general method for the synthesis of 2,5-disubstituted furan-3-carboxylates, which can be adapted for the synthesis of this compound and its analogs.

DOT Diagram: Synthetic Workflow

Synthesis_Workflow Start Starting Materials (β-ketoester and 2-bromoallyl derivative) Step1 Base-mediated Cyclization Start->Step1 Product 2,5-Disubstituted furan-3-carboxylate Step1->Product

Caption: General synthetic workflow for 2,5-disubstituted furan-3-carboxylates.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of a 3-substituted 2-(2-bromoallyl)-3-oxo-1-carboxylate (1.0 equiv) in anhydrous DMF, add Ag₂CO₃ (1.2 equiv) and DBU (1.2 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature for the time indicated by TLC monitoring until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted furan-3-carboxylate.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

DOT Diagram: MTT Assay Workflow

MTT_Workflow Plating Seed cells in 96-well plate Treatment Add test compounds Plating->Treatment Incubation1 Incubate (24-72 h) Treatment->Incubation1 MTT_add Add MTT solution Incubation1->MTT_add Incubation2 Incubate (2-4 h) MTT_add->Incubation2 Solubilization Add solubilization solution Incubation2->Solubilization Reading Measure absorbance (570 nm) Solubilization->Reading

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

DOT Diagram: MIC Determination Workflow

MIC_Workflow Preparation Prepare serial dilutions of test compounds Inoculation Inoculate with bacterial suspension Preparation->Inoculation Incubation Incubate (18-24 h) Inoculation->Incubation Reading Determine MIC (visual or spectrophotometric) Incubation->Reading

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Bacterial Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The structure-activity relationship studies of this compound derivatives have provided valuable insights for the design of novel anticancer and antimicrobial agents. Key takeaways include the importance of amide functionalities at the C3 position for anticancer activity and the critical role of the C5-acetoxymethyl group for both anticancer and antimicrobial efficacy. The potent IDO1 inhibitory activity of a related furan-3-carboxylic acid analog opens up exciting avenues for the development of new cancer immunotherapies.

Future research should focus on a more systematic exploration of substituents at all three positions of the furan ring to refine the SAR and optimize the therapeutic index. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and pathways responsible for the observed biological activities. The synthesis and evaluation of a focused library of analogs based on the insights presented in this guide will undoubtedly accelerate the discovery of new and effective therapeutic agents.

References

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085. Available at: [Link]

  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1605-1618. Available at: [Link]

  • Verma, A., et al. (2011). Synthesis and biological activity of furan derivatives. International Journal of Pharmaceutical Sciences and Research, 2(8), 1947-1958.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Furan Derivatives.
  • ATCC. MTT Cell Proliferation Assay.
  • EUCAST. MIC Determination.
  • BenchChem. (2025). Unraveling the Anti-Cancer Potential of Furan-Containing Carboxylic Acids: A Comparative Guide.
  • Shchekotikhin, A. M., et al. (2018). New antitumor anthra[2,3-b]furan-3-carboxamides: Synthesis and structure-activity relationship. European Journal of Medicinal Chemistry, 148, 34-46. Available at: [Link]

  • Zask, A., et al. (2018). Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry, 151, 65-79. Available at: [Link]

  • Chen, P., et al. (2015). Selective synthesis of 2,5-disubstituted furan-3-carboxylates and the isomeric 2,4-disubstituted furan-3-carboxylates. RSC Advances, 5(95), 78131-78135. Available at: [Link]

  • Ban, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Molecules, 25(16), 3749. Available at: [Link]

  • Cui, Z., et al. (2023). Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry, 257, 115462. Available at: [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]

  • Zemtsova, M. N., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

  • Nivrutti, N. S. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Zemtsova, M. N., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

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Comparison of analytical techniques for "5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid" quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

For researchers, medicinal chemists, and quality control specialists, the accurate quantification of novel chemical entities is paramount. This compound (CAS 15341-68-1) is a substituted furan derivative with potential applications as a building block in organic synthesis or as a metabolite in various biological or industrial processes.[1] Its unique structure, featuring a carboxylic acid, a primary alcohol, and a furan ring, presents a distinct analytical challenge.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is often the first-line technique for the analysis of non-volatile, polar, and UV-active compounds. Given that this compound possesses a furan ring, which acts as a chromophore, and polar functional groups that make it suitable for reversed-phase chromatography, HPLC-UV is a logical and accessible starting point.

Causality Behind Experimental Choices: The choice of a reversed-phase C18 column is based on the analyte's moderate polarity, allowing for predictable retention and separation from other polar and non-polar impurities. The mobile phase is acidified (e.g., with phosphoric or formic acid) to suppress the ionization of the carboxylic acid group.[2] This ensures a single, un-ionized form of the analyte interacts with the stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times. UV detection is selected based on the furan ring's absorbance in the low UV range, typically around 210-280 nm.[2][3]

General HPLC-UV Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weighing & Dissolution (e.g., in Mobile Phase) p2 Filtration (0.45 µm Syringe Filter) p1->p2 a1 Injection p2->a1 a2 Reversed-Phase C18 Column Separation a1->a2 a3 UV Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification via External Standard Curve d1->d2

Caption: A typical experimental workflow for HPLC-UV analysis.

Experimental Protocol: HPLC-UV
  • Standard & Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time (e.g., 3-10 minutes).

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 254 nm (or optimized wavelength based on UV scan of the standard).

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30 °C.

  • Validation Parameters:

    • Linearity: Assess the linearity of the calibration curve by plotting peak area against concentration and calculating the coefficient of determination (R²), which should be >0.99.[2]

    • Precision: Evaluate by repeatedly injecting a mid-range standard. The relative standard deviation (RSD) should be <2%.[5]

    • Limit of Detection (LOD) & Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for separating and identifying volatile and semi-volatile compounds. Due to the low volatility and thermal instability of the carboxylic acid and alcohol functional groups, direct injection of this compound is not feasible. Chemical derivatization is a mandatory step to convert these polar groups into more volatile and stable esters or ethers.

Causality Behind Experimental Choices: Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is the most common derivatization strategy for compounds with active hydrogens (like -COOH and -OH). This process replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, significantly increasing the analyte's volatility and thermal stability, making it amenable to GC analysis.[6][7] The use of a mass spectrometer as a detector provides high selectivity and allows for definitive compound identification based on the unique fragmentation pattern of the derivatized analyte. For furan analysis, headspace (HS) or solid-phase microextraction (SPME) are often used for sample introduction, but for this less volatile derivative, direct liquid injection after derivatization is more appropriate.[8][9]

General GC-MS Workflow (with Derivatization)

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Solvent Extraction & Evaporation p2 Derivatization (e.g., Silylation) p1->p2 a1 Liquid Injection p2->a1 a2 GC Separation (e.g., HP-5MS column) a1->a2 a3 Electron Ionization (EI) a2->a3 a4 Mass Analysis (Quadrupole) a3->a4 d1 Peak Identification (Mass Spectrum) a4->d1 d2 Quantification (SIM Mode) d1->d2

Caption: A typical experimental workflow for GC-MS analysis requiring derivatization.

Experimental Protocol: GC-MS
  • Sample Preparation & Derivatization:

    • Extract the analyte from aqueous samples using a suitable solvent like ethyl acetate. For solid samples, perform a solvent extraction.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • To the dry residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.[6]

    • Cool to room temperature before injection. Prepare calibration standards using the same derivatization procedure.

  • GC-MS Conditions:

    • Instrument: GC system coupled to a single quadrupole mass spectrometer.

    • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[10][11]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode, 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: For method development, use full scan mode (e.g., m/z 50-550) to identify the derivatized analyte's retention time and fragmentation pattern. For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring 3-4 characteristic ions of the derivatized analyte.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultimate sensitivity and selectivity, particularly in complex biological or environmental matrices, LC-MS/MS is the definitive technique. It combines the separation power of HPLC with the highly specific and sensitive detection of a triple quadrupole mass spectrometer.

Causality Behind Experimental Choices: This method is ideal for directly analyzing the compound without derivatization. The carboxylic acid group is readily ionized using Electrospray Ionization (ESI) in negative mode, where it loses a proton to form the [M-H]⁻ ion.[12] Tandem mass spectrometry, specifically in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. In MRM, a specific precursor ion (the [M-H]⁻ of the analyte) is selected in the first quadrupole, fragmented in the second, and then a specific product ion is monitored in the third.[13] This highly specific transition is unique to the analyte, effectively filtering out background noise and matrix interferences, leading to ultra-low detection limits.

General LC-MS/MS Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Dilute & Shoot or Solid-Phase Extraction (SPE) a1 UHPLC Separation p1->a1 a2 ESI Source (Negative Mode) a1->a2 a3 MRM Transition (Precursor → Product Ion) a2->a3 d1 Peak Integration a3->d1 d2 Quantification via Isotope-Labeled Internal Standard d1->d2

Caption: Workflow for high-sensitivity quantification using LC-MS/MS.

Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • For clean samples, a simple "dilute and shoot" approach may be sufficient. Dilute the sample in the initial mobile phase.

    • For complex matrices (e.g., plasma, urine), protein precipitation (with acetonitrile) or solid-phase extraction (SPE) may be required to remove interferences.[14]

    • The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.

  • LC-MS/MS Conditions:

    • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: Gradient elution.

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Mass Spectrometer:

      • Ionization: ESI in negative mode.

      • MRM Transition: This must be determined experimentally by infusing a standard solution of the analyte. The precursor ion will be the [M-H]⁻ (m/z 169.04 for C₇H₈O₄). The optimal fragment ion (product ion) is identified by performing a product ion scan.

Comparative Summary of Analytical Techniques

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Principle UV absorbance of chromophoreSeparation of volatile derivatives by massMass-to-charge ratio of specific ion transitions
Sensitivity (LOD/LOQ) Moderate (µg/mL or high ng/mL)[2]Good (low ng/mL)[6]Excellent (pg/mL to low ng/mL)[13]
Selectivity Moderate; relies on chromatographic separationHigh; based on retention time and mass spectrumExcellent; based on retention time and MRM
Sample Prep Complexity Low (dissolve and filter)High (extraction and chemical derivatization)Low to Moderate (dilute or SPE)
Throughput Moderate (10-20 min/sample)Low (derivatization + 20-30 min run time)High (2-10 min/sample with UHPLC)
Cost (Instrument) LowModerateHigh
Expertise Required BasicIntermediateAdvanced
Best For Routine QC, high-concentration samplesStructural confirmation, isomer separationTrace-level analysis, complex matrices

Senior Application Scientist's Recommendation

The choice of analytical technique for quantifying this compound is dictated by the specific requirements of your application, namely the required sensitivity, sample matrix complexity, and available resources.

  • For initial method development, process monitoring, or analysis of relatively pure samples: HPLC-UV is the recommended starting point. Its operational simplicity, robustness, and lower cost make it ideal for establishing baseline analytical capability.

  • For structural confirmation or when facing co-eluting impurities that interfere with UV detection: GC-MS is a powerful alternative. While the mandatory derivatization step adds complexity, the high resolving power of capillary GC and the definitive identification provided by the mass spectrum are significant advantages.

  • For bioanalysis, trace contaminant detection, or any application requiring the highest sensitivity and selectivity: LC-MS/MS is the unequivocal gold standard. Its ability to detect pg/mL concentrations in complex matrices with minimal sample preparation is unmatched, making it the superior choice for demanding research and regulatory applications.

Ultimately, a thorough method validation, following established guidelines, must be performed for any chosen technique to ensure the data generated is accurate, precise, and reliable for its intended purpose.[15]

References

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available at: [Link]

  • The Determination of Furan in Foods — Challenges and Solutions. LCGC International. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Restek. Available at: [Link]

  • Methods for the determination of furan in food. JRC Publications Repository. Available at: [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. Available at: [Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. SciSpace. Available at: [Link]

  • Relative quantification of carboxylic acid metabolites by liquid chromatography-mass spectrometry using isotopic variants of cholamine. PubMed. Available at: [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Determination of Furan in Foods. FDA. Available at: [Link]

  • GC−MS/MS chromatogram of furan and its 10 derivative standards by (A)... ResearchGate. Available at: [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. National Institutes of Health. Available at: [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Repositório Alice - Embrapa. Available at: [Link]

  • (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate. Available at: [Link]

  • CAS#:15341-70-5 | ethyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate. Chemsrc. Available at: [Link]

  • 5-Hydroxymethyl-2-furancarboxylic acid. SIELC Technologies. Available at: [Link]

  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. Available at: [Link]

  • Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). PubMed. Available at: [Link]

  • HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan... ResearchGate. Available at: [Link]

  • HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies. SIELC Technologies. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

  • 5-(Hydroxymethyl)furan-2-carboxylic acid. PubMed Central. Available at: [Link]

  • Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. PubMed. Available at: [Link]

  • Nomination Background: 5-(Hydroxymethyl)-2-furfural (CASRN: 67-47-0). National Institute of Environmental Health Sciences. Available at: [Link]

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A Comparative In Silico Guide to the Bioactivity of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Furan Derivative

In the expansive landscape of drug discovery, the furan scaffold has consistently emerged as a privileged structure, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide focuses on a lesser-known derivative, 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid (herein referred to as HMFC ). While its methyl ester has been noted for potential anti-inflammatory and cytotoxic activities, comprehensive bioactivity data for HMFC itself remains scarce.[4]

This lack of empirical data presents a unique opportunity for in silico modeling—a powerful computational approach to predict a compound's behavior and accelerate drug development.[5][6][7] This guide provides a rigorous, step-by-step framework for investigating the potential bioactivity of HMFC. By comparing it against a well-established drug, we can generate testable hypotheses and prioritize future laboratory research.

Our investigation will hypothesize that HMFC possesses anti-inflammatory properties by targeting the Cyclooxygenase-2 (COX-2) enzyme. The rationale is twofold: first, furan-containing molecules have been successfully developed as selective COX-2 inhibitors[8][9][10]; and second, COX-2 is a pivotal enzyme in the inflammatory cascade and a validated target for widely used nonsteroidal anti-inflammatory drugs (NSAIDs).[9] To establish a benchmark for our in silico experiments, we will compare the performance of HMFC against Celecoxib , a potent and selective FDA-approved COX-2 inhibitor.

This guide is designed for researchers and drug development professionals, offering not just a protocol, but the strategic reasoning behind each computational step, ensuring a self-validating and scientifically robust workflow.

Part 1: The In Silico Discovery Workflow: A Strategic Overview

The journey from a chemical structure to a predicted biological activity follows a structured, multi-stage computational pipeline.[11][12] This workflow is designed to be self-validating by including a known active compound (Celecoxib) as a positive control. If our methods can accurately predict the binding of Celecoxib, it lends high confidence to the predictions made for our novel compound, HMFC.

The overall workflow is depicted below:

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Analysis cluster_eval Phase 3: Druglikeness Evaluation PDB 1. Target Acquisition (COX-2 Protein from PDB) Prep_Prot 3. Protein Preparation (Cleaning & Optimization) PDB->Prep_Prot Ligands 2. Ligand Acquisition (HMFC & Celecoxib from PubChem) Prep_Lig 4. Ligand Preparation (Energy Minimization) Ligands->Prep_Lig Docking 5. Molecular Docking (AutoDock Vina) Prep_Prot->Docking Prep_Lig->Docking ADMET 7. ADMET Prediction (SwissADME/ADMETlab) Prep_Lig->ADMET Analysis 6. Interaction Analysis (Binding Energy & Pose) Docking->Analysis Compare 8. Comparative Analysis Analysis->Compare ADMET->Compare G Receptor Prepared COX-2 (receptor.pdbqt) Vina AutoDock Vina (Docking Algorithm) Receptor->Vina Ligand Prepared Ligand (HMFC/Celecoxib.pdbqt) Ligand->Vina Config Configuration File (Grid Box Definition) Config->Vina Output Output Files (Poses & Scores) Vina->Output Analysis Analysis (Binding Affinity, H-Bonds, Hydrophobic Interactions) Output->Analysis

Sources

A Comparative In Vitro Cytotoxicity Analysis of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology drug discovery is characterized by an unceasing search for novel chemical entities that exhibit potent and selective cytotoxicity against cancer cells while minimizing harm to healthy tissues. Furan derivatives, a class of heterocyclic compounds prevalent in nature, have garnered significant interest for their diverse biological activities.[1] This guide focuses on a specific furan derivative, 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid , and provides a framework for benchmarking its cytotoxic potential against established anticancer drugs.

Due to the limited publicly available cytotoxicity data for this compound, this guide will utilize published data for a structurally related compound, methyl 5-(hydroxymethyl)furan-2-carboxylate , as a proxy for comparative analysis.[2][3] This analog shares the core furan ring and a hydroxymethyl substituent, but differs in the position of the carboxylic acid group (position 2 vs. 3) and its esterification (methyl ester vs. free acid). These structural distinctions are crucial and will be considered in the interpretation of the comparative data. The primary objective is to outline a robust experimental workflow for evaluating the cytotoxic profile of novel compounds and to contextualize their potential efficacy by comparison with the known activities of Doxorubicin and Cisplatin, two widely used chemotherapeutic agents.

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of potential anticancer agents.

Experimental Design & Rationale

The cornerstone of preclinical cancer drug discovery is the in vitro assessment of a compound's ability to inhibit cancer cell growth or induce cell death.[4] A well-designed cytotoxicity study provides the half-maximal inhibitory concentration (IC50), a key metric of a drug's potency.[4] Our comparative analysis will focus on two well-characterized and widely used human cancer cell lines:

  • HeLa (Cervical Adenocarcinoma): A robust and highly proliferative cell line, making it a staple for initial cancer research.

  • HepG2 (Hepatocellular Carcinoma): A liver cancer cell line that retains many of the metabolic functions of primary hepatocytes, useful for assessing hepatotoxicity.

The selection of standard anticancer drugs for comparison is critical. We have chosen:

  • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to cell death. It is a broad-spectrum anticancer agent.

  • Cisplatin: A platinum-based drug that forms DNA adducts, triggering apoptosis. It is particularly effective against solid tumors.

The following workflow outlines the logical progression of experiments for a comprehensive cytotoxicity benchmark.

Cytotoxicity Benchmarking Workflow Figure 1: Experimental Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Compound_Prep Compound Solubilization (Test & Standard Drugs) Compound_Treatment Serial Dilution & Treatment Compound_Prep->Compound_Treatment Cell_Culture Cell Line Maintenance (HeLa & HepG2) Cell_Seeding Cell Seeding in 96-Well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 48-72 hours) Compound_Treatment->Incubation MTT_Assay MTT Reagent Addition & Incubation Incubation->MTT_Assay Formazan_Solubilization Formazan Crystal Solubilization MTT_Assay->Formazan_Solubilization Absorbance_Reading Absorbance Measurement (Microplate Reader) Formazan_Solubilization->Absorbance_Reading Data_Normalization Data Normalization (% Viability) Absorbance_Reading->Data_Normalization IC50_Calculation IC50 Value Determination (Non-linear Regression) Data_Normalization->IC50_Calculation Comparative_Analysis Comparative Analysis IC50_Calculation->Comparative_Analysis

Caption: A streamlined workflow for in vitro cytotoxicity assessment.

Detailed Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

Materials and Reagents:

  • HeLa and HepG2 cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • This compound (or analog)

  • Doxorubicin hydrochloride

  • Cisplatin

  • MTT reagent (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of the test compound and standard drugs in DMSO.

    • Perform serial dilutions in complete culture medium to achieve a range of final concentrations for treatment. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds and standard drugs. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation:

    • Incubate the treated plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

Data Analysis:

  • Normalization: Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (OD of treated cells / OD of untreated control cells) x 100

  • IC50 Determination: Plot the % Viability against the log-transformed concentrations of the compound. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Comparative Cytotoxicity Data

The following tables summarize the reported IC50 values for the proxy compound, methyl 5-(hydroxymethyl)furan-2-carboxylate, and the standard anticancer drugs against HeLa and HepG2 cells. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell passage number.

Table 1: Cytotoxicity against HeLa (Cervical Adenocarcinoma) Cells

CompoundIC50 (µg/mL)IC50 (µM)Reference
Methyl 5-(hydroxymethyl)furan-2-carboxylate64.00~410[2]
Doxorubicin0.311~0.57[5]
Doxorubicin1.91~3.51[6]
Doxorubicin2.9~5.33[7]

Table 2: Cytotoxicity against HepG2 (Hepatocellular Carcinoma) Cells

CompoundIC50 (µg/mL)IC50 (µM)Reference
Methyl 5-(hydroxymethyl)furan-2-carboxylate102.53~657[2]
Cisplatin7~23.3[8]
Cisplatin16.09~53.6[2]
Cisplatin~17.458[3]

Note: Molar concentrations are approximated based on the molecular weights: Methyl 5-(hydroxymethyl)furan-2-carboxylate (156.14 g/mol ), Doxorubicin (543.52 g/mol ), and Cisplatin (300.05 g/mol ).

Discussion and Scientific Interpretation

Based on the available data for the proxy compound, methyl 5-(hydroxymethyl)furan-2-carboxylate exhibits cytotoxic activity against both HeLa and HepG2 cell lines, with IC50 values of 64.00 µg/mL and 102.53 µg/mL, respectively.[2] When compared to the standard chemotherapeutic agents, the potency of this furan derivative is considerably lower. For instance, doxorubicin demonstrates cytotoxic effects on HeLa cells at concentrations that are several orders of magnitude lower (in the sub-µg/mL range).[5][6][7] Similarly, cisplatin is significantly more potent against HepG2 cells than the furan analog.[2][3][8]

Structure-Activity Relationship Considerations:

It is crucial to reiterate that the data presented is for a structural analog. The target compound, this compound, has two key differences:

  • Positional Isomerism: The arrangement of substituents on the furan ring can significantly impact biological activity by altering the molecule's interaction with biological targets.

  • Free Carboxylic Acid vs. Methyl Ester: The presence of a free carboxylic acid increases polarity, which can affect cell membrane permeability. Esterification can enhance cell uptake, with the ester being potentially hydrolyzed intracellularly to the active carboxylic acid.

Therefore, the actual cytotoxic profile of this compound could be markedly different from its methyl ester isomer. The free acid may exhibit lower, higher, or similar potency depending on its unique pharmacological properties.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro benchmarking of the cytotoxicity of novel compounds like this compound. While direct experimental data for this specific molecule is currently lacking in the public domain, the comparative analysis using a close structural analog suggests that the furan backbone possesses cytotoxic properties, albeit at a lower potency than standard drugs like doxorubicin and cisplatin.

The next critical step is to perform the detailed experimental protocols outlined herein on This compound to determine its precise IC50 values against a panel of cancer cell lines. Further investigations could also explore its mechanism of action, such as its effects on the cell cycle and apoptosis, to build a comprehensive preclinical profile.

References

  • Effects of cisplatin on cell viability of HepG2 cancer cells and... - ResearchGate. Available from: [Link]

  • Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity - Science Alert. Available from: [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC. Available from: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate. Available from: [Link]

  • Evaluation of Cisplatin Efficacy on HepG2 and E. coli Cells under Acidic Conditions - NIH. Available from: [Link]

  • Protective effects of hepatic stellate cells against cisplatin-induced apoptosis in human hepatoma G2 cells - Spandidos Publications. Available from: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. Available from: [Link]

  • Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin - Biomedical and Pharmacology Journal. Available from: [Link]

  • Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC. Available from: [Link]

  • Ic 50 of DOX formulations in hela and KB cells - ResearchGate. Available from: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - ACS Publications. Available from: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - ACS Publications. Available from: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid, a furan derivative of interest in various fields. Due to the limited availability of direct cross-validation studies for this specific isomer, this guide synthesizes established methods for structurally similar furan derivatives and carboxylic acids to propose a practical cross-validation workflow. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the scientific rationale behind protocol choices and offering detailed, actionable experimental procedures.

The Analytical Challenge: Quantifying Furan Carboxylic Acids

This compound presents a unique analytical challenge. The furan ring provides a chromophore suitable for UV detection in HPLC; however, its polarity, due to the carboxylic acid and hydroxymethyl groups, can influence chromatographic behavior. For GC-MS analysis, the low volatility and potential for thermal degradation of the carboxylic acid moiety necessitate a derivatization step to ensure accurate and reproducible results.

This guide will compare a proposed Reversed-Phase HPLC (RP-HPLC) method with a derivatization-based GC-MS method. The objective is to provide a framework for cross-validation, ensuring the accuracy, precision, and reliability of analytical data across different platforms.

Comparative Overview of Analytical Techniques

The choice between HPLC and GC-MS often depends on the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of expected performance characteristics for each technique in the context of analyzing this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Sample Preparation Typically involves dissolution and filtration.Requires derivatization to increase volatility and thermal stability.
Linearity (r²) > 0.999[1]> 0.99[2]
Limit of Detection (LOD) ~1 µg/mL (for furan derivatives)[3]0.01 - 0.78 ng/g (for furan derivatives)[3]
Limit of Quantification (LOQ) ~5 µg/mL (for furan derivatives)[3]0.02 - 2.60 ng/g (for furan derivatives)[3]
Precision (%RSD) < 5%[1]< 10%[4]
Throughput Relatively highLower due to sample preparation and longer run times

Experimental Protocols for Cross-Validation

A robust cross-validation study involves analyzing the same set of samples using both methodologies and comparing the results. The following are detailed protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

The inherent UV absorbance of the furan ring allows for direct detection, making HPLC a straightforward and powerful technique for the quantification of this compound.

Rationale for Method Design:

  • Reversed-Phase Chromatography: A C18 column is selected due to its versatility and ability to retain moderately polar compounds like the target analyte.

  • Acidified Mobile Phase: The addition of phosphoric acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time stability.[5][6]

  • UV Detection: Detection at 275 nm is chosen to maximize sensitivity, as furan derivatives typically exhibit strong absorbance in this region.[7]

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). A typical gradient could be:

    • 0-15 min: 10-50% Acetonitrile

    • 15-20 min: 50-10% Acetonitrile

    • 20-25 min: 10% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition (90:10 water:acetonitrile with 0.1% phosphoric acid).

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Calibration: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and construct a calibration curve by plotting peak area against concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxylic acid and hydroxyl groups of the target molecule must be derivatized to increase volatility and prevent unwanted interactions with the GC system. Silylation is a common and effective derivatization technique for this purpose.

Rationale for Method Design:

  • Derivatization: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that efficiently derivatizes both carboxylic acids and alcohols, making it ideal for the target analyte.[4] This process replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

  • Splitless Injection: To achieve lower detection limits, a splitless injection is employed to transfer the entire sample onto the column.

  • Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, the mass spectrometer can be operated in SIM mode, monitoring for characteristic ions of the derivatized analyte.

Detailed GC-MS Protocol:

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500 (for initial identification).

    • SIM Mode: Monitor for specific ions of the silylated derivative (to be determined from the full scan mass spectrum).

  • Sample Preparation (Derivatization):

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add 50 µL of pyridine and 100 µL of BSTFA.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Calibration: Prepare a series of calibration standards and derivatize them using the same procedure as the samples. Construct a calibration curve based on the peak area of a characteristic ion.

Cross-Validation Workflow and Data Interpretation

The following diagram illustrates a logical workflow for the cross-validation of the HPLC and GC-MS methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation Parameters cluster_comparison Cross-Validation Sample Bulk Sample of this compound Prep_HPLC Dissolution & Filtration for HPLC Sample->Prep_HPLC Prep_GCMS Derivatization (Silylation) for GC-MS Sample->Prep_GCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Val_HPLC Linearity, LOD, LOQ, Precision, Accuracy (HPLC) HPLC->Val_HPLC Val_GCMS Linearity, LOD, LOQ, Precision, Accuracy (GC-MS) GCMS->Val_GCMS Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Val_HPLC->Comparison Val_GCMS->Comparison

Caption: A workflow for the cross-validation of HPLC and GC-MS methods.

Interpreting the Results:

Successful cross-validation is achieved when there is no statistically significant difference between the quantitative results obtained from both methods. A paired t-test can be used to compare the mean concentrations from a set of samples analyzed by both HPLC and GC-MS. Additionally, a Bland-Altman plot can be a valuable visual tool to assess the agreement between the two methods across the analytical range.

Conclusion

References

  • BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis using 9-Aminoanthracene Derivatization and Al.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Furan Amine Quantification.
  • BenchChem. (2025). cross-validation of analytical methods for furan detection.
  • SIELC Technologies. (2021). 5-Hydroxymethyl-2-furancarboxylic acid.
  • PubMed. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study.
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • BenchChem. (2025). A Comparative Guide to the Analytical Quantification of 5-(hydroxymethyl)dihydrofuran-2(3H)-one.
  • MDPI. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst.
  • Macedonian Journal of Chemistry and Chemical Engineering. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
  • ResearchGate. (n.d.). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry | Request PDF.
  • PubMed Central. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries.
  • PubMed. (2019). Validation of analytical method for furan determination in eight food matrices and its levels in various foods.
  • SciSpace. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
  • International Journal of Herbal Medicine. (2014). GC-MS analysis of bioactive compounds in methanolic extract of Holigarna grahamii (wight) Kurz..
  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • ResearchGate. (n.d.). HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan....
  • PubMed. (2006). Analysis of 5-hydroxymethylfurfural in Foods by Gas Chromatography-Mass Spectrometry.

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Comparative study of the physicochemical properties of "5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid" isomers

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the physicochemical properties of structural isomers is fundamental in medicinal chemistry and drug development. The precise arrangement of functional groups on a molecular scaffold can dramatically alter a compound's solubility, acidity, lipophilicity, and stability. These properties, in turn, govern the pharmacokinetic and pharmacodynamic profile of a potential drug candidate, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety.

This guide presents a framework for the comparative physicochemical analysis of isomers of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid. This furan scaffold is of significant interest due to its presence in various natural products and pharmacologically active molecules. We will detail the experimental methodologies required to characterize and differentiate these isomers, explain the scientific rationale behind these choices, and provide a structure for the systematic presentation of data. The focus is on creating a self-validating study, where the protocols and data interpretation provide a clear and trustworthy comparison for researchers in drug discovery.

Selected Isomers for Comparative Study

For this guide, we will focus on the parent compound and two of its positional isomers, which are selected to provide meaningful structural and electronic diversity. The variation in the position of the electron-withdrawing carboxylic acid group and the electron-donating methyl and hydroxymethyl groups is expected to significantly impact the molecule's overall properties.

  • Compound A (Parent): this compound

  • Compound B (Isomer 1): 5-(Hydroxymethyl)-2-methylfuran-4-carboxylic acid

  • Compound C (Isomer 2): 2-(Hydroxymethyl)-5-methylfuran-3-carboxylic acid

Experimental Workflow for Physicochemical Characterization

A systematic approach is crucial for generating high-quality, comparable data. The following workflow outlines the key experiments.

G cluster_prep Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Analysis & Comparison A Compound A Synthesis & Purification QC Purity & Identity Confirmation (NMR, MS, HPLC >98%) A->QC B Compound B Synthesis & Purification B->QC C Compound C Synthesis & Purification C->QC Sol Aqueous Solubility (Shake-Flask Method) QC->Sol Characterize Each Isomer pKa pKa Determination (Potentiometric Titration) QC->pKa Characterize Each Isomer LogP LogP Measurement (Shake-Flask or HPLC) QC->LogP Characterize Each Isomer MP Melting Point (DSC) QC->MP Characterize Each Isomer Stab Forced Degradation (pH, Oxidative, Thermal) QC->Stab Characterize Each Isomer Table Tabulate Comparative Data Sol->Table pKa->Table LogP->Table MP->Table Stab->Table Report Generate Final Report Table->Report

Caption: Overall experimental workflow for the comparative physicochemical profiling of furan carboxylic acid isomers.

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical determinant of a drug's dissolution rate and bioavailability. Poor solubility is a major hurdle in drug development. The shake-flask method (OECD Guideline 105) is the gold-standard technique for determining thermodynamic solubility due to its accuracy and reliability.

Experimental Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. Prepare in triplicate for each isomer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., mobile phase) and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Calculation: The average concentration from the triplicate samples represents the thermodynamic solubility of the isomer under the tested conditions.

Determination of Acid Dissociation Constant (pKa)

Rationale: The pKa value indicates the strength of the carboxylic acid. It dictates the ionization state of the molecule at a given pH, which profoundly affects its solubility, absorption across biological membranes, and binding to its target. Potentiometric titration is a precise and direct method for pKa determination.

Experimental Protocol: Potentiometric Titration
  • Sample Preparation: Accurately weigh and dissolve a known amount of the isomer in a mixture of water and a co-solvent (e.g., methanol or DMSO) if solubility is low. A typical starting concentration is 1-10 mM.

  • Titration Setup: Place the solution in a thermostatted vessel (25 °C) and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). Specialized software can be used to calculate the pKa from the titration curve, which is particularly useful for compounds with multiple ionizable groups or poor solubility.

Determination of the Partition Coefficient (LogP)

Rationale: The partition coefficient (LogP) is the measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically n-octanol and water. It serves as a key indicator of lipophilicity, which is essential for predicting a drug's ability to cross cell membranes.

Experimental Protocol: Shake-Flask Method
  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.

  • Partitioning: Dissolve a known amount of the isomer in the aqueous phase (using a buffer of a specific pH, e.g., pH 7.4). Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the sample to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: The LogP is calculated using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Thermal Analysis (Melting Point)

Rationale: The melting point is a fundamental physical property that provides information about the purity and crystal lattice energy of a solid. A sharp melting point typically indicates high purity. Differences in melting points among isomers can reflect variations in intermolecular forces (e.g., hydrogen bonding, packing efficiency) in the solid state. Differential Scanning Calorimetry (DSC) is a modern, precise method.

Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh a small amount of the solid sample (1-3 mg) into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area, providing further insight into the crystal lattice energy.

Comparative Data Summary

The data obtained from these experiments should be compiled into a clear, comparative table to facilitate analysis.

Physicochemical PropertyCompound A (Parent)Compound B (Isomer 1)Compound C (Isomer 2)Rationale for Expected Differences
Aqueous Solubility (µg/mL at pH 7.4) Experimental ValueExperimental ValueExperimental ValueDifferences in crystal packing and intramolecular hydrogen bonding can affect solubility.
pKa (Carboxylic Acid) Experimental ValueExperimental ValueExperimental ValueThe position of the -COOH group relative to other substituents will alter its electronic environment and acidity.
LogP (n-octanol/water) Experimental ValueExperimental ValueExperimental ValuePositional changes of polar groups (-OH, -COOH) will impact overall molecular polarity and lipophilicity.
Melting Point (°C) Experimental ValueExperimental ValueExperimental ValueIsomers will exhibit different crystal packing efficiencies and intermolecular interactions, leading to varied melting points.

Discussion and Insights

The power of this comparative study lies in interpreting the data to build a structure-property relationship. For instance, moving the carboxylic acid group from position 3 to 4 (Compound A vs. B) might alter the potential for intramolecular hydrogen bonding with the 5-hydroxymethyl group. This could lead to a lower melting point (weaker crystal lattice) and higher aqueous solubility for one isomer over the other. Similarly, swapping the methyl and hydroxymethyl groups (Compound A vs. C) will significantly change the electronic and steric environment around the carboxylic acid, likely resulting in a different pKa.

By systematically measuring these fundamental properties, researchers can select the isomer with the most promising profile for further development—for example, one with optimal solubility and lipophilicity for oral absorption. This data-driven approach is essential for minimizing late-stage failures in the drug development pipeline.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid. Developed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar furan derivatives, such as 5-(Hydroxymethyl)-2-furancarboxylic acid, provide a strong basis for risk assessment. The primary hazards are consistently identified as:

  • H315: Causes skin irritation [1][2][3]

  • H319: Causes serious eye irritation [1][2][3]

  • H335: May cause respiratory irritation [1][3]

Some analogs are also classified as harmful to aquatic life, necessitating containment from environmental release.[2]

Immediate Engineering and Personal Protective Controls

The causality behind safety protocols is straightforward: prevent contact and inhalation. The irritant nature of this compound demands robust protective measures.

  • Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood.[4] This is non-negotiable, as it provides the primary barrier against inhaling dust or aerosols, which can cause respiratory irritation.[1] Ensure an eyewash station and safety shower are unobstructed and readily accessible.[4]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required, with specific attention to the compound's hazards:

    • Eye Protection : Wear tightly fitting safety goggles with side shields or a full-face shield to prevent contact with dust particles that can cause serious eye irritation.[1]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[2]

    • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically impervious apron should be worn over the lab coat.

The Core Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be poured down the drain or disposed of in regular trash.[2][5]

Experimental Protocol: Waste Collection and Segregation
  • Waste Characterization : Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[5][6][7] While this compound is not typically a "listed" waste, its irritant properties necessitate that it be handled as a hazardous waste. Your institution's Environmental Health and Safety (EHS) office makes the final determination, but you must treat it as hazardous from the point of generation.[5]

  • Container Selection :

    • Select a container made of compatible material. Given the acidic nature of the carboxylic acid group, a glass container is preferred to avoid potential corrosion of metal containers.

    • The container must be in good condition, free of cracks or defects, and have a secure, leak-proof screw-top cap.[8]

    • Never use a container that previously held an incompatible chemical (e.g., a strong base or oxidizing agent).

  • Waste Accumulation and Labeling :

    • Affix your institution's official "Hazardous Waste" label to the container before adding any waste.[8]

    • Clearly list all contents, including the full chemical name: "this compound." If it is in a solution, list the solvent(s) as well.

    • Keep the container closed at all times except when adding waste. This is a critical regulatory requirement that minimizes the release of vapors and prevents spills.[8]

  • Segregation :

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5]

    • Crucially, segregate this waste from incompatible materials. Do not mix acidic waste with bases, cyanides, or sulfides, which could trigger violent reactions or the release of toxic gases.[5] Store it with other non-volatile organic solids or acids, as directed by your EHS office.

  • Arranging for Disposal :

    • Once the container is full or you have finished the project, contact your institution's EHS office to schedule a waste pickup.[4] Provide them with a complete and accurate description of the waste container's contents.

Disposal Decision Workflow

The following diagram illustrates the logical steps from chemical use to final disposal.

G cluster_0 In the Laboratory cluster_1 Disposal Logistics A Handling/Use of This compound B Generate Waste (e.g., excess solid, contaminated materials) A->B C Select Compatible Waste Container (Glass, Screw-top) B->C D Affix 'Hazardous Waste' Label & List All Contents C->D E Place in Designated Satellite Accumulation Area (SAA) D->E F Segregate from Incompatible Wastes (e.g., Bases, Oxidizers) E->F G Keep Container Closed F->G H Container Full or Project Complete? G->H I Contact Environmental Health & Safety (EHS) for Pickup H->I Yes J EHS Transports to Approved Waste Disposal Facility I->J

Caption: Decision workflow for compliant chemical waste disposal.

Spill Management and Emergency Response

Accidents can happen, but a prepared response minimizes risk.

Small Spill Protocol (Solid Powder)
  • Alert Personnel : Immediately notify others in the vicinity.

  • Restrict Access : Prevent anyone from walking through the spill area.

  • Don PPE : If not already wearing it, don your full PPE ensemble (goggles, gloves, lab coat).

  • Contain and Clean :

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating airborne dust.[2]

    • Carefully sweep the material into a designated waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

    • Place all contaminated materials (absorbent, gloves, wipes) into a hazardous waste container and label it accordingly.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste.

Large Spill or Emergency

For spills that are large, uncontained, or involve a fire, immediate evacuation and professional response are necessary.

  • Evacuate : Alert everyone and evacuate the laboratory immediately.

  • Isolate : If safe to do so, close the laboratory doors to contain the area.

  • Call for Help : Activate the nearest fire alarm and call your institution's emergency number (e.g., 911) and the EHS office.[8] Provide the chemical name and location of the spill.

  • Do Not Re-enter : Await the arrival of trained emergency responders.

First Aid for Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact : Take off contaminated clothing immediately.[1] Wash the affected area thoroughly with soap and plenty of water.[2] If skin irritation occurs, get medical help.[1]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Quantitative Data and Properties Summary

This table summarizes key information for this compound and its close analogs.

PropertyData / InformationSource(s)
Chemical Name This compoundN/A
CAS Number Not broadly assigned; similar compounds include 6338-41-6 (5-Hydroxymethyl-2-furancarboxylic acid)[1][9][10]
Molecular Formula C₇H₈O₄N/A
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][3]
GHS Precautionary Codes P261, P264, P280, P302+P352, P305+P351+P338, P501[1][2][3][10]
Storage Conditions Store in a dry, cool, well-ventilated place.[1][4] Keep container tightly closed.[1][3] Some analogs are light-sensitive.[2][9][1][2][3][4][9]
Disposal Method Dispose of as hazardous waste via an approved waste disposal plant. Do not allow product to enter drains.[1][2][3][11]

References

  • CAS#:15341-70-5 | ethyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate | Chemsrc . Chemsrc. Available at: [Link]

  • 5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642 - PubChem . PubChem. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering . Purdue University. Available at: [Link]

  • 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID Eight Chongqing Chemdad Co. Chemdad. Available at: [Link]

  • 2-Furoic acid - Wikipedia . Wikipedia. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry . Oriental Journal of Chemistry. Available at: [Link]

  • Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania . University of Pennsylvania. Available at: [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council . American Chemistry Council. Available at: [Link]

  • Hazardous Waste Listings | EPA . U.S. Environmental Protection Agency. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid (CAS No. 6338-41-6). As researchers and drug development professionals, our primary commitment is to safety, which enables groundbreaking science. This document moves beyond a simple checklist, providing a deep, experience-driven framework for managing the risks associated with this compound. We will explore not just what personal protective equipment (PPE) to use, but why it is critically necessary, grounding our recommendations in the specific chemical hazards you will encounter.

Understanding the Hazard Profile: Why Specific PPE is Non-Negotiable

This compound, a member of the furoic acids class, is a crystalline solid that presents a triad of primary hazards that dictate our safety protocols.[1][2] According to the Globally Harmonized System (GHS), it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5] This profile demands a multi-faceted approach to personal protection, as exposure can occur through dermal contact, ocular splash, or inhalation of airborne particles.

  • Skin Irritation (H315): Direct contact with the solid or solutions can lead to skin irritation.[2][3][5] The causality here is direct chemical interaction with the skin, necessitating a robust barrier.

  • Serious Eye Irritation (H319): The eyes are particularly vulnerable. Even minute quantities of the dust can cause serious, potentially damaging, irritation.[2][3][4][5] This is due to the sensitive mucous membranes of the eye, which can be easily disrupted by chemical agents.

  • Respiratory Irritation (H335): As a solid, the compound can become airborne as dust, especially during weighing or transfer. Inhalation of these particles can irritate the respiratory tract.[2][3][4][5]

Core Protective Measures: Your First Line of Defense

The foundation of safety when handling this compound is a combination of engineering controls and personal protective equipment. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[3][6]

Personal Protective Equipment (PPE) Protocol

The following table summarizes the essential PPE required for handling this compound. The selection is based on a risk assessment of the potential exposure routes.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (Weighing, Transfer) Tightly-fitting chemical splash goggles.[3][7] A face shield is recommended for larger quantities.[7]Nitrile or other chemical-resistant gloves.[8]Fully-buttoned lab coat.Required if dust is generated. A NIOSH-approved N95 respirator or higher is recommended.[8]
Handling Solutions Chemical splash goggles.[3][7]Nitrile or other chemical-resistant gloves.Lab coat. Consider a chemical-resistant apron for splash risks.Not typically required if handled in a fume hood.
Accidental Spill Cleanup Chemical splash goggles and a face shield.[7]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.[9]Required. A full-face respirator with appropriate cartridges may be necessary depending on the spill size.[3]

Step-by-Step Guide to Safe Handling and Operations

Adherence to a strict, logical workflow is paramount for ensuring safety. The following protocol is designed to be a self-validating system, minimizing the potential for error and exposure.

Preparation and Pre-Handling Checks
  • Verify SDS: Before beginning any work, review the Safety Data Sheet (SDS) for this compound.

  • Inspect Your PPE: Ensure all PPE is in good condition, free from defects, and correctly sized. Check the expiration dates on respirator cartridges.

  • Prepare Your Workspace: Work within a chemical fume hood. Ensure the sash is at the appropriate height. Have spill cleanup materials readily available.

Donning PPE: A Deliberate Sequence

The order in which you put on PPE is crucial to prevent cross-contamination.

PPE_Donning_Sequence cluster_prep Preparation Prep 1. Lab Coat Gloves 2. Gloves Prep->Gloves Eyes 3. Eye Protection Gloves->Eyes Resp 4. Respirator (if required) Eyes->Resp caption Fig 1: Recommended PPE Donning Sequence

Caption: Fig 1: Recommended PPE Donning Sequence

Handling the Chemical
  • Weighing: When weighing the solid, use a spatula and perform the task on a weigh paper or in a container within the fume hood to contain any dust. Avoid creating dust clouds.

  • Making Solutions: Add the solid slowly to the solvent. If heating is required, ensure it is done in a controlled manner to avoid splashing.

  • Post-Handling: After handling, decontaminate any equipment used. Wipe down the work surface within the fume hood.

Doffing PPE: The Critical Decontamination Step

Removing PPE correctly is as important as putting it on. The goal is to avoid contact with any contaminated surfaces.

PPE_Doffing_Workflow cluster_removal Decontamination Gloves 1. Remove Gloves Eyes 2. Remove Eye Protection Gloves->Eyes Coat 3. Remove Lab Coat Eyes->Coat Resp 4. Remove Respirator (if worn) Coat->Resp Wash 5. Wash Hands Thoroughly Resp->Wash caption Fig 2: Safe PPE Doffing and Final Step

Caption: Fig 2: Safe PPE Doffing and Final Step

Emergency and Disposal Plans: Preparing for the Unexpected

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[3][4][6] If breathing is difficult, seek medical attention.[3]

  • Skin Contact: Take off contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] Get medical help if irritation occurs.[3]

  • Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4][6] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek medical attention.[3]

Spill and Disposal Protocol
  • Small Spills: For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[11]

  • Large Spills: Evacuate the area. Prevent the spill from entering drains. Only personnel with the appropriate level of PPE and training should handle the cleanup.

  • Disposal: All waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[3] Do not dispose of it with household garbage or allow it to enter the sewage system. Follow all local, state, and federal regulations for hazardous waste disposal.[11]

By integrating these expert-validated protocols into your daily laboratory operations, you build a resilient culture of safety. This allows you and your team to focus on achieving your research objectives with confidence and security.

References

  • Safety data sheet - 5-(Hydroxymethyl)furfural. CPAChem. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • 5-hydroxymethyl-2-furoic acid. PubChem. [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.